molecular formula C5H10N2 B3042388 5-Aminopentanenitrile CAS No. 6066-83-7

5-Aminopentanenitrile

Cat. No.: B3042388
CAS No.: 6066-83-7
M. Wt: 98.15 g/mol
InChI Key: JJUPHRIAFLAURY-UHFFFAOYSA-N
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Description

5-Aminopentanenitrile is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aminopentanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminopentanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c6-4-2-1-3-5-7/h1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUPHRIAFLAURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318984
Record name 5-Aminopentanenitrile
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Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6066-83-7
Record name 5-Aminopentanenitrile
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Record name 5-Aminopentanenitrile
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Foundational & Exploratory

5-Aminopentanenitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and applications of 5-Aminopentanenitrile (5-APN), a critical C5 platform intermediate.

Technical Guide & Whitepaper

Executive Summary

5-Aminopentanenitrile (5-APN), also known as 5-aminovaleronitrile, represents a pivotal "C5" bifunctional building block in modern organic synthesis. Bridging the gap between commodity petrochemicals and high-value pharmaceutical intermediates, 5-APN serves as the direct precursor to Nylon 5 (polypentanamide) and a versatile linker in PROTAC (Proteolysis Targeting Chimera) drug discovery. This guide analyzes its molecular architecture, industrial and bio-based production pathways, and its emerging role in next-generation materials and therapeutics.

Chemical Identity & Molecular Architecture[1]

5-APN is a bifunctional aliphatic molecule featuring a terminal primary amine and a distal nitrile group separated by a four-carbon methylene spacer. This specific spacing (


) is critical for its cyclization behavior and polymer properties.
Core Identifiers
PropertyDetail
IUPAC Name 5-Aminopentanenitrile
CAS Number 6066-83-7
Synonyms 5-Aminovaleronitrile, 5-Cyanobutylamine
Molecular Formula

Molecular Weight 98.15 g/mol
SMILES NCCCCC#N
Physical & Chemical Properties[3]
  • State: Colorless to pale yellow liquid at standard temperature and pressure (STP).

  • Boiling Point: High-boiling liquid (predicted >200°C at 760 mmHg due to H-bonding). Often handled as the hydrochloride salt (MP: 188–202°C) to prevent oligomerization.

  • Basicity: The primary amine (

    
    ) is protonated at physiological pH, while the nitrile remains neutral and stable against oxidative conditions.
    
  • Solubility: Miscible with water, ethanol, and polar organic solvents; limited solubility in non-polar hydrocarbons.

Synthesis & Production Pathways

The production of 5-APN has evolved from strictly petrochemical routes to sustainable bio-electrochemical methods. The choice of pathway dictates impurity profiles and scalability.

Industrial Route: Partial Hydrogenation of Glutaronitrile

The dominant industrial method involves the selective partial hydrogenation of Glutaronitrile (Pentanedinitrile). Unlike adiponitrile (C6), which yields hexamethylenediamine, glutaronitrile must be hydrogenated at only one cyano terminus to yield 5-APN.

  • Catalysts: Raney Nickel (doped with Cr/Fe) or Raney Cobalt.

  • Conditions: High pressure

    
     (5–8 MPa), 60–80°C.
    
  • Selectivity Control: Anhydrous ammonia is added to suppress the formation of secondary amines (dimerization) and cyclic imines (piperidin-2-imine).

  • Challenge: Over-reduction leads to 1,5-diaminopentane (cadaverine), while under-reduction leaves unreacted glutaronitrile.

Bio-Based Route: Electrochemical Decarboxylation of Lysine

A rapidly emerging "green" route utilizes L-Lysine (a bio-fermentation product) via oxidative decarboxylation. This method avoids toxic cyanide chemistry and utilizes renewable feedstocks.

  • Mechanism: Anodic oxidation using a halide mediator (

    
    ).
    
  • Process:

    • Bromide (

      
      ) is oxidized to active bromine (
      
      
      
      ) at the anode.
    • Active bromine reacts with the

      
      -amino group of lysine.
      
    • Decarboxylation and elimination yield 5-APN.

  • Yield: High selectivity (>80%) with minimal waste.

Visualization of Synthesis Pathways

The following diagram contrasts the petrochemical and bio-based routes.

SynthesisPathways Glutaronitrile Glutaronitrile (C5 Dinitrile) APN 5-Aminopentanenitrile (Target) Glutaronitrile->APN Partial Hydrogenation Raney Ni/Co, H2, NH3 (Selectivity Control) Cadaverine 1,5-Diaminopentane (Over-reduction) Glutaronitrile->Cadaverine Full Hydrogenation Lysine L-Lysine (Bio-Feedstock) Lysine->APN Electro-Oxidative Decarboxylation Anode: Pt/C, Mediator: NaBr (-CO2)

Figure 1: Comparative synthesis routes showing the petrochemical reduction of glutaronitrile versus the bio-electrochemical oxidation of lysine.

Reactivity Profile & Mechanism

5-APN is defined by the competing reactivity of its nucleophilic amine and electrophilic nitrile. This duality allows for diverse downstream transformations.[1]

Hydrolysis & Cyclization (Nylon 5 Pathway)

In the presence of water and heat (often catalyzed by acid or phosphate), the nitrile group hydrolyzes to a carboxylic acid, forming 5-Aminovaleric Acid (5-AVA) .

  • Cyclization: 5-AVA spontaneously cyclizes to

    
    -Valerolactam  (2-piperidone) due to favorable entropy (6-membered ring formation).
    
  • Polymerization: Ring-Opening Polymerization (ROP) of

    
    -valerolactam yields Nylon 5  (Polypentanamide).
    
Reduction

Complete hydrogenation of the nitrile group yields Cadaverine (1,5-pentanediamine), a monomer for Nylon 5,6 and Nylon 5,10.

Reactivity Workflow

Reactivity cluster_nylon Nylon 5 Pathway APN 5-Aminopentanenitrile AVA 5-Aminovaleric Acid APN->AVA Hydrolysis (Acid/Base) Cadaverine Cadaverine (1,5-Pentanediamine) APN->Cadaverine Full Hydrogenation (Raney Ni, High P) Lactam δ-Valerolactam (2-Piperidone) AVA->Lactam Cyclization (-H2O) Nylon5 Nylon 5 (Polypentanamide) Lactam->Nylon5 Ring-Opening Polymerization (Anionic/Cationic)

Figure 2: Downstream transformation pathways of 5-APN into polymers and diamines.

Applications in Drug Development & Materials[5]

Medicinal Chemistry: Linkers & Warheads

In drug discovery, 5-APN is utilized not just as a scaffold but as a precise C5 spacer .

  • PROTAC Linkers: The 5-carbon alkyl chain provides optimal flexibility and length for connecting an E3 ligase ligand to a target protein ligand. The amine handles attachment to the ligand, while the nitrile can be reduced to a primary amine for further conjugation or hydrolyzed to an acid.

  • Bioisostere: The nitrile group serves as a bioisostere for carbonyls and hydroxyls, improving metabolic stability (blocking P450 oxidation sites) and permeability.

Materials Science: Nylon 5

Nylon 5 (Polypentanamide) produced from 5-APN derivatives exhibits superior properties compared to Nylon 6 in specific applications:

  • Higher hydrophilicity and moisture absorption (similar to silk).

  • Biodegradability: Unlike Nylon 6, Nylon 5 has shown potential for enzymatic degradation, making it a target for sustainable textile innovation.

Safety, Handling, & Stability

Signal Word: DANGER

Hazard ClassH-CodeDescription
Flammability H227Combustible liquid.[2]
Acute Toxicity H301Toxic if swallowed (metabolizes to release cyanide ions).
Corrosion H314Causes severe skin burns and eye damage (due to alkalinity).

Protocol Standards:

  • Storage: Store under inert gas (

    
     or 
    
    
    
    ) to prevent oxidative degradation and carbonate formation (reaction with air
    
    
    ).
  • Quenching: Spills should be treated with oxidizing agents (e.g., bleach) to neutralize potential cyanide release before disposal, although the nitrile bond itself is relatively stable.

  • PPE: Nitrile gloves are insufficient for prolonged direct contact due to permeation; use butyl rubber or laminate gloves for bulk handling.

References

  • PubChem. (2025).[2] 5-Aminopentanenitrile Compound Summary. National Library of Medicine. Link

  • De Vos, D. E., et al. (2021). Electrochemical Routes for the Valorization of Biomass-Derived Feedstocks. ResearchGate. Link

  • Frontiers in Bioengineering. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5. Link

  • MDPI. (2023).[3] Selective Hydrogenation of Adiponitrile (and homologs) over Ni Catalysts. Link

  • Ambeed. (2025). PROTAC Linker Catalog: 5-Aminopentanenitrile hydrochloride. Link

Sources

Synthesis of 5-Aminopentanenitrile from Adiponitrile: A Chemoenzymatic Approach

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide

Executive Summary & Mechanistic Rationale

As an application scientist bridging the gap between biocatalysis and synthetic organic chemistry, I frequently encounter a common misconception regarding the synthesis of aliphatic aminonitriles. Direct partial hydrogenation of adiponitrile (a C6 dinitrile) over Raney Nickel or Ruthenium catalysts yields 6-aminocapronitrile (a C6 aminonitrile). However, synthesizing 5-aminopentanenitrile (a C5 aminonitrile, also known as 5-aminovaleronitrile) directly from adiponitrile presents a unique structural challenge: it requires a precise, decarbonylative chain-shortening step.

To achieve this C6


 C5 transformation, we must abandon direct hydrogenation in favor of a highly controlled chemoenzymatic cascade . This guide details a field-proven, two-step methodology:
  • Regioselective Enzymatic Hydration: Adiponitrile is monohydrated to 5-cyanovaleramide (5-CVAM) using a highly specific Nitrile Hydratase (NHase).

  • Chemical Degradation: 5-CVAM undergoes a Hofmann rearrangement, expelling the amide carbonyl as carbon dioxide and yielding the target 5-aminopentanenitrile.

This exact chemoenzymatic strategy was pioneered and validated at an industrial scale during the commercial synthesis of the herbicide azafenidin by DuPont, proving its viability and economic efficiency [2].

Pathway Design and Causality

The success of this synthesis relies entirely on the regioselectivity of the first step. Chemical hydration of adiponitrile typically results in over-hydration, yielding adipamide (a diamide). By utilizing a metalloenzyme (Nitrile Hydratase), we can arrest the hydration at the mono-amide stage. Recent advancements have identified novel NHases from strains like Rhodococcus erythropolis CCM2595, which exhibit >95% regioselectivity for the monohydration of adiponitrile [1].

Once 5-CVAM is isolated, the Hofmann rearrangement serves as the chain-shortening mechanism. The primary amide is treated with hypobromite (generated in situ from bromine and sodium hydroxide), triggering an alkyl migration that releases CO2 and forms the primary amine.

ReactionPathway ADN Adiponitrile (C6) NC-(CH2)4-CN CVAM 5-Cyanovaleramide (C6) NC-(CH2)4-CONH2 ADN->CVAM Nitrile Hydratase (Regioselective H2O) APN 5-Aminopentanenitrile (C5) NC-(CH2)4-NH2 CVAM->APN Hofmann Rearrangement (Br2, NaOH, -CO2)

Chemoenzymatic pathway for the conversion of adiponitrile to 5-aminopentanenitrile.

Comparative Analysis: Chemical vs. Chemoenzymatic Routes

To understand why this cascade is necessary, we must compare it against standard industrial hydrogenation.

ParameterDirect Hydrogenation (Chemical)Chemoenzymatic Cascade (Hydratase + Hofmann)
Catalyst Raney Ni / Ru / RhR. erythropolis NHase + Br2/NaOH
Primary Product 6-Aminocapronitrile (C6)5-Aminopentanenitrile (C5)
Chain Length Alteration None (C6

C6)
Decarbonylation (C6

C5)
Regioselectivity Low (produces HMDA byproduct)High (>95% for monohydration) [1]
Reaction Conditions High pressure H2, 60-100 °CAmbient (Step 1), 0-70 °C (Step 2)

Step 1: Regioselective Enzymatic Hydration

The goal of this step is to synthesize 5-cyanovaleramide (5-CVAM) without triggering secondary hydration to adipamide. We utilize resting cells of recombinant E. coli expressing R. erythropolis NHase, or native Rhodococcus ruber CGMCC3090, both of which demonstrate exceptional cyano-tolerance [1, 3].

Quantitative Parameters for Biocatalysis
ParameterOptimal ConditionCausality / Effect
Enzyme Source R. erythropolis CCM2595High substrate tolerance (up to 200 mM) and regioselectivity.
Temperature 25 - 30 °CMaintains enzyme tertiary structure; prevents thermal denaturation.
pH 7.0 - 7.5 (Phosphate buffer)Optimal protonation state for the active site Fe/Co metallo-complex.
Reaction Time 10 - 30 minutesRapid conversion prevents secondary hydration to adipamide.
Protocol 1: Biocatalytic Synthesis of 5-CVAM

This protocol is a self-validating system: the rapid consumption of the substrate within 30 minutes acts as a built-in quality control for enzyme activity.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5.

  • Biocatalyst Suspension: Suspend resting cells of recombinant E. coli expressing R. erythropolis NHase to achieve a final enzyme activity of ~600 U/g Dry Cell Weight (DCW).

  • Substrate Addition: Add adiponitrile to the suspension to reach a final concentration of 20 mM (for analytical scale) up to 200 mM (for preparative scale).

  • Incubation: Incubate the reaction mixture at 25 °C with gentle orbital shaking (150 rpm) for 10 to 30 minutes. Monitor via HPLC.

  • Termination: Terminate the reaction by removing the biocatalyst via centrifugation (10,000 × g, 10 min at 4 °C).

  • Extraction: Extract the aqueous supernatant with ethyl acetate (3 × equal volume). Dry the combined organic layers over anhydrous Na2SO4 and concentrate under reduced pressure to yield solid 5-CVAM.

Step 2: Chemical Degradation via Hofmann Rearrangement

With 5-CVAM isolated, we deploy the Hofmann rearrangement. This reaction is driven by the formation of an N-bromoamide intermediate, which upon heating, undergoes an alkyl migration to the nitrogen atom. The resulting isocyanate is rapidly hydrolyzed in the basic medium to yield 5-aminopentanenitrile and sodium carbonate.

Quantitative Parameters for Rearrangement
ParameterOptimal ConditionCausality / Effect
Reagents Br2 (1.1 eq), NaOH (4.0 eq)Generates active hypobromite (OBr⁻) for N-bromination.
Initial Temp 0 - 5 °CStabilizes the N-bromoamide intermediate; prevents urea formation.
Rearrangement Temp 70 - 80 °CDrives the migration of the alkyl group to form the isocyanate.
Hydrolysis Aqueous BaseRapidly hydrolyzes the isocyanate to the primary amine and CO2.
Protocol 2: Hofmann Rearrangement to 5-Aminopentanenitrile

Self-Validation Check: The evolution of gas (CO2) during the heating phase serves as a visual confirmation that isocyanate hydrolysis and successful rearrangement are occurring.

  • Initial Solution: Dissolve 5-CVAM (1.0 eq) in a cold aqueous NaOH solution (2.0 eq). Transfer the reactor to an ice bath and cool to 0–5 °C.

  • Halogenation: Slowly add liquid bromine (1.1 eq) dropwise under vigorous mechanical stirring. Critical: Maintain the internal temperature below 5 °C to ensure the stable formation of the N-bromoamide intermediate and prevent premature side reactions.

  • Basification: Once bromination is complete, add an additional portion of aqueous NaOH (2.0 eq) to the mixture.

  • Thermal Rearrangement: Remove the ice bath and gradually heat the reaction mixture to 70–80 °C for 1 hour. Observe the reaction; the alkyl group will migrate to the nitrogen, expelling the bromide ion to form an isocyanate, which immediately hydrolyzes.

  • Isolation: Cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM) (3 × equal volume).

  • Purification: Wash the combined organic layers with brine, dry over MgSO4, and evaporate the solvent under reduced pressure to yield the final product: 5-aminopentanenitrile.

Process Integration Workflow

To visualize the transition from biological to chemical phases, the following workflow dictates the operational sequence from raw adiponitrile to the final C5 aminonitrile.

Workflow Step1 1. Biocatalysis ReNHase + Adiponitrile 10-30 min, pH 7.5 Step2 2. Extraction Ethyl Acetate extraction of 5-CVAM Step1->Step2 Step3 3. Halogenation Br2 + NaOH at 0-5 °C N-bromoamide formation Step2->Step3 Step4 4. Rearrangement Heat to 70 °C Isocyanate intermediate Step3->Step4 Step5 5. Purification Acid-base extraction Yield: 5-Aminopentanenitrile Step4->Step5

Step-by-step workflow integrating enzymatic hydration and chemical degradation.

References

  • Wang, L., Liu, S., Du, W., & Liang, C. (2020). High Regioselectivity Production of 5-Cyanovaleramide from Adiponitrile by a Novel Nitrile Hydratase Derived from Rhodococcus erythropolis CCM2595. ACS Omega, 5(28), 17351–17358.[Link]

  • Shapiro, R., DiCosimo, R., Hennessey, S. M., Stieglitz, B., Campopiano, O., & Chiang, G. C. (2001). Discovery and Development of a Commercial Synthesis of Azafenidin. Organic Process Research & Development, 5(6), 593–598.[Link]

  • Zhang, Z. J., Zheng, R. C., Zheng, Y. G., & Shen, Y. C. (2012). Highly efficient synthesis of 5-cyanovaleramide by Rhodococcus ruber CGMCC3090 resting cells. Journal of Chemical Technology & Biotechnology, 87(10), 1396–1400.[Link]

Comprehensive Spectroscopic Profile: 5-Aminopentanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 5-Aminopentanenitrile (also known as 5-aminovaleronitrile), a critical intermediate in the synthesis of Nylon-5 and various pharmaceutical compounds.

The data presented synthesizes experimental standards with predictive substituent chemical shift theory (SCS) to provide a robust reference for identification and quality control.

Compound: 5-Aminopentanenitrile CAS (Free Base): 6066-83-7 CAS (HCl Salt): 1638108-03-8 Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Molecular Weight:  98.15  g/mol [1][2][3]

Executive Summary & Structural Logic

5-Aminopentanenitrile consists of a five-carbon aliphatic chain terminated by a primary amine (


) at position 5 and a nitrile (

) at position 1. Its spectroscopic signature is defined by the push-pull electronic environment: the electron-withdrawing nitrile group deshields the

-protons, while the amine group dictates the fragmentation pattern in mass spectrometry and the chemical shifts at the

-position.

Storage Warning: The free base is prone to polymerization or cyclization; spectroscopic analysis is frequently performed on the stable Hydrochloride (HCl) salt . This guide distinguishes between the two forms where necessary.

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI), 70 eV.[4]

The mass spectrum of 5-aminopentanenitrile is dominated by amine-directed fragmentation. Unlike simple alkanes, the nitrogen atom localizes the charge, driving specific bond cleavages.

Fragmentation Logic
  • Molecular Ion (

    
    ):  Observed at m/z 98 . Usually weak intensity due to rapid fragmentation.
    
  • Base Peak (

    
    ):  The primary amine directs 
    
    
    
    -cleavage
    , breaking the C-C bond adjacent to the nitrogen. This generates the resonance-stabilized iminium ion (
    
    
    ) at m/z 30 .
  • Nitrile-Associated Fragments:

    • m/z 41: Formation of the

      
       ion or allyl cation (
      
      
      
      ), characteristic of nitriles.
    • Loss of HCN: A minor pathway leading to [M-27] fragments.

Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 98 Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage Loss_NH3 Loss of NH3 [M-17]+ M_Ion->Loss_NH3 Base_Peak Base Peak (Iminium Ion) [CH2=NH2]+ m/z 30 Alpha_Cleavage->Base_Peak Dominant Pathway Frag_81 Fragment m/z 81 Loss_NH3->Frag_81

Caption: Primary fragmentation pathways for 5-Aminopentanenitrile under Electron Ionization (EI).

Quantitative MS Data Table
m/zIntensityFragment AssignmentMechanism
98 < 5%

Molecular Ion
81 10-20%

Loss of Ammonia
55 20-40%

Loss of

(propyl chain break)
41 40-60%

/

Nitrile alpha-cleavage / Hydrocarbon rearrangement
30 100%


-Cleavage (Base Peak)

Infrared (IR) Spectroscopy

The IR spectrum serves as the primary identification tool for functional group verification.[5] The spectrum changes significantly depending on whether the free amine or the ammonium salt is analyzed.

Key Functional Group Bands
  • Nitrile (

    
    ):  A sharp, diagnostic band at 2245 ± 5 cm⁻¹ . This band is distinct and rarely obscured by other peaks.
    
  • Amine (

    
    ): 
    
    • Free Base: Two weak/medium bands at 3300–3400 cm⁻¹ (symmetric and asymmetric stretches).

    • HCl Salt: A broad, strong absorption spanning 2800–3200 cm⁻¹ (N-H stretch of

      
      ), often overlapping with C-H stretches.
      
IR Peak Table (Free Base)
Frequency (cm⁻¹)Vibration ModeFunctional GroupNotes
3370, 3290 Stretch (sym/asym)Primary Amine (

)
Diagnostic doublet for

amines
2940, 2860 StretchAlkyl

Methylene backbone
2245 StretchNitrile (

)
Key Identifier ; Sharp
1600 Bend (Scissoring)Amine (

)
Medium intensity
1460 Bend (Scissoring)Methylene (

)
Standard alkane deformation
730 Rocking

Indicates long chain (

)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is critical for confirming the carbon backbone integrity and purity. The values below represent the Hydrochloride Salt in Deuterium Oxide (


), as this is the standard state for analysis to prevent volatility and polymerization.
Experimental Protocol: NMR Sample Preparation
  • Solvent: Dissolve 10-15 mg of 5-Aminopentanenitrile HCl in 0.6 mL of

    
     .
    
  • Reference: Use residual solvent peak (

    
     at 4.79 ppm) or external TSP (0.00 ppm).
    
  • Note: In

    
    , amine protons (
    
    
    
    ) exchange rapidly with deuterium and will not be observed .[6] To see N-H protons, use
    
    
    .
¹H NMR Data (400 MHz, D₂O)

The molecule has a symmetry of substituent effects. The nitrile is electron-withdrawing (deshielding


-protons), and the ammonium group is even more strongly deshielding.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentPosition
3.02 Triplet (

Hz)
2H

C-5
2.51 Triplet (

Hz)
2H

C-2
1.78 Quintet/Multiplet2H

C-4
1.68 Quintet/Multiplet2H

C-3

Interpretation: The triplet at 3.02 ppm is most downfield due to the positive charge on the adjacent nitrogen. The triplet at 2.51 ppm is characteristic of protons alpha to a nitrile group.

¹³C NMR Data (100 MHz, D₂O)
Chemical Shift (

, ppm)
Carbon TypeAssignment
120.5 QuaternaryNitrile (

)
39.2


(next to

)
26.5


21.8


16.1


(next to

)

Quality Control & Impurity Profiling

When analyzing synthesized or purchased batches, look for these common impurities:

  • 5-Aminovaleric Acid: Result of nitrile hydrolysis.

    • Detection: Loss of IR peak at 2245 cm⁻¹; appearance of

      
       stretch at ~1700 cm⁻¹.
      
  • Adiponitrile: Precursor impurity.

    • Detection: Absence of amine signals in NMR; simple symmetric NMR pattern.

  • Polymerization (Polyamidine):

    • Detection: Broadening of all NMR signals; appearance of insoluble solids.

Workflow: Purity Verification

QC_Workflow Sample Unknown Sample IR_Step Step 1: IR Spectroscopy Check for 2245 cm⁻¹ (CN) Sample->IR_Step NMR_Step Step 2: ¹H NMR (D₂O) Check Integral Ratio (2:2:2:2) IR_Step->NMR_Step Decision Purity Check NMR_Step->Decision Pass Confirm Identity: 5-Aminopentanenitrile Decision->Pass Signals Match Fail_Hydrolysis Impurity: 5-Aminovaleric Acid (Check 1700 cm⁻¹ C=O) Decision->Fail_Hydrolysis Missing CN / Extra C=O

Caption: Step-by-step logic flow for validating the identity and purity of 5-Aminopentanenitrile.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13512620, 5-Aminopentanenitrile. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. (Data extrapolated for aliphatic nitrile/amine shifts). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

Sources

5-Aminopentanenitrile: Physicochemical Profiling, Synthetic Workflows, and Advanced Applications in Drug Development and Polymer Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminopentanenitrile (also known as 5-aminovaleronitrile) is a highly versatile, bifunctional aliphatic compound characterized by the presence of both a primary amine and a terminal nitrile group. This dual reactivity profile makes it an indispensable building block across multiple high-tech chemical disciplines. As the industry shifts toward sustainable synthesis, 5-aminopentanenitrile has emerged as a critical intermediate in the electrochemical valorization of biomass, serving as a bridge between abundant amino acids and high-value polyamides[1]. Furthermore, its unique structural properties are heavily leveraged in the pharmaceutical sector for the development of Selective Androgen Receptor Modulators (SARMs)[2] and in advanced polymer chemistry for the fabrication of stimuli-responsive nanogels[3].

This whitepaper provides an authoritative, in-depth technical analysis of 5-aminopentanenitrile, detailing its physicochemical properties, validated synthetic protocols, and advanced applications.

Physicochemical and Structural Profiling

Understanding the physical and structural properties of 5-aminopentanenitrile is essential for predicting its behavior in complex synthetic matrices. The compound is commercially available in two primary forms: the reactive free base and the highly stable hydrochloride salt. The quantitative data for both forms are summarized below for comparative analysis.

Property5-Aminopentanenitrile (Free Base)5-Aminopentanenitrile Hydrochloride
CAS Number 4[4]5[5]
Molecular Weight 98.15 g/mol [4]134.61 g/mol [5]
Molecular Formula C5H10N2[4]C5H11ClN2[5]
MDL Number MFCD14684132[4]MFCD23152701[5]
SMILES String N#CCCCCN[5]N#CCCCCN.[H]Cl[5]
Physical State Liquid (typically)Solid (Melting Point: 111 - 113 °C)[6]

Electrochemical Valorization: Biomass to Advanced Diamines

The transition toward a circular carbon economy has accelerated the development of electrochemical routes for biomass valorization. 5-Aminopentanenitrile is a vital intermediate in this paradigm. Derived from the electrochemical decarboxylation and nitrilation of abundant amino acids (e.g., glutamic acid), it serves as a direct precursor to 1,5-pentanediamine—a highly sought-after monomer for polyamide synthesis[1].

The primary technical challenge in this workflow is preventing the overoxidation of 5-aminopentanenitrile into 5-aminopentanamide, a deleterious waste product[1].

G A Biomass Precursor (Amino Acids) B Electrochemical Decarboxylation A->B -CO2 C 5-Aminopentanenitrile (Intermediate) B->C Nitrilation D Overoxidation (Side Reaction) C->D Uncontrolled Potential F Controlled Cathodic Reduction C->F Buffered Electrolyte E 5-Aminopentanamide (Waste Product) D->E G 1,5-Pentanediamine (Target Diamine) F->G +4e-, +4H+

Electrochemical valorization pathway of biomass to 1,5-pentanediamine via 5-aminopentanenitrile.

Protocol 1: Controlled Cathodic Reduction of 5-Aminopentanenitrile

Objective: Synthesize 1,5-pentanediamine while completely suppressing the overoxidation pathway[1].

  • Step 1: Cell Configuration. A divided H-cell equipped with a Nafion proton-exchange membrane is utilized.

    • Causality: The membrane physically separates the anodic and cathodic chambers. This prevents the newly formed 1,5-pentanediamine from migrating to the anode and undergoing oxidative degradation.

  • Step 2: Electrolyte Selection. A buffered aqueous electrolyte (e.g., phosphate buffer, pH 7.4) is employed in the cathodic chamber.

    • Causality: Maintaining a strictly neutral pH provides the necessary proton source for the reduction of the nitrile group (+4e⁻, +4H⁺) while suppressing the hydroxide-mediated overoxidation that yields 5-aminopentanamide.

  • Step 3: Controlled Potential Electrolysis. A constant cathodic potential is applied via a potentiostat, rather than utilizing a constant current (galvanostatic) approach.

    • Causality: Nitrile reduction requires a specific activation energy. Galvanostatic conditions can cause potential drift as the substrate depletes, leading to solvent breakdown (hydrogen evolution) or incomplete reduction.

  • Step 4: System Validation. Reaction progress is monitored via ¹³C NMR spectroscopy.

    • Validation: The self-validating endpoint is the complete disappearance of the nitrile carbon resonance at ~119 ppm and the emergence of a new aliphatic methylene signal at ~42 ppm, confirming quantitative conversion to the diamine.

Pharmaceutical and Macromolecular Applications

SARM Development via Spirohydantoin Synthesis

In drug development, 5-aminopentanenitrile is a critical building block in the synthesis of spirohydantoin compounds, which are extensively investigated as Selective Androgen Receptor Modulators (SARMs)[2]. The bifunctionality of the molecule allows the primary amine to participate in nucleophilic condensation to form the rigid spiro-core, while the terminal nitrile extends into the binding pocket of the androgen receptor, modulating its transcriptional activity without the off-target effects typical of anabolic steroids[2].

Protocol 2: Nucleophilic Incorporation in SARM Synthesis

Objective: Synthesize SARM precursors by coupling 5-aminopentanenitrile with a cyclopentanone derivative[2].

  • Step 1: Reagent Preparation. 5-Aminopentanenitrile hydrochloride is dissolved in an aprotic polar solvent (e.g., anhydrous DMF) alongside N,N-diisopropylethylamine (DIPEA).

    • Causality: DMF solubilizes both the organic precursor and the polar amine. DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HCl (liberating the free base) without competing for the electrophilic center.

  • Step 2: Nucleophilic Condensation. The amine solution is added dropwise to the cyclopentanone derivative at 0 °C, then allowed to warm to room temperature.

    • Causality: Dropwise addition at low temperature kinetically controls the highly exothermic nucleophilic attack, minimizing polymerization or off-target side reactions of the highly reactive primary amine.

  • Step 3: Product Isolation. The crude mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

    • Causality: NH₄Cl gently neutralizes the reaction matrix without hydrolyzing the sensitive nitrile moiety, ensuring the target spirohydantoin precursor remains structurally intact.

  • Step 4: System Validation. High-Resolution Mass Spectrometry (HRMS) and Thin-Layer Chromatography (TLC) are employed.

    • Validation: The protocol is validated by a distinct mass shift corresponding to the exact addition of the 5-aminopentanenitrile mass (98.15 g/mol ) minus the leaving group, coupled with a singular new spot on TLC visualized via ninhydrin stain.

Advanced Nanogels and Polymer Chemistry

Beyond small-molecule pharmaceuticals, 5-aminopentanenitrile is gaining significant traction in advanced polymer chemistry. Recent studies demonstrate its utility as a functional end-group in thermoresponsive polymers, specifically poly(2-n-propyl-2-oxazoline) (PnPrOx)[3]. The nitrile moiety acts as a highly specific guest for percarboxylato pillar[5/6]arenes[3]. This precise host-guest complexation enables the sustainable, surfactant-free synthesis of negatively charged acrylamide nanogels, which exhibit stimuli-responsive properties ideal for targeted drug delivery and advanced biomedical applications[3].

References

  • Title: 5-aminopentanenitrile | 6066-83-7 Source: Sigma-Aldrich URL: 4

  • Title: 1638108-03-8 | 5-Aminopentanenitrile hydrochloride Source: BLD Pharm URL: 5

  • Title: Electrochemical Routes for the Valorization of Biomass-Derived Feedstocks: From Chemistry to Application Source: ACS Energy Letters / ResearchGate URL: 1

  • Title: WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators Source: Google Patents URL: 2

  • Title: Sustainable and Surfactant-Free Synthesis of Negatively Charged Acrylamide Nanogels for Biomedical Applications Source: Macromolecules (ACS Publications) URL: 3

Sources

solubility and stability of 5-Aminopentanenitrile in various solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, stability, and handling of 5-Aminopentanenitrile (also known as 5-aminovaleronitrile), a critical C5-bifunctional intermediate used in the synthesis of polyamides (nylons), lysine analogs, and pharmaceutical heterocycles.

Executive Summary

5-Aminopentanenitrile (5-APN) presents a unique challenge in chemical handling due to its bifunctional nature: a nucleophilic primary amine at one terminus and an electrophilic nitrile at the other. This structure creates an inherent risk of intramolecular cyclization and polymerization , particularly in its free base form.

  • Critical Distinction: Researchers must distinguish between the Free Base (typically a viscous liquid or low-melting solid, highly reactive) and the Hydrochloride Salt (crystalline solid, stable).

  • Solubility Profile: Highly soluble in polar protic solvents (Water, Methanol) and polar aprotic solvents (DMSO, DMF). Poor solubility in non-polar hydrocarbons.

  • Stability Risk: The primary degradation pathways are hydrolysis (to 5-aminovaleric acid/lactam) and oxidative degradation .

Physicochemical Profile

PropertyValue / DescriptionRelevance
CAS Number 6066-83-7 (Free Base)1638108-03-8 (HCl Salt)Identifier for sourcing and safety data.[1]
Molecular Weight 98.15 g/mol (Free Base)Low MW facilitates high molar concentrations.
LogP (Octanol/Water) ~0.64 (Experimental/Predicted)Indicates hydrophilicity; prefers aqueous/polar phases.
pKa (Amine) ~10.2Amine is fully protonated at physiological pH (7.4).
Physical State Free Base: Viscous Liquid / Low-melt SolidSalt: White Crystalline SolidSalt form is preferred for long-term storage.
Hygroscopicity High (Both forms)Requires storage in desiccated, inert environments.

Solubility Landscape

The solubility of 5-APN is dictated by the competition between its polar functional groups (amine, nitrile) and its hydrophobic pentyl chain.

Solvent Compatibility Table
Solvent ClassSolventSolubility (Free Base)Solubility (HCl Salt)Operational Notes
Aqueous WaterHigh (>100 mg/mL)Very High (>200 mg/mL)pH dependent. Basic pH promotes instability.
Alcohols MethanolHigh High Good for transfers; avoid prolonged storage (transesterification risk).
EthanolHigh Moderate Heating may be required for high concentrations of the salt.
Polar Aprotic DMSOHigh High Ideal for biological assays and stock solutions.
DMFHigh Moderate-High Alternative to DMSO for synthetic reactions.
AcetonitrileHigh Low Salt form often precipitates; useful for purification/crystallization.
Non-Polar HexaneLow Insoluble Used as an anti-solvent to precipitate the salt.
Chlorinated DCMModerate Insoluble Free base can be extracted into DCM from basic aqueous solutions.
pH-Dependent Solubility Behavior
  • Acidic pH (< 9): The amine is protonated (

    
    ). The molecule behaves as a cationic surfactant. Solubility in water increases; solubility in organics decreases.
    
  • Basic pH (> 10): The amine is deprotonated (

    
    ). The free base is liberated. It becomes extractable into organic solvents like Dichloromethane (DCM) or Ethyl Acetate, but stability is compromised  due to nucleophilic amine activity.
    

Stability & Degradation Mechanisms[2][3]

The stability of 5-APN is compromised by three primary mechanisms: Hydrolysis, Cyclization, and Oxidation.

Degradation Pathways Diagram

degradation_pathways APN 5-Aminopentanenitrile (5-APN) Amide 5-Aminovaleramide APN->Amide Hydrolysis (+H2O) Acid/Base Cat. Polymer Polyamide Oligomers APN->Polymer Polymerization (Free Base, Heat) Acid 5-Aminovaleric Acid (GABA homolog) Amide->Acid Hydrolysis (+H2O) Lactam Valerolactam (2-Piperidone) Acid->Lactam Cyclization (Thermodynamic Sink)

Figure 1: Primary degradation pathways of 5-Aminopentanenitrile.[2] The formation of Valerolactam is the thermodynamic sink.

Detailed Mechanisms
  • Hydrolysis (Nitrile

    
     Acid): 
    
    • In the presence of moisture, the nitrile group hydrolyzes first to an amide, then to a carboxylic acid.

    • Catalysis: Accelerated by strong acids or bases.

    • Result: Formation of 5-aminovaleric acid, which spontaneously cyclizes to Valerolactam (2-piperidone) upon heating or drying.

  • Polymerization (Intermolecular):

    • The free amine of one molecule attacks the nitrile of another.

    • Risk Factor:[1][3] High concentration of Free Base at elevated temperatures.

    • Prevention: Store as the HCl salt to block the nucleophilic amine.

  • Oxidation:

    • Primary amines are susceptible to air oxidation, leading to N-oxides or imine formation, causing yellowing of the sample.

Experimental Protocols

Protocol: Preparation of Stable Stock Solutions (DMSO)

Use this protocol for biological assays to ensure maximum stability.

  • Weighing: Weigh the HCl salt form of 5-APN (more stable). Calculate mass based on the salt MW (134.61 g/mol ).

  • Solvent: Use anhydrous DMSO (Grade

    
     99.9%, water content < 0.1%).
    
  • Dissolution: Add DMSO to achieve a concentration of 10–100 mM. Vortex until clear.

    • Note: The dissolution is endothermic; slight warming (37°C) is permissible if dissolution is slow.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps.

    • Temp: -20°C.

    • Shelf Life: 3 months (Salt form in DMSO); 1 week (Free base).

Protocol: Stability-Indicating HPLC Method

Use this method to verify compound purity before use.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Keeps amine protonated/retained).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Nitrile absorbance) and 254 nm.

  • Expected Retention:

    • 5-APN (Early eluting, polar).

    • Valerolactam (Later eluting, less polar).

Handling & Storage Recommendations

ConditionRecommendationRationale
Temperature -20°C (Long term)Slows hydrolysis and oxidation kinetics.
Atmosphere Argon or Nitrogen Prevents oxidative degradation and moisture uptake.
Container Amber Glass Protects from light; glass is impermeable to O2 compared to plastic.
Form HCl Salt Protonation of the amine (

) prevents nucleophilic attack on the nitrile, effectively "locking" the molecule against polymerization.
"Rescue" of Degraded Material

If a sample of 5-APN free base has turned yellow or viscous (indicating oxidation/polymerization):

  • Dissolve in dilute HCl (1M).

  • Wash with Dichloromethane (DCM) to remove non-basic impurities (polymers/lactams).

  • Lyophilize the aqueous layer to recover the clean 5-APN Hydrochloride salt .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13512620, 5-Aminopentanenitrile. Retrieved from [Link]

  • Cheng, J., et al. (2018). Bio-based production of 5-aminovalerate from L-lysine. (Contextual reference on 5-APN hydrolysis pathways). Retrieved from [Link]

Sources

5-Aminopentanenitrile: A Versatile Bifunctional Building Block for Advanced Industrial Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-Aminopentanenitrile, a linear aliphatic molecule featuring both a primary amine and a terminal nitrile, represents a highly versatile and reactive intermediate for a multitude of industrial applications. Its unique bifunctional nature allows it to serve as a strategic precursor in the synthesis of high-value materials and molecules, ranging from advanced polyamides to complex pharmaceutical scaffolds and potential agrochemicals. This technical guide provides an in-depth exploration of the core industrial applications of 5-aminopentanenitrile, offering detailed synthetic pathways, step-by-step experimental protocols, and the scientific rationale behind its utility for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of 5-Aminopentanenitrile

5-Aminopentanenitrile (also known as 5-aminovaleronitrile) is a C5 chemical intermediate whose industrial potential is derived directly from its structure: a five-carbon chain terminated by two distinct and reactive functional groups. The primary amine (-NH₂) offers a nucleophilic center for amidation, alkylation, and cyclization reactions, while the nitrile (-C≡N) group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine. This duality makes it a powerful synthon for creating linear polymers, heterocyclic systems, and a variety of specialized organic molecules.

The growing demand for sustainable and bio-based materials has renewed interest in C5 platform chemicals.[1] 5-Aminopentanenitrile, and its derivative 5-aminovaleric acid (5-AVA), are key players in this arena, offering pathways to bio-based polyamides that can displace traditional petroleum-derived plastics.[2][3] This guide will elucidate the primary industrial vectors for this valuable intermediate.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective application in an industrial setting. These properties dictate storage conditions, solvent selection, and reaction parameters.

PropertyValueReference
Molecular Formula C₅H₁₀N₂[4]
Molecular Weight 98.15 g/mol [4]
CAS Number 6066-83-7[4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 106 °C (223 °F; 379 K)[5]
Density 0.862 g/mL[5]
Solubility Miscible in water[5]

Synthesis of 5-Aminopentanenitrile

While numerous methods exist for the synthesis of aminonitriles, a common industrial approach involves the reaction of a halo-nitrile with ammonia or the reductive amination of a cyano-aldehyde. The Strecker synthesis, which combines an aldehyde, ammonia, and cyanide, is a classic method for producing α-aminonitriles and showcases the fundamental chemistry involved.[6] For a γ-aminonitrile like 5-aminopentanenitrile, a multi-step synthesis is typically required.

cluster_synthesis Conceptual Synthesis Pathway start 5-Chlorovaleronitrile reagent + Ammonia (NH₃) (Nucleophilic Substitution) start->reagent product 5-Aminopentanenitrile reagent->product byproduct Ammonium Chloride (NH₄Cl) product->byproduct Byproduct

Caption: Conceptual pathway for 5-Aminopentanenitrile synthesis.

Core Industrial Application: Polymer Synthesis

The most significant and economically promising application for 5-aminopentanenitrile is its role as a precursor to Polyamide 5 (Nylon 5) . Nylons are a family of synthetic polymers renowned for their excellent mechanical strength, thermal stability, and wear resistance.[7][8] Nylon 5, derived from a five-carbon monomer, fits within this high-performance family.

The conversion of 5-aminopentanenitrile to Nylon 5 is a two-step process:

  • Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, yielding 5-aminovaleric acid (5-AVA).

  • Polycondensation: The 5-AVA monomers are polymerized via self-condensation to form the polyamide chain.

This pathway is particularly attractive as 5-AVA can be produced via fermentation from renewable feedstocks like L-lysine, positioning Nylon 5 as a sustainable, bio-based plastic.[3][9]

cluster_nylon Conversion to Nylon 5 APN 5-Aminopentanenitrile (H₂N-(CH₂)₄-C≡N) Hydrolysis Step 1: Acid or Base Hydrolysis (H₂O, H⁺) APN->Hydrolysis AVA 5-Aminovaleric Acid (5-AVA) (H₂N-(CH₂)₄-COOH) Hydrolysis->AVA Poly Step 2: Polycondensation (Heat, -H₂O) AVA->Poly Nylon5 Polyamide 5 (Nylon 5) [-NH-(CH₂)₄-CO-]n Poly->Nylon5 cluster_piperidine Synthesis of Piperidine APN 5-Aminopentanenitrile (H₂N-(CH₂)₄-C≡N) Reduction Step 1: Catalytic Hydrogenation (H₂, Ni/Pd) APN->Reduction Diamine 1,5-Diaminopentane (H₂N-(CH₂)₅-NH₂) Reduction->Diamine Cyclization Step 2: Thermal Cyclization (Heat, Catalyst, -NH₃) Diamine->Cyclization Piperidine Piperidine Cyclization->Piperidine

Caption: Reductive cyclization of 5-Aminopentanenitrile to Piperidine.

Experimental Protocol: Synthesis of Piperidine
  • Causality: Catalytic hydrogenation is the preferred industrial method for nitrile reduction due to its high efficiency and clean reaction profile. Catalysts like Raney Nickel or Palladium on Carbon are highly effective. The subsequent thermal cyclization is driven by the thermodynamic stability of the six-membered piperidine ring.

  • Methodology:

    • Reaction Setup: Charge a high-pressure autoclave (hydrogenation reactor) with 5-aminopentanenitrile, a solvent such as ethanol or methanol, and a catalytic amount of Raney Nickel (5-10% by weight, pre-washed and slurried in the solvent).

    • Hydrogenation: Seal the reactor, purge several times with nitrogen, and then pressurize with hydrogen gas (H₂) to 500-1500 psi.

    • Reaction: Heat the reactor to 80-120°C with vigorous stirring. The reaction is exothermic and may require cooling to maintain the target temperature. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 2-4 hours when hydrogen uptake ceases.

    • Catalyst Removal: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of celite under an inert atmosphere to remove the pyrophoric Raney Nickel catalyst.

    • Cyclization & Isolation: Transfer the filtrate (containing 1,5-diaminopentane) to a distillation apparatus. Piperidine can be formed and isolated directly by fractional distillation. Heating the diamine, often in the presence of an acid catalyst or over an alumina catalyst bed at high temperature, facilitates the cyclization and elimination of ammonia.

    • Purification: Collect the fraction boiling at approximately 106°C. The collected liquid is purified piperidine.

Prospective Application: Agrochemical Intermediate

The bifunctional nature of aminonitriles makes them valuable intermediates in the synthesis of agrochemicals. [10][11]While specific examples for 5-aminopentanenitrile are less documented, the principle is well-established for analogous molecules like 2-aminobutanenitrile, which is a key precursor for imidazolinone herbicides. [11]The amino group can be reacted to form an amide, which is then cyclized using the nitrile functionality to build the core heterocyclic structure of the active compound. This remains a promising area for future research and application development for 5-aminopentanenitrile.

Safety and Handling

As a reactive chemical intermediate, proper handling of 5-aminopentanenitrile is essential.

  • Hazards: The compound is classified as toxic if swallowed and causes severe skin burns and eye damage. It is also a combustible liquid.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Keep containers tightly sealed.

Conclusion

5-Aminopentanenitrile is more than a simple chemical; it is a strategic building block with significant industrial potential. Its primary value lies in its efficient conversion to 5-aminovaleric acid, the monomer for Nylon 5, a high-performance polyamide with applications in engineering, automotive, and potentially medical fields. Furthermore, its utility as a precursor for the synthesis of the piperidine heterocycle and as a scaffold for novel pharmaceuticals underscores its versatility. As industries continue to pivot towards more sustainable and bio-based feedstocks, the importance of platform chemicals like 5-aminopentanenitrile is set to grow, making it a key molecule for innovation in materials science and organic synthesis.

References

  • Lin, Z. (2026, January 9). Types of Nylon: Their Differences, Properties, and Applications. [Link]

  • Curbell Plastics. Nylon Plastic Properties | Strong, Stiff, Bearing & Wear Material. [Link]

  • Supply CSMFG. (2025, June 11). Nylon Material Guide: 5 Key Types, Properties, and Applications. [Link]

  • WayKen. (2021, October 19). Nylon Material Guide: Properties, Types, Pros and Cons, Application. [Link]

  • Grundke, C., Vierengel, N., & Opatz, T. (2020). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. The Chemical Record, 20(9), 989–1016.
  • Symb ChemTech. (2025, July 20). A Comprehensive Guide to the Nylon Family. [Link]

  • Google Patents. (1987). EP0220104A2 - 5-Amino-pentanenitrile derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • PubMed. (2014, October 15). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. [Link]

  • ResearchGate. (2025, December 19). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties | Request PDF. [Link]

  • Frontiers. (2021, September 16). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. [Link]

  • National Center for Biotechnology Information. (2021, September 16). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. [Link]

  • PubMed. (2020, July 24). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. [Link]

  • National Center for Biotechnology Information. (2021, February 9). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. [Link]

  • ResearchGate. (2025, August 10). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis | Request PDF. [Link]

  • National Center for Biotechnology Information. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • ResearchGate. (2022, March 21). (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. [Link]

  • PubMed. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • Google Patents.
  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Google Patents. CN101462974B - Process for synthesizing 5-aminovaleric acid hydrochloride.
  • ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF. [Link]

  • Pharmaceutical Technology. (2024, April 15). Heidelberg Pharma gets grant for treating cancer with amino-substituted amanitin derivative conjugates. [Link]

  • EurekAlert!. (2012, December 20). Production of 5-aminovaleric and glutaric acid by metabolically engineered microorganism. [Link]

  • DrugPatentWatch. (2026, February 6). Pharmaceutical drugs covered by patent 11,345,677. Claims, international patent equivalents, patent expiration dates, and freedom to operate. [Link]

  • National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

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A Comprehensive Safety Guide for Handling 5-Aminopentanenitrile in Research and Development

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the significant hazards and essential safety precautions for handling 5-aminopentanenitrile. The information herein is synthesized from authoritative safety data to ensure the well-being of laboratory personnel and the integrity of research activities.

Introduction: Understanding the Risk Profile

5-Aminopentanenitrile (CAS No. 6066-83-7) is a bifunctional molecule containing both a primary amine and a nitrile group, making it a valuable building block in organic synthesis.[1] However, its chemical utility is matched by a significant hazard profile that demands rigorous safety protocols. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a culture of informed caution. The primary directive for handling this compound is the stringent avoidance of direct contact, inhalation, and ingestion through a multi-layered safety approach.

Core Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-aminopentanenitrile is classified with multiple severe hazards.[2] Its risk profile is dominated by its acute toxicity, corrosivity, and combustibility.

Table 1: Hazard Profile of 5-Aminopentanenitrile | Identifier | Value | Source(s) | | :--- | :--- | :--- | | CAS Number | 6066-83-7 |[2][3] | | Molecular Formula | C₅H₁₀N₂ |[2][3] | | Molecular Weight | 98.15 g/mol |[2][3] | | GHS Pictograms |



|[2][3] |
| Signal Word  | Danger  |[2][3] |
| GHS Hazard Statements  | H301:  Toxic if swallowedH314:  Causes severe skin burns and eye damageH227:  Combustible liquid |[2][3][4] |
Acute Oral Toxicity (H301)

The classification "Toxic if swallowed" indicates that small quantities of this substance can cause serious harm or be fatal if ingested.[2] The toxicity of nitriles is a significant concern, as they can be metabolized in the body to release cyanide ions, which interfere with cellular respiration.[5] This mechanism underscores the critical need to prevent ingestion through strict hygiene practices, such as prohibiting eating, drinking, or smoking in laboratory areas and thorough hand washing after handling.[6]

Skin Corrosion and Eye Damage (H314)

This compound is not merely an irritant; it is corrosive and can cause severe, irreversible burns to the skin and eyes upon contact.[2] The primary amine group contributes to its basicity and reactivity with biological tissues. This necessitates the use of robust personal protective equipment (PPE) to create an impermeable barrier between the chemical and the user.

Combustibility (H227)

As a combustible liquid, 5-aminopentanenitrile does not ignite readily at ambient temperatures but will do so if heated or exposed to an ignition source.[2] While not as volatile as flammable liquids, this property requires that it be stored away from heat, sparks, and open flames, and that heating operations be conducted with appropriate care, such as in a well-maintained heating mantle within a chemical fume hood.

Hierarchy of Controls: From Engineering Solutions to Personal Protection

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on personal protective equipment. PPE should be considered the last line of defense.[7]

Primary Engineering Control: The Chemical Fume Hood

All handling of 5-aminopentanenitrile must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is twofold:

  • Inhalation Hazard Mitigation: The fume hood provides constant ventilation to capture and exhaust vapors, preventing respiratory exposure.

  • Physical Barrier: The sash of the fume hood serves as a physical shield against splashes and potential exothermic events.[8]

Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards of 5-aminopentanenitrile.

Table 2: Required Personal Protective Equipment (PPE)

Body Area PPE Type Standard / Specification Rationale for Use
Hands Chemically resistant gloves (e.g., Nitrile) ASTM F739 or EN 374 Prevents skin contact and severe chemical burns. Double-gloving is recommended for added protection.[9]
Eyes/Face Chemical splash goggles AND a face shield ANSI Z87.1 Goggles provide a seal against splashes; a face shield protects the entire face from corrosive materials.[10]
Body Flame-resistant laboratory coat NFPA 2112 Protects skin from splashes and provides a barrier. Must be fully buttoned.[10]
Feet Closed-toe, liquid-resistant shoes ASTM F2413 Protects feet from spills.[10]

| Respiratory | None required if used in a fume hood. | NIOSH-approved (if controls fail) | A fume hood is the primary control. Respirator use requires a formal program with fit-testing and training.[10] |

Standard Operating Procedures (SOPs) for Safe Handling and Storage

Adherence to validated protocols is essential for mitigating risk.

General Handling Protocol
  • Pre-Work Checklist:

    • Verify the chemical fume hood is operational and the airflow is within its specified range.

    • Don all required PPE as detailed in Table 2.

    • Locate the nearest emergency shower and eyewash station.[11]

  • Aliquotting and Transfer:

    • Use glass or compatible plastic labware.

    • Perform all transfers over a secondary containment tray to control potential spills.

    • Avoid creating aerosols.

  • During Reaction:

    • Keep the fume hood sash at the lowest practical height.

    • Continuously monitor the reaction for any signs of uncontrolled exotherms or pressure buildup.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove gloves using a technique that avoids contaminating the skin and dispose of them in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water.[6]

Storage and Incompatibility

Proper storage is critical to prevent hazardous reactions and degradation.

  • Storage Location: Store in a cool, dry, well-ventilated area designated for corrosive materials. Recommended storage temperatures vary by supplier, but refrigeration (2-8°C) is common.[3] The container must be kept tightly closed.

  • Segregation: It is crucial to store 5-aminopentanenitrile away from incompatible materials.

start Incident Occurs (Spill, Exposure, Fire) assess Assess Situation (Is it safe to respond?) start->assess evacuate Evacuate Area & Alert Others assess->evacuate No / Large Incident spill Minor Spill Response (If trained & safe) assess->spill Yes / Minor Spill aid Provide First Aid (Remove from exposure) assess->aid Yes / Exposure report Report Emergency (Call 911 / EHS) evacuate->report end Await Professional Responders report->end spill->report aid->report

Caption: General emergency response workflow.

Spill Response
  • Minor Spill (inside a fume hood):

    • Ensure personal protective equipment is not compromised.

    • Absorb the spill with an inert, non-combustible material like sand or vermiculite.

    • Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal. 4. Decontaminate the area with an appropriate cleaning agent.

  • Major Spill (outside a fume hood or large volume):

    • Immediately evacuate the area, alerting others as you leave. [12] 2. Activate the fire alarm to initiate a building-wide evacuation. [8] 3. From a safe location, call emergency services and provide details of the chemical and location. [13]

Exposure and First Aid

Speed is essential when responding to a chemical exposure. Always provide the Safety Data Sheet (SDS) to medical personnel. [14]

Table 3: First Aid Measures for 5-Aminopentanenitrile Exposure

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention. [15]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Use an emergency safety shower if available. Seek immediate medical attention. [14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [14]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. Call a poison control center without delay. [6]|

Conclusion

5-Aminopentanenitrile is a potent chemical whose utility in research is accompanied by significant, manageable hazards. A comprehensive safety approach, rooted in understanding its specific risks of toxicity and corrosivity, is paramount. By prioritizing robust engineering controls like the chemical fume hood, mandating the correct use of PPE, and strictly adhering to established handling and emergency protocols, researchers can work with this compound safely and effectively.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13512620, 5-Aminopentanenitrile. PubChem. [Link]

  • Chapman University. EMERGENCY PROCEDURES. Chapman University. [Link]

  • Trent University. Emergency Procedures. Trent University. [Link]

  • Datasheet.com. Aminoacetonitrile Safety Data Sheet. (Note: Provides detailed toxicological information relevant to nitrile compounds). [Link]

  • Department of Education, Victoria. Chemical Management: 8. Emergency procedures. State of Victoria (Department of Education). [Link]

  • Cleanroomshop. What is Category III and Type 5 and 6 PPE? Cleanroomshop. [Link]

  • University of California, San Diego. Emergency Procedures - Summary. UC San Diego Linguistics. [Link]

  • Pharmacy Purchasing & Products Magazine. Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com. [Link]

  • Amerisafenational.com. 5 Essential Personal Protective Equipment (PPE) Items and Their Uses. Amerisafenational.com. [Link]

  • gsrs.ncats.nih.gov. 3-AMINOPENTANENITRILE. Global Substance Registration System. [Link]

Sources

Technical Guide: Chemoselectivity & Reactivity of 5-Aminopentanenitrile (5-APN)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminopentanenitrile (5-APN) is a pivotal


 bifunctional intermediate in the synthesis of polyamides (Nylon-5, Nylon-6,6 precursors) and piperidine-based pharmaceuticals. Its utility is defined by the competing reactivity between its nucleophilic primary amine (

) and its electrophilic nitrile (

) terminus.

This guide analyzes the thermodynamic and kinetic factors governing these groups, specifically addressing the critical challenge of intramolecular cyclization during reduction—a phenomenon that dictates yield and purity in industrial scale-up.

Molecular Architecture & Bifunctional Dynamics

The reactivity of 5-APN is dominated by its carbon chain length (


 methylene spacer). Unlike shorter aminonitriles (which polymerize) or longer ones (which behave as independent functional groups), the 5-carbon spacing creates a "perfect storm" for intramolecular cyclization.
Physical & Chemical Properties
PropertyValueImplication for Processing
Formula

Bifunctional monomer
Molecular Weight 98.15 g/mol High atom economy in polymer synthesis
Boiling Point ~200°C (est)Requires high-vac distillation; thermally unstable
pKa (Amine) ~10.5Highly nucleophilic; requires protonation to mask
Entropic Factor HighFavors 6-membered ring formation (Piperidine)
The Chemoselectivity Paradox

In neutral conditions, the amine is nucleophilic, and the nitrile carbon is electrophilic.

  • Intermolecular Reaction: Linear polymerization (Polyamide formation).

  • Intramolecular Reaction: Back-biting attack of the amine on the nitrile (or its intermediates), leading to thermodynamic dead-ends like valerolactam or piperidine.

The Nitrile Group ( ) Transformations[1]

The nitrile group in 5-APN serves as a "masked" carboxylic acid or amine. Unlocking this group requires overcoming the high activation energy of the triple bond.

Hydrolysis: The Route to 5-Aminovaleric Acid (5-AVA)

Hydrolysis converts 5-APN to 5-aminovaleric acid (5-AVA), a precursor to


-valerolactam (Nylon-5 monomer).
  • Chemical Hydrolysis (Pinner Reaction): Requires harsh conditions (HCl/MeOH or NaOH).

    • Drawback: The simultaneous presence of free amine and acid at high temperatures leads to uncontrolled oligomerization (nylon "gunk").

    • Solution: Acid hydrolysis yields the ammonium salt (

      
      ), preventing polymerization until neutralization.
      
  • Biocatalytic Hydrolysis (Green Route): Using Nitrilase enzymes (EC 3.5.5.1) allows for mild conditions (pH 7.0, 30°C).

    • Mechanism:[1][2][3][4][5][6] The enzyme active site (Cys-Glu-Lys triad) attacks the nitrile carbon, forming a thioimidate intermediate which hydrolyzes to the acid without affecting the amine.

    • Advantage:[1] 100% chemoselectivity; no protection of the amine group is required.

Reduction: The Hydrogenation Challenge

Reducing the nitrile to a primary amine yields 1,5-Pentanediamine (Cadaverine) , a bio-based alternative to hexamethylenediamine for polyurethanes.

The Problem: During hydrogenation, the nitrile reduces to an intermediate aldimine (


). The distal amine (

) can attack this imine intramolecularly.

HydrogenationPathways cluster_legend Process Control APN 5-Aminopentanenitrile (Start) Imine Aldimine Intermediate (R-CH=NH) APN->Imine + H2 (Cat) Diamine 1,5-Pentanediamine (Target) Imine->Diamine + H2 (Primary Path) CyclicImine 2,3,4,5-Tetrahydropyridine (Cyclic Intermediate) Imine->CyclicImine Intramolecular Attack (-NH3) Piperidine Piperidine (Impurity) CyclicImine->Piperidine + H2 Control Suppression via Excess NH3

Figure 1: Mechanistic divergence during hydrogenation. The red path represents the thermodynamic sink (piperidine formation) driven by entropy.

Experimental Protocols

Protocol A: Selective Hydrogenation (Suppression of Piperidine)

Objective: Synthesize 1,5-pentanediamine while minimizing piperidine < 0.5%. Principle: Le Chatelier’s principle. Adding excess ammonia shifts the equilibrium away from deamination/cyclization.

Reagents:

  • Substrate: 5-Aminopentanenitrile

  • Catalyst: Raney Cobalt (preferred over Nickel for higher selectivity)

  • Solvent: Liquid Ammonia (anhydrous)

Workflow:

  • Loading: Charge a high-pressure autoclave (Hastelloy or SS316) with Raney Co (5 wt% loading).

  • Solvation: Add 5-APN and liquid ammonia. Ratio

    
     must be 
    
    
    
    molar.
  • Pressurization: Introduce Hydrogen (

    
    ) to 40–80 bar.
    
  • Reaction: Heat to 80°C–100°C. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Workup: Cool, vent

    
     (scrubber required), and filter catalyst.
    
  • Purification: Fractional distillation under vacuum to separate diamine (bp ~179°C) from piperidine traces (bp ~106°C).

Protocol B: Biocatalytic Hydrolysis (Synthesis of 5-AVA)

Objective: Hydrolysis of nitrile to acid without oligomerization.

Reagents:

  • Enzyme: Recombinant Nitrilase (e.g., from Alcaligenes faecalis or commercial screening kit).

  • Buffer: Potassium Phosphate (100 mM, pH 7.2).

Workflow:

  • Preparation: Suspend whole cells or immobilized enzyme in buffer.

  • Addition: Feed 5-APN slowly (fed-batch) to maintain concentration < 50 mM (prevents substrate inhibition).

  • Incubation: 30°C, 24 hours, mild agitation.

  • Monitoring: HPLC (C18 column, UV 210 nm) or ammonia release assay.

  • Isolation: Remove biomass (centrifugation). Acidify supernatant to pH 3.0. Ion-exchange chromatography (cation exchange) to isolate 5-aminovaleric acid zwitterion.

Safety & Handling (Critical)

Aminonitriles are potent toxins and skin irritants.

  • Toxicity: 5-APN can metabolize to release cyanide ions in vivo (though slower than

    
    -aminonitriles).
    
  • PPE: Butyl rubber gloves (nitrile gloves offer poor protection against nitriles), full face shield, and respirator with organic vapor/cyanide cartridges.

  • Storage: Store under Nitrogen at <4°C. Aminonitriles darken (oxidize/polymerize) upon air exposure.

Comparative Data: Catalyst Performance

Data synthesized from industrial patent literature regarding 5-APN hydrogenation.

Catalyst SystemPressure (H2)AdditiveYield (Diamine)Impurity (Piperidine)Notes
Raney Ni 50 barNone65%25%High cyclization rate.
Raney Ni 50 bar

(excess)
88%5%Ammonia suppresses ring closure.
Raney Co 80 bar

(excess)
96% <0.5% Cobalt is less active for deamination.
Ru/C 60 barNaOH70%15%Base promotes side reactions.

References

  • Safety Data & Handling: Fisher Scientific. (2012). Safety Data Sheet: Aminonitriles and Derivatives. Retrieved from

  • Biocatalytic Pathways: Park, S.J., et al. (2012). Production of 5-aminovaleric acid by metabolically engineered microorganism. Metabolic Engineering. Retrieved from

  • Hydrogenation & Cyclization: Google Patents. (2020). Method for purifying 1,5-pentanediamine (US10538481B2). Retrieved from

  • Piperidine Mechanism: Frontiers in Chemistry. (2023).[7][8] Mechanistic insights to drive catalytic hydrogenation of formamide intermediates. Retrieved from

  • Nitrile Reactivity Overview: Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Aminopentanenitrile (5-APN) in Pharmaceutical Synthesis

[1]

Executive Summary

5-Aminopentanenitrile (5-APN), also known as 5-aminovaleronitrile, is a bifunctional C5 building block possessing both a primary amine and a nitrile group.[1] While historically utilized as a nylon-5 precursor, its utility in pharmaceutical chemistry has expanded into the synthesis of


-valerolactam scaffoldspeptidomimeticscalcium channel antagonists1

This guide addresses the critical instability of 5-APN (spontaneous cyclization) and provides validated protocols for its stabilization, controlled cyclization, and biocatalytic conversion to 5-aminovaleric acid (5-AVA).[1]

Chemical Identity & Critical Handling (Expertise & Experience)

The "Cyclization Trap": The most common failure mode when working with 5-APN is the unintentional formation of 2-piperidone (


-valerolactam)1
  • Storage: 5-APN is commercially supplied as a hydrochloride salt (5-APN[1]·HCl) to prevent this cyclization.[1]

  • Usage Rule: Never store the free base. Generate it in situ only immediately prior to reaction.

  • Safety: 5-APN is toxic (nitrile class).[1] Metabolic liberation of cyanide is a risk.[1] All protocols must be performed in a fume hood.

Graphviz Diagram: The Fate of 5-APN

The following diagram illustrates the divergent pathways of 5-APN based on reaction conditions.

GAPN5-Aminopentanenitrile(5-APN)Lactamδ-Valerolactam(2-Piperidone)APN->LactamHeat or Basic pH(Spontaneous Cyclization)AVA5-Aminovaleric Acid(5-AVA)APN->AVABiocatalysis(Nitrilase)Diamine1,5-Diaminopentane(Cadaverine)APN->DiamineHydrogenation(Raney Ni/H2)Salt5-APN·HCl(Stable Storage Form)Salt->APNNeutralization(NaOH/NaHCO3)

Figure 1: Reaction pathways for 5-APN.[1] Note the spontaneous cyclization pathway (Red) which must be managed.

Application I: Controlled Cyclization to -Valerolactam Scaffolds

Context: The 2-piperidone ring is a core pharmacophore in various bioactive alkaloids and drugs, including certain HDAC inhibitors and calcium channel blockers (e.g., Verapamil analogues).[1] While cyclization is often a side reaction, this protocol optimizes it as a primary synthetic goal with high yield and purity.[1]

Protocol: Base-Catalyzed Cyclization

Objective: Convert 5-APN·HCl to

123

Materials:

  • 5-Aminopentanenitrile Hydrochloride (CAS 1638108-03-8 or 6066-83-7)[1]

  • Sodium Hydroxide (NaOH), 2M aqueous solution[1]

  • Ethanol (EtOH)[1][4]

  • Dichloromethane (DCM) for extraction[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 5-APN·HCl in 20 mL of water.

  • Basification (The Trigger): Slowly add 2M NaOH until pH reaches 10–11. Note: The reaction is exothermic; maintain temperature < 25°C to prevent polymerization.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 100°C) for 4 hours. The intramolecular nucleophilic attack is accelerated by heat.[1]

    • Mechanism:[1][3][4][5][6]

      
      [1]
      
  • Workup:

    • Cool to room temperature.[1][7]

    • Extract the aqueous layer with DCM (

      
       mL).[1]
      
    • Dry combined organic layers over anhydrous

      
      .[1]
      
    • Concentrate under reduced pressure.[1]

  • Purification: Recrystallize from diethyl ether/hexane if necessary.

Expected Yield: >85% QC Check:





Application II: Biocatalytic Synthesis of 5-Aminovaleric Acid (Green Pharma)

Context: 5-Aminovaleric acid (5-AVA) is a structural analogue of GABA and a precursor for biodegradable polyesters.[1] Chemical hydrolysis of 5-APN requires harsh acids/bases and generates high salt waste.[1] The biocatalytic route using Nitrilase operates at neutral pH with high atom economy.[1]

Protocol: Enzymatic Hydrolysis via Nitrilase (EC 3.5.5.1)[1]

Materials:

  • Recombinant Nitrilase (e.g., from Alcaligenes faecalis or commercial kits like Codexis/Sigma).[1]

  • Phosphate Buffer (50 mM, pH 7.5).[1]

  • 5-APN[1][4][8]·HCl.

Step-by-Step Methodology:

  • Enzyme Prep: Resuspend lyophilized nitrilase (10 U/mg) in phosphate buffer to a concentration of 1 mg/mL.

  • Substrate Loading: Add 5-APN·HCl to the buffer to a final concentration of 50 mM.

    • Critical Step: Readjust pH to 7.5 immediately after addition, as the salt will acidify the buffer.

  • Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 12–24 hours.

  • Reaction Monitoring: Monitor consumption of 5-APN by HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

  • Termination: Stop reaction by acidifying to pH 2.0 with HCl (precipitates enzyme).

  • Isolation: Filter off protein. Purify 5-AVA using cation exchange chromatography (Dowex 50W) or crystallization.[1]

Graphviz Diagram: Biocatalytic Workflow

BioPrepBuffer Prep(pH 7.5, 50mM Phosphate)SubstrateSubstrate Addition(5-APN·HCl)Prep->SubstrateReactionHydrolysis Reaction(30°C, 12-24h)Substrate->ReactionEnzymeBiocatalyst(Nitrilase EC 3.5.5.1)Enzyme->ReactionStopAcid Quench(pH 2.0)Reaction->StopProduct5-Aminovaleric Acid(99% Purity)Stop->ProductFiltration & Ion Exchange

Figure 2: Green chemistry workflow for converting 5-APN to 5-AVA.

Comparative Data: Chemical vs. Enzymatic Routes[1]

The following table contrasts the two primary utilization pathways for researchers selecting a route based on their target moiety.

FeatureChemical Cyclization (Lactam)Biocatalytic Hydrolysis (Linear Acid)
Target Product

-Valerolactam (2-Piperidone)
5-Aminovaleric Acid (5-AVA)
Reagent NaOH / HeatNitrilase Enzyme
Conditions pH 11, 100°CpH 7.5, 30°C
Selectivity High (Thermodynamically favored)High (Enzyme specificity)
E-Factor (Waste) Moderate (Salt generation)Low (Green Chemistry)
Pharma Use Scaffold for alkaloids, HDAC inhibitorsGABA analogue, PROTAC linker

Novel Pharmaceutical Applications (Linkers & Antagonists)[1][4]

1. Calcium Channel Antagonists: Research indicates that derivatives of 5-APN, specifically where the amine is substituted with bulky aryl groups (e.g., verapamil-like structures), exhibit calcium channel blocking activity.[1] The nitrile group serves as a polar "anchor" or can be reduced to a primary amine for further functionalization [1].[1]

2. PROTAC Linkers: The 5-carbon chain of 5-APN provides an optimal spatial distance (approx. 6-8 Å) for Proteolysis Targeting Chimeras (PROTACs).[1] The amine terminus conjugates to the E3 ligase ligand, while the nitrile can be converted to an amidine or tetrazole to bind the target protein.

References

  • European Patent Office. (1992).[1] 5-Amino-pentanenitrile derivatives, processes for their preparation and pharmaceutical compositions containing them.[1][4] EP0220104B1. Link

  • Cheng, J., et al. (2021).[1][5][9][10] A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli.[1][2][9] Frontiers in Bioengineering and Biotechnology.[1] Link

  • PubChem. (2023).[1] 5-Aminopentanenitrile Compound Summary. National Library of Medicine.[1] Link

  • Wu, S., et al. (2024).[1][5] Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6.[1] Green Chemistry.[1] Link

analytical methods for the quantification of 5-Aminopentanenitrile in reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Strategies for the Quantification of 5-Aminopentanenitrile (5-APN) in Complex Reaction Mixtures

Executive Summary

5-Aminopentanenitrile (5-APN) is a critical intermediate in the synthesis of Nylon-5 and 5-aminovaleric acid. Its analysis is complicated by two primary factors: high polarity (preventing retention on standard C18 columns) and the lack of a UV chromophore (rendering standard UV-Vis detection ineffective).

This guide details three validated analytical workflows to address these challenges. We prioritize HILIC-CAD (Charged Aerosol Detection) as the modern gold standard for direct analysis, GC-FID for routine industrial process control, and Pre-column Derivatization (OPA) for laboratories limited to standard HPLC-UV instrumentation.

Analyte Profile & Critical Challenges

PropertyValue / CharacteristicAnalytical Implication
Structure

Primary amine (basic) + Nitrile (neutral).
pKa ~10.5 (Amine)Highly ionized at neutral pH; requires high pH or ion-pairing for RP-HPLC.
Chromophore NoneInvisible to UV >210 nm. Direct UV at 200-210 nm is non-specific and prone to noise.
Stability Cyclization RiskCan cyclize to valerolactam under high heat or acidic conditions.
Matrix High Salt / ProteinBiocatalytic mixtures (lysine, salts) require rigorous cleanup.

Method Selection Guide

The choice of method depends heavily on the reaction matrix and available instrumentation.[1]

MethodSelection Start Reaction Mixture Matrix Matrix Type? Start->Matrix Bio Biocatalytic (Aqueous/Salts/Proteins) Matrix->Bio High Water/Salt Chem Chemical Synthesis (Organic Solvents) Matrix->Chem Low Water Detect Detector Available? Bio->Detect GC GC-FID Chem->GC Volatile Matrix CAD_MS CAD or MS Detect->CAD_MS Yes UV_Only UV Only Detect->UV_Only No Method1 Method A: HILIC-CAD/MS (Recommended) CAD_MS->Method1 Method3 Method C: Derivatization (OPA) (High Sensitivity) UV_Only->Method3 Method2 Method B: GC-FID (High Throughput) GC->Method2

Caption: Decision tree for selecting the optimal analytical method based on sample matrix and instrumentation.

Method A: HILIC-CAD (The "Gold Standard")

Best for: Biocatalytic broths, aqueous samples, and detection of non-chromophoric impurities (e.g., Lysine).

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines using a water layer on a polar stationary phase. Charged Aerosol Detection (CAD) provides near-universal response independent of chemical structure.[2]

Protocol Parameters
  • Column: Waters XBridge Amide or TSKgel Amide-80 (

    
    ).
    
    • Why? Amide phases tolerate high water content and provide excellent peak shape for basic amines without severe tailing.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with

    
    ).
    
    • Why pH 9.0? High pH suppresses the ionization of the amine slightly, improving peak shape, while ammonium acetate is volatile (CAD/MS compatible).

  • Mobile Phase B: Acetonitrile (MeCN).[3]

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold)

    • 2-10 min: 90%

      
       60% B
      
    • 10-12 min: 60% B

    • 12.1 min: 90% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detector: CAD (Nebulizer Temp: 35°C).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between 5-APN and Lysine (if present).
    
  • Tailing Factor (

    
    ):  < 1.5 (Critical for amines).
    
  • Precision (RSD): < 2.0% for 6 replicate injections.

Method B: GC-FID (Industrial Process Control)

Best for: Chemical synthesis (e.g., partial hydrogenation of adiponitrile) where the matrix is organic and salt-free.

Expert Insight: Standard polysiloxane columns (DB-1, DB-5) often cause severe amine tailing due to interaction with silanol groups. You must use a base-deactivated column.

Protocol Parameters
  • Column: CP-Volamine or Rtx-Volatile Amine (

    
    ).
    
    • Alternative: DB-WAX (Polyethylene glycol), though less stable at high temps.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 230°C.

    • Caution: Do not exceed 250°C to minimize thermal cyclization to valerolactam in the injector.

  • Oven Program:

    • Initial: 60°C (Hold 2 min)

    • Ramp: 15°C/min to 220°C

    • Final: 220°C (Hold 5 min)

  • Detector: FID @ 250°C.

Sample Preparation (Organic Matrix)
  • Dilute reaction mixture 1:10 in Methanol or MTBE .

  • Add Internal Standard: Hexylamine or Dodecane (approx. 1 mg/mL final conc).

  • Filter through 0.2

    
     PTFE filter.
    
  • Inject 1

    
    .
    

Method C: HPLC-UV with Pre-Column Derivatization

Best for: Labs with standard UV detectors requiring high sensitivity.

Chemistry: o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative that also absorbs strongly at 340 nm.

Reagents
  • OPA Reagent: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 9.5 mL 0.4 M Borate Buffer (pH 10.2) and 50

    
     2-Mercaptoethanol (2-ME). Prepare fresh daily.
    
Derivatization Protocol (Automated or Manual)
  • Mix: 50

    
     Sample + 50 
    
    
    
    OPA Reagent.
  • Wait: 1.0 minute (Reaction is fast; timing must be precise).

  • Inject: Immediately inject onto HPLC.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,

    
    ).
    
  • Mobile Phase A: 10 mM Phosphate Buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile.[3][5][6][7]

  • Gradient: 10% B

    
     50% B over 15 mins.
    
  • Detection: UV @ 340 nm (or Fluorescence: Ex 340nm / Em 450nm).

Sample Preparation Workflow (Biocatalytic Broth)

Reaction mixtures containing enzymes and cells require rigorous cleanup to prevent column fouling.

SamplePrep Raw Crude Reaction Mixture (Cells, Protein, 5-APN) Quench Quench Reaction (Add 1:1 Acetonitrile or Heat 80°C) Raw->Quench Centrifuge Centrifugation (10,000 x g, 10 min) Quench->Centrifuge Precipitate Proteins Filter Filtration (0.2 µm PVDF) Centrifuge->Filter Supernatant Dilute Dilution (to ~0.1 - 1.0 mg/mL) Filter->Dilute Vial HPLC Vial (Ready for HILIC or Derivatization) Dilute->Vial

Caption: Standard operating procedure for preparing biocatalytic reaction mixtures for HPLC analysis.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Secondary interactions with silanols.Increase buffer ionic strength (to 20-50 mM) or pH (to 9.0 in HILIC).
Peak Tailing (GC) Adsorption in liner or column.Replace liner with deactivated wool; trim column guard; ensure "Base-Deactivated" column is used.
Ghost Peaks (Derivatization) OPA reagent degradation.OPA is unstable. Prepare fresh daily or use an autosampler with "mix-in-needle" capability.
Low Recovery Volatility or Cyclization.5-APN is semi-volatile. Do not evaporate solvents to dryness under high heat. Avoid acidic pH < 3.

References

  • Evaluation of HILIC-CAD for Polar Amines: Hutchings, T. et al. "Analysis of polar impurities in pharmaceutical preparations using Hydrophilic Interaction Chromatography (HILIC) with Charged Aerosol Detection." Journal of Pharmaceutical and Biomedical Analysis.

  • GC Analysis of Amines: Restek Corporation. "Analysis of Volatile Amines on Rtx-Volatile Amine Columns." Application Note.

  • OPA Derivatization Chemistry: Agilent Technologies. "Automated Derivatization of Primary Amino Acids with OPA." Technical Overview.

  • Biocatalytic Synthesis Context: Kusumegi, T. et al. "Synthesis of 5-aminovaleric acid and 5-aminopentanenitrile from L-lysine." Applied Microbiology and Biotechnology.

Sources

Application Note: Optimization of Experimental Conditions for the Catalytic Hydrogenation of 5-Aminopentanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of 5-aminopentanenitrile (5-APN), also known as 5-aminovaleronitrile, is a critical transformation in the synthesis of high-value aliphatic amines. Depending on the experimental conditions, this reaction yields either 1,5-pentanediamine (cadaverine) —a highly sought-after monomer for bio-based polyamides (Nylon-5,X)—or piperidine , a ubiquitous heterocyclic building block in pharmaceutical development[1],[2]. This guide provides a comprehensive, causality-driven analysis of the reaction conditions required to selectively steer the reaction pathway, alongside self-validating experimental protocols.

Mechanistic Causality: The Imine Bifurcation Pathway

To control the product distribution, one must understand the kinetic and thermodynamic forces governing the intermediate states. The hydrogenation of the nitrile group does not proceed directly to the amine; it first forms a highly reactive imine intermediate (5-aminopentanimine) [3].

At this juncture, the reaction bifurcates:

  • Pathway A (Direct Hydrogenation): If the local concentration of dissolved hydrogen at the catalyst surface is high, the imine is rapidly reduced to the primary diamine (1,5-pentanediamine)[2].

  • Pathway B (Intramolecular Cyclization): If the imine reduction is delayed, the pendant primary amine group at the C5 position acts as a nucleophile. It attacks the electrophilic imine carbon, extruding ammonia (NH₃) to form a cyclic imine (3,4,5,6-tetrahydropyridine), which is subsequently hydrogenated to piperidine[1],[2]. The formation of this cyclic byproduct is under strict kinetic control[3].

Pathway A 5-Aminopentanenitrile B Imine Intermediate A->B + H2 (Raney Ni) C 1,5-Pentanediamine (Cadaverine) B->C + H2, + NH3 (High Pressure) D Piperidine (Cyclic Amine) B->D - NH3 (Intramolecular)

Reaction network for the catalytic hydrogenation of 5-aminopentanenitrile.

Reaction Engineering & Mass Transfer

Because the cyclization to piperidine is an intramolecular process, it is kinetically faster than the intermolecular reaction with hydrogen gas. Therefore, the experimental setup must overcome severe gas-liquid-solid mass transfer limitations[3].

  • The Role of Ammonia: The addition of methanolic or liquid ammonia is non-negotiable for primary amine selectivity. By Le Chatelier’s principle, a high concentration of NH₃ shifts the equilibrium of the deamination-cyclization step backward, trapping the molecule in its open-chain imine form until hydrogen can reduce it[1].

  • Catalyst Selection: Raney-type Nickel (or amorphous Ni-Al alloy) is the industry standard due to its exceptional affinity for nitrile adsorption and imine reduction[2],[3]. Noble metals like Pd/C are generally avoided for primary amine synthesis as they exhibit lower activity for aliphatic nitriles and inadvertently favor cyclization.

  • Pressure & Agitation: High hydrogen pressure (100–150 atm) and vigorous stirring are required to ensure the liquid phase is saturated with H₂, preventing the imine from lingering on the catalyst surface[1].

Quantitative Optimization Data

The following table synthesizes the causal relationship between experimental parameters and product selectivity.

ParameterExperimental ConditionDominant ProductMechanistic Rationale
Solvent Additive Methanolic Ammonia (7N)1,5-PentanediamineExcess NH₃ shifts equilibrium, suppressing intramolecular nucleophilic attack[1].
Solvent Additive Toluene / Ethanol (No NH₃)PiperidineAbsence of NH₃ allows the pendant amine to attack the imine intermediate[1].
H₂ Pressure High (100–150 atm)1,5-PentanediamineAccelerates direct imine reduction, outcompeting cyclization kinetics[1].
H₂ Pressure Low (30–50 atm)PiperidineSlower H₂ mass transfer provides time for kinetic cyclization to occur[3].
Catalyst Raney Nickel / Cobalt1,5-PentanediamineHigh specific activity for aliphatic nitrile and imine reduction[3].
Catalyst Palladium on Carbon (Pd/C)PiperidineLower hydrogenation rate for nitriles; facilitates deamination[2].

Self-Validating Experimental Protocols

Protocol A: Selective Synthesis of 1,5-Pentanediamine (Cadaverine)

This protocol utilizes high pressure and ammonia to suppress secondary amine formation, routinely achieving >85% yield[1].

Reagents: 5-Aminopentanenitrile (1.0 mol), Raney Nickel slurry in water (5-10% wt/wt), Methanolic Ammonia (7N). Equipment: High-pressure stainless steel autoclave with a gas entrainment impeller.

  • Reactor Charging: Charge the autoclave with 5-APN and the Raney Nickel slurry. Add 7N Methanolic Ammonia as the solvent. Validation Checkpoint: The molar ratio of NH₃ to substrate must be at least 5:1 to ensure complete suppression of cyclization.

  • Inert Purging: Seal the autoclave and purge with N₂ gas three times to remove oxygen, followed by three purges with H₂ gas.

  • Pressurization & Heating: Pressurize the reactor with H₂ to 100 atm. Begin vigorous stirring (≥1000 RPM) and heat the mixture to 100–120 °C. The pressure will rise with temperature, then steadily drop as H₂ is consumed[1].

  • Reaction Monitoring (Self-Validation): Maintain pressure at 100-150 atm by feeding H₂. Validation Checkpoint: The reaction is deemed complete when the pressure drop ceases entirely for 30 consecutive minutes, indicating full consumption of the imine intermediate. Total time is typically 4-6 hours[1].

  • Workup: Cool the reactor to room temperature and carefully vent excess H₂. Filter the mixture through a Celite pad to remove the pyrophoric Raney Nickel. Safety Note: Never let the catalyst dry in the air.

  • Purification: Remove the methanolic ammonia under reduced pressure. Purify the crude product via vacuum distillation to isolate pure 1,5-pentanediamine[1].

Protocol S1 1. Reactor Charging 5-APN + Raney Ni + NH3/MeOH S2 2. Inert Purging Flush with N2 (3x) S1->S2 S3 3. Hydrogenation 100-150 atm H2, 100-120 °C S2->S3 S4 4. Catalyst Filtration Remove Raney Ni safely S3->S4 S5 5. Purification Vacuum Distillation (>85% Yield) S4->S5

Step-by-step experimental workflow for selective 1,5-pentanediamine synthesis.

Protocol B: Directed Intramolecular Reductive Cyclization to Piperidine

To intentionally synthesize piperidine, the conditions are inverted to favor kinetic cyclization over direct hydrogenation[1].

Reagents: 5-Aminopentanenitrile (1.0 mol), 10% Pd/C or Raney Nickel (5% wt/wt), Toluene or Ethanol (Ammonia-free). Equipment: Standard pressure autoclave.

  • Reactor Charging: Charge the autoclave with 5-APN, the chosen catalyst, and the non-polar/protic solvent. Validation Checkpoint: Ensure absolutely no ammonia is present in the system or glassware.

  • Purging & Pressurization: Purge with N₂, then H₂. Pressurize to a moderate 30–50 atm.

  • Heating: Heat to 80–100 °C. The lower pressure slows the direct reduction of the imine, providing the necessary residence time for the C5-amine to attack the imine carbon[3].

  • Reaction Monitoring (Self-Validation): As cyclization occurs, NH₃ gas is extruded as a byproduct. Validation Checkpoint: A slight pressure increase (or slower net pressure drop) compared to Protocol A will be observed due to the release of ammonia gas into the headspace.

  • Workup & Purification: Cool, vent, and filter the catalyst. Distill the solvent, followed by fractional distillation to isolate piperidine.

References

Sources

Application Note: 5-Aminopentanenitrile as a Bifunctional Building Block in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

5-Aminopentanenitrile (5-APN, CAS No. 6066-83-7), also known as 5-aminovaleronitrile, is a highly versatile bifunctional aliphatic compound[1]. Featuring both a primary amine (–NH₂) and a terminal nitrile (–C≡N) group separated by a flexible four-carbon spacer, 5-APN serves as a critical intermediate in both traditional step-growth polymerizations and advanced supramolecular chemistry.

This application note details two primary workflows leveraging 5-APN:

  • As a Monomer Precursor: The controlled catalytic hydrogenation of 5-APN to 1,5-pentanediamine (cadaverine), a highly sought-after monomer for bio-based polyamides (e.g., Nylon 5,10) and polyurethanes[2].

  • As a Functional End-Group: The integration of 5-APN into thermoresponsive poly(2-n-propyl-2-oxazoline) (PnPrOx) to create smart, stimuli-responsive host-guest assemblies using pillar[n]arenes[3].

Understanding the distinct reactivity of the amine and nitrile groups is essential for preventing unwanted side reactions, such as intramolecular cyclization, and for maximizing the efficacy of host-guest complexation.

Application 1: Precursor for Bio-Based Polyamides (Cadaverine Synthesis)

Mechanistic Insight & Causality

The synthesis of cadaverine from glutaronitrile proceeds sequentially through 5-APN. However, the hydrogenation of 5-APN is notoriously prone to a major side reaction: the intramolecular nucleophilic attack of the primary amine onto the intermediate imine, which releases ammonia and forms the stable six-membered ring, piperidine (hexahydropyridine)[2][4].

To suppress this cyclization, the reaction must be heavily biased thermodynamically and kinetically. By introducing excess liquid ammonia or a strong base co-catalyst (like NaOH), the equilibrium of the deamination step is driven backward (Le Chatelier’s Principle), effectively "capping" the intermediate and directing the pathway exclusively toward the primary diamine[4].

Experimental Protocol: Selective Catalytic Hydrogenation of 5-APN

Objective: Convert 5-APN to 1,5-pentanediamine while suppressing piperidine formation.

Reagents & Materials:

  • 5-Aminopentanenitrile (Purity ≥98%)

  • Raney Nickel (slurry in water, 5–10% wt relative to substrate) or amorphous Ni-Al alloy

  • Co-catalyst: Sodium Hydroxide (NaOH, 0.25% wt) or Liquid Ammonia

  • Solvent: Anhydrous Ethanol

  • Equipment: High-pressure stainless-steel autoclave with a gas entrainment impeller.

Step-by-Step Methodology:

  • Reactor Preparation: Charge the autoclave with 5-APN and anhydrous ethanol (1:5 volume ratio). Add the Raney Ni catalyst (15% mass fraction based on the nitrile) and the NaOH co-catalyst (0.25% mass fraction)[4].

  • Purging: Seal the reactor. Purge the headspace three times with inert Nitrogen (N₂) at 5 bar to displace oxygen, followed by three purges with Hydrogen (H₂).

  • Pressurization & Heating: Pressurize the reactor to 30 bar (3.0 MPa) with H₂. Begin agitation (800–1000 rpm) to eliminate gas-liquid mass transfer limitations. Heat the vessel to 70°C[4].

  • Reaction Monitoring (Self-Validation): Monitor the pressure drop in the H₂ reservoir. The reaction is considered complete when hydrogen uptake ceases (typically 2–4 hours).

  • Workup & Quality Control: Cool the reactor to room temperature and carefully vent the excess H₂. Filter the catalyst through a Celite pad under an inert atmosphere (Raney Ni is pyrophoric).

  • Validation: Analyze the crude filtrate via Gas Chromatography-Mass Spectrometry (GC-MS). A successful run will show >95% selectivity for cadaverine and <2% piperidine. Purify via fractional distillation under reduced pressure.

Pathway Visualization

ReactionPathway GN Glutaronitrile APN 5-Aminopentanenitrile (5-APN) GN->APN + 2H2 (Catalyst) CAD Cadaverine (1,5-Pentanediamine) APN->CAD + 2H2 (NH3/NaOH) PIP Piperidine (Byproduct) APN->PIP - NH3 (Cyclization)

Reaction pathway of 5-APN hydrogenation to cadaverine vs cyclization to piperidine.

Application 2: End-Group Functionalization in Thermoresponsive Polymers

Mechanistic Insight & Causality

Recent advancements in polymer chemistry utilize 5-APN as a functional guest end-group in thermoresponsive polymers, specifically poly(2-n-propyl-2-oxazoline) (PnPrOx)[3]. When 5-APN is grafted to the polymer terminus (forming PnPrOx-CN), its protonated primary amine and polar nitrile group act as an ideal guest for water-soluble percarboxylato pillar[5]arenes (WP5).

The causality of this smart material lies in its Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is highly hydrated, and the 5-APN end-group threads into the WP5 cavity via strong electrostatic and hydrophobic interactions. When heated above the LCST, the PnPrOx backbone rapidly dehydrates and collapses into a dense globule. This massive steric bulk physically forces the WP5 host to dethread, releasing the guest in a completely reversible, temperature-controlled manner[3].

Experimental Protocol: Synthesis and Reversible Assembly of PnPrOx-CN/WP5

Objective: Assemble a thermoreversible host-guest complex and validate LCST-triggered release.

Reagents & Materials:

  • PnPrOx-CN (synthesized via cationic ring-opening polymerization terminated with 5-APN)

  • WP5 (Percarboxylato pillar[5]arene)

  • Aqueous Buffer (pH 7.4, e.g., Phosphate Buffered Saline)

Step-by-Step Methodology:

  • Host-Guest Complexation: Prepare a 1.0 mM stock solution of PnPrOx-CN and a 1.0 mM stock solution of WP5 in the pH 7.4 buffer. Mix them at a 1:1 molar ratio at 10°C (283.15 K)[3].

  • Equilibration: Allow the solution to stir gently for 30 minutes at 10°C to ensure complete threading of the 5-APN moiety into the WP5 cavity.

  • Thermal Triggering (Self-Validation): Transfer the solution to a temperature-controlled Dynamic Light Scattering (DLS) cuvette or a UV-Vis spectrophotometer equipped with a Peltier thermostat.

  • Validation: Gradually increase the temperature from 10°C to 40°C at a rate of 1°C/min. Monitor the transmittance at 600 nm. A sharp drop in transmittance (cloud point) around 25–30°C indicates polymer collapse and simultaneous dethreading of the host-guest complex.

  • Reversibility Check: Cool the system back to 10°C. The solution will clarify, confirming the re-hydration of the polymer and the re-threading of the WP5–PnPrOx-CN complex.

Assembly Visualization

Supramolecular Polymer PnPrOx-CN (Guest Polymer) Complex WP5–PnPrOx-CN Host-Guest Complex Polymer->Complex T < LCST Host WP5 (Pillar[5]arene Host) Host->Complex Electrostatic Binding Precipitate Collapsed Polymer + Free WP5 Complex->Precipitate T > LCST Dehydration & Dethreading Precipitate->Complex Cooling (Reversible)

Thermoreversible host-guest complexation of PnPrOx-CN and WP5 driven by LCST.

Quantitative Data Summary

The following table summarizes the critical experimental parameters and quantitative outcomes for the two primary applications of 5-APN discussed in this guide.

Application WorkflowKey Reagents / CatalystsOptimal Temp.Pressure / EnvironmentKey Quantitative Metric
Cadaverine Synthesis 5-APN, Raney Ni, NaOH70°C30 bar (3.0 MPa) H₂Selectivity: 66.8% - 95.0% (dependent on NH₃/NaOH ratio)[4]
Supramolecular Assembly PnPrOx-CN, WP5 Host10°C (283.15 K)Ambient (Aqueous pH 7.4)Association Constant (

):

[3]

References

  • ChemScene. "6066-83-7 | 5-Aminopentanenitrile - ChemScene." ChemScene Product Catalog.
  • RSC Advances. "Green chemical and biological synthesis of cadaverine: recent development and challenges." Royal Society of Chemistry, 2021.
  • ResearchGate. "Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects." ResearchGate, 2025.
  • Macromolecules. "Reversible Thermoresponsive Host–Guest Binding of Pillar[n]arenes with Guest End-Functionalized Poly(2-n-Propyl-2-Oxazoline)s." ACS Publications, 2025.

Sources

Application Note: High-Sensitivity Chromatographic Quantification of 5-Aminopentanenitrile (5-APN)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

5-Aminopentanenitrile (5-APN) , also known as 5-aminovaleronitrile, is a critical intermediate in the synthesis of polyamides (Nylon-6 precursors) and specific pharmaceutical active ingredients (API).

The Analytical Challenge:

  • Lack of Chromophore: 5-APN possesses a primary aliphatic amine and a nitrile group. Neither functional group exhibits significant UV absorption above 210 nm, making standard UV-Vis detection insensitive and prone to interference from mobile phase cut-offs.

  • Polarity: The amino group renders the molecule highly polar, resulting in poor retention and peak tailing on standard C18 reversed-phase columns.

  • Matrix Complexity: In reaction mixtures, 5-APN often co-exists with precursors (e.g., adiponitrile) or hydrolysis products (e.g., 5-aminovaleric acid), requiring high selectivity.

The Solution: This guide details two robust pre-column derivatization protocols to transform 5-APN into a hydrophobic, highly fluorescent, or UV-active species.

  • Method A (OPA/3-MPA): Best for high-throughput, automated workflows using Fluorescence Detection (FLD).

  • Method B (FMOC-Cl): Best for manual preparation or when derivative stability is paramount.

Strategic Decision Matrix

Select the protocol that aligns with your laboratory's instrumentation and throughput requirements.

DecisionMatrix Start Select Derivatization Strategy Q1 Is an Autosampler with Pre-treatment available? Start->Q1 OPA METHOD A: OPA/3-MPA (o-Phthalaldehyde) Q1->OPA YES (Automated) FMOC METHOD B: FMOC-Cl (Fluorenylmethyloxycarbonyl Cl) Q1->FMOC NO (Manual Prep) OPA_Feat • Reaction: < 1 min • High Sensitivity (FLD) • Unstable Derivative (Inject immediately) OPA->OPA_Feat FMOC_Feat • Reaction: 10-20 min • High Stability • Requires Quenching/Extraction FMOC->FMOC_Feat

Figure 1: Decision tree for selecting the optimal derivatization chemistry based on lab infrastructure.

Method A: OPA/3-MPA Automated Derivatization

Mechanism: Primary amines react with o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA) under basic conditions to form a highly fluorescent 1-alkylthio-2-alkylisoindole.

Reagent Preparation
ReagentPreparation InstructionsStability
Borate Buffer (0.4 M, pH 10.2) Dissolve 2.47 g boric acid in 80 mL water. Adjust pH to 10.2 with 50% NaOH. Dilute to 100 mL.1 Month (4°C)
OPA Stock Solution Dissolve 10 mg OPA in 1 mL Acetonitrile (ACN).1 Week (Dark)
3-MPA Thiol Solution Dilute 10 µL 3-Mercaptopropionic acid in 1 mL Borate Buffer.Daily Fresh
Working Reagent Mix 1 mL OPA Stock + 5 mL Borate Buffer + 20 µL 3-MPA.24 Hours
Automated Injection Protocol

Note: The isoindole derivative degrades rapidly. This method requires an autosampler capable of "mix-wait-inject" programming.

  • Draw: 5.0 µL Sample (5-APN in 0.1 M HCl).

  • Draw: 5.0 µL Working Reagent.

  • Mix: Needle wash/mix cycle in vial (3x).

  • Wait: 1.0 minute (Critical reaction time).

  • Inject: Immediately inject onto the column.[1]

Method B: FMOC-Cl Manual Derivatization

Mechanism: FMOC-Cl reacts with both primary and secondary amines to form stable carbamate derivatives. Critical Step: Excess FMOC-Cl hydrolyzes to FMOC-OH, which is also fluorescent. This interference must be removed via liquid-liquid extraction (LLE) or chromatographically separated.

Reagent Preparation
  • Borate Buffer: 0.2 M, pH 9.5.

  • FMOC-Cl Reagent: 5 mM in dry Acetone.

  • Extraction Solvent: n-Pentane or n-Heptane (HPLC Grade).

Step-by-Step Protocol
  • Mix: In a 1.5 mL microcentrifuge tube, combine:

    • 100 µL Sample (5-APN)

    • 100 µL Borate Buffer (pH 9.5)

    • 200 µL FMOC-Cl Reagent

  • React: Vortex and incubate at room temperature for 10 minutes.

  • Quench/Extract (The "Clean-up"):

    • Add 500 µL n-Pentane.

    • Vortex vigorously for 30 seconds.

    • Allow phases to separate (or centrifuge at 10,000 rpm for 1 min).

    • Discard the top organic layer (contains excess FMOC-Cl).

    • Repeat extraction once more if interference persists.

  • Transfer: Carefully pipette the bottom aqueous layer into an HPLC vial insert.

Chromatographic Conditions (HPLC-FLD)

These conditions apply to both OPA and FMOC derivatives, with slight gradient adjustments noted.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Column Temp 40°C (Ensures reproducible kinetics and viscosity)
Flow Rate 1.0 mL/min
Mobile Phase A 10 mM Na₂HPO₄ (pH 7.2) or 20 mM Ammonium Acetate
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10 v/v/v)
Detection (OPA) Ex: 340 nm
Detection (FMOC) Ex: 260 nm
Gradient Profile (Generic Start)
  • 0.0 min: 95% A (Equilibration)

  • 1.0 min: 95% A

  • 15.0 min: 40% A (Elution of derivatives)

  • 18.0 min: 0% A (Column Wash)

  • 20.0 min: 95% A (Re-equilibration)

Note: 5-APN-OPA derivative typically elutes earlier than longer chain amino acids (e.g., Lysine) but later than simple amines (e.g., Methylamine).

Reaction Mechanism Visualization

Understanding the chemistry is vital for troubleshooting. The OPA reaction requires a thiol to stabilize the isoindole ring.

ReactionMechanism Input1 5-Aminopentanenitrile (Primary Amine) Product 1-alkylthio-2-alkylisoindole (Fluorescent Derivative) Input1->Product Cyclization (- H2O) Input2 OPA (Dialdehyde) Intermediate Hemithioacetal Intermediate Input2->Intermediate pH 10 Input3 3-MPA (Thiol) Input3->Intermediate pH 10 Intermediate->Product Cyclization (- H2O)

Figure 2: Reaction pathway for OPA derivatization. The thiol (3-MPA) is essential for preventing the degradation of the isoindole product.

Validation & Troubleshooting

Linearity and Range
  • Target Range: 0.1 µM to 100 µM.

  • Standard Curve: Prepare 5-APN standards in 0.1 M HCl to prevent volatility or adsorption losses.

  • Acceptance: R² > 0.999.[2]

Common Issues
  • Low Sensitivity (OPA): Check the age of the 3-MPA. Thiols oxidize rapidly. Ensure the buffer pH is > 9.5; the amine must be unprotonated to attack the aldehyde.

  • Interfering Peaks (FMOC): The large peak at the solvent front is likely FMOC-OH. Increase the number of pentane extractions or switch to a chromatographic separation that resolves FMOC-OH from the 5-APN derivative.

  • Double Peaks: 5-APN is stable, but ensure your sample does not contain the hydrolysis product, 5-aminovaleric acid. These will separate chromatographically (Acid elutes earlier on RP).

References

  • Agilent Technologies. (2020). Automated Amino Acid Analysis using an Agilent Poroshell HPH-C18 Column. Application Note 5994-1706EN. Link

  • Thermo Fisher Scientific. (2012). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Application Note 1087. Link

  • Sigma-Aldrich (Merck). (n.d.). Derivatization and Analysis of Amino Acids by HPLC. Technical Guide. Link

  • Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives. Journal of Chromatography A, 913(1-2), 283-302. Link

  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(1), 85. Link

Sources

Application Note: Synthesis and Medicinal Chemistry Profiling of 5-Aminopentanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide and Experimental Protocols

Executive Summary

5-Aminopentanenitrile (CAS: 6066-83-7), frequently referred to as 5-aminovaleronitrile, is a highly versatile, bifunctional aliphatic building block. Structurally, it features a nucleophilic primary amine and an electrophilic nitrile group separated by a flexible four-carbon spacer [1]. This unique topology makes it an indispensable precursor in medicinal chemistry for the modular synthesis of diverse pharmacophores, including functionalized piperidines, spirohydantoins, tetrazoles, and polyamines.

This application note provides an in-depth technical guide to the orthogonal functionalization and cyclization of 5-aminopentanenitrile, complete with self-validating experimental protocols and mechanistic rationales.

Mechanistic Rationale & E-E-A-T Insights

The strategic value of 5-aminopentanenitrile in drug discovery lies in its dual reactivity, which allows for orthogonal functionalization without the immediate need for complex protecting group strategies.

  • Orthogonal Reactivity: The primary amine can be selectively targeted for N-alkylation, reductive amination, or amide coupling while the nitrile group remains inert under standard conditions. Conversely, the nitrile can be subjected to cycloaddition (e.g., with azides to form tetrazoles) or nucleophilic addition (e.g., Grignard reagents) once the amine is transiently protected.

  • Intramolecular Cyclization Pathways: A critical pathway in medicinal chemistry is the controlled cyclization of 5-aminopentanenitrile. For example, during the catalytic hydrogenation of nitriles to primary amines (such as the industrial synthesis of cadaverine from glutaronitrile), 5-aminopentanenitrile acts as an active intermediate. If the reaction is not saturated with excess ammonia, the intermediate imine undergoes rapid intramolecular nucleophilic attack by the terminal primary amine, expelling ammonia to form the cyclic compound piperidine [2]. This "undesired" industrial byproduct pathway is intentionally exploited in medicinal chemistry to synthesize substituted piperidine rings.

  • Therapeutic Applications: Derivatives of 5-aminopentanenitrile have been successfully utilized in the synthesis of selective androgen receptor modulators (SARMs) featuring spirohydantoin cores [3], as well as in the development of transmembrane calcium channel modulators [4].

Bifunctional Reactivity Pathways

Reactivity Core 5-Aminopentanenitrile (Bifunctional Core) AmineMod Amine Modification (e.g., N-Boc Protection) Core->AmineMod Electrophiles (Boc2O, R-X) NitrileMod Nitrile Modification (e.g., Tetrazole Formation) Core->NitrileMod Azides or Organometallics Cyclization Intramolecular Cyclization (e.g., Piperidine Formation) Core->Cyclization Reduction/Condensation (-NH3 or -H2O)

Caption: Divergent synthetic pathways of 5-aminopentanenitrile exploiting its bifunctional nature.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided to ensure high-fidelity execution.

Protocol A: Selective N-Boc Protection of 5-Aminopentanenitrile

Objective: Mask the nucleophilic amine to allow for downstream transformations of the nitrile group.

  • Causality: Di-tert-butyl dicarbonate (Boc₂O) is utilized because the resulting carbamate is highly stable to the basic or nucleophilic conditions often required for subsequent nitrile modifications (e.g., tetrazole synthesis).

  • Procedure:

    • Dissolve 5-aminopentanenitrile (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool to 0 °C under an inert nitrogen atmosphere.

    • Add triethylamine (TEA, 1.2 eq, 12 mmol) dropwise. Rationale: TEA acts as an acid scavenger to neutralize any trace acidic impurities and activate the amine.

    • Slowly add a solution of Boc₂O (1.05 eq, 10.5 mmol) in DCM (10 mL).

    • Warm the reaction to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The disappearance of the purple, ninhydrin-positive baseline spot (free amine) confirms complete conversion.

    • Wash the organic layer with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield tert-butyl (4-cyanobutyl)carbamate.

Protocol B: Strecker-Type Synthesis of Spirohydantoin Precursors

Objective: Synthesize 1-((4-cyanobutyl)amino)cyclopentanecarbonitrile, a key intermediate for SARMs [3].

  • Causality: Trimethylsilyl cyanide (TMSCN) is used in conjunction with acetic acid (AcOH) instead of highly toxic aqueous KCN. AcOH acts as a mild acid catalyst to promote the formation of the intermediate iminium ion from cyclopentanone and the primary amine, which is subsequently trapped by the cyanide nucleophile.

  • Procedure:

    • In a flame-dried flask, mix 5-aminopentanenitrile (1.0 eq, 5 mmol) and cyclopentanone (1.0 eq, 5 mmol) in anhydrous methanol (15 mL).

    • Add glacial acetic acid (1.2 eq, 6 mmol) and stir at room temperature for 30 minutes to ensure iminium formation.

    • Cool the mixture to 0 °C and add TMSCN (1.2 eq, 6 mmol) dropwise. Caution: Perform in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: LC-MS analysis should show the disappearance of the starting mass (m/z 98.1) and the appearance of the product mass (m/z 191.1 [M+H]⁺).

    • Quench carefully with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 20 mL).

    • Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate the pure aminonitrile.

Protocol C: Reductive Cyclization to Piperidine Derivatives

Objective: Exploit the intramolecular reactivity of the aminonitrile to form a saturated nitrogen heterocycle [2].

  • Causality: Catalytic hydrogenation using Raney Nickel reduces the nitrile to an imine/amine. By intentionally omitting an ammonia atmosphere (which is normally used to suppress secondary amine formation), the intermediate imine is rapidly attacked by the tethered primary amine, yielding piperidine with the expulsion of NH₃.

  • Procedure:

    • Dissolve 5-aminopentanenitrile (1.0 eq, 5 mmol) in absolute ethanol (20 mL).

    • Add an aqueous slurry of Raney Nickel (10% w/w).

    • Purge the reaction vessel with H₂ gas and pressurize to 50 psi.

    • Stir vigorously at 50 °C for 8 hours.

    • Vent the H₂ gas safely. Filter the catalyst through a pad of Celite (do not let the Raney Ni dry out, as it is pyrophoric).

    • Concentrate the filtrate and purify by distillation or catch-and-release ion-exchange chromatography to isolate the piperidine derivative.

Workflow Visualization: Strecker-Type Synthesis

Workflow Step1 Step 1: Reagent Preparation Mix 5-Aminopentanenitrile & Cyclopentanone Step2 Step 2: Iminium Formation Add AcOH (Mild Acid Catalyst) Step1->Step2 Step3 Step 3: Strecker Trapping Add TMSCN (0 °C to RT) Step2->Step3 Step4 Step 4: Workup & Extraction Quench with NaHCO3, Extract with EtOAc Step3->Step4 Step5 Pure Aminonitrile Intermediate (Spirohydantoin Precursor) Step4->Step5

Caption: Step-by-step experimental workflow for the Strecker-type synthesis of SARM precursors.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, isolated yields, and the medicinal chemistry applications of the generated 5-aminopentanenitrile derivatives.

Starting MaterialReagents & ConditionsTarget DerivativeIsolated Yield (%)MedChem Application
5-AminopentanenitrileBoc₂O, TEA, DCM, 0 °C to RT, 4htert-butyl (4-cyanobutyl)carbamate92%Protected building block for tetrazole synthesis
5-AminopentanenitrileCyclopentanone, TMSCN, AcOH, MeOH, RT, 12h1-((4-cyanobutyl)amino)cyclopentanecarbonitrile85%Precursor for Spirohydantoin SARMs [3]
5-AminopentanenitrileRaney Ni, H₂ (50 psi), EtOH, 50 °C, 8hPiperidine (via intramolecular cyclization)78%Core scaffold for CNS and antihistamine drugs [2]
5-AminopentanenitrileAr-SO₂Cl, Pyridine, DCM, RT, 6hN-(4-cyanobutyl)arenesulfonamide88%Precursor for transmembrane calcium modulators [4]

References

  • National Center for Biotechnology Information (NCBI). "5-Aminopentanenitrile | C5H10N2 - PubChem." PubChem Compound Summary for CID 13512620.[Link]

  • Huang, Y., et al. "Green chemical and biological synthesis of cadaverine: recent development and challenges." RSC Advances, 2021, 11(39), 23922-23942.[Link]

  • World Intellectual Property Organization. "Spirohydantoin compounds and their use as selective androgen receptor modulators." Patent WO2013128421A1, published September 6, 2013.
  • European Patent Office. "5-Amino-pentanenitrile derivatives, processes for their preparation and pharmaceutical compositions containing them." Patent EP0220104A2, published April 29, 1987.

Troubleshooting & Optimization

common side products in the synthesis of 5-Aminopentanenitrile and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrile Hydrogenation and Amine Synthesis . As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck in the synthesis of 5-aminopentanenitrile (also known as 5-aminovaleronitrile): the formation and removal of intractable side products.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity recovery of your target molecule.

Section 1: Mechanistic Overview

The primary industrial and laboratory route to 5-aminopentanenitrile is the partial catalytic hydrogenation of glutaronitrile over a Raney Nickel or amorphous Ni-Al alloy catalyst[1]. While the reaction is straightforward on paper, the highly reactive intermediates often lead to a complex crude mixture.

Understanding the reaction pathway is critical for troubleshooting. The intermediate imine can either be successfully reduced to the target product or undergo intramolecular cyclization to form piperidine—a notoriously difficult-to-separate byproduct[2]. Furthermore, complete over-reduction yields cadaverine (1,5-pentanediamine)[3].

ReactionMechanism GLN Glutaronitrile (Starting Material) Imine Imine Intermediate (Transient) GLN->Imine + H2 (Raney Ni) APN 5-Aminopentanenitrile (Target Product) Imine->APN + H2 PIP Piperidine (Cyclization) Imine->PIP Intramolecular Cyclization (-NH3) CAD Cadaverine (Over-reduction) APN->CAD + H2 APN->PIP Deamination (-NH3)

Reaction mechanism of glutaronitrile partial hydrogenation and side product formation.

Section 2: Troubleshooting Guide & FAQs

Q1: Why is my 5-aminopentanenitrile contaminated with high levels of piperidine, and how can I prevent it? Causality: Piperidine (hexahydropyridine) forms via an intramolecular nucleophilic attack. When one nitrile group of glutaronitrile is reduced to a primary amine, it can attack the transient imine intermediate at the other end of the molecule. This cyclization releases ammonia (deamination) and forms a stable 6-membered ring[1]. Solution: Introduce liquid ammonia (


) into the reaction mixture as a co-solvent. According to Le Chatelier’s principle, a high concentration of dissolved ammonia shifts the thermodynamic equilibrium away from deamination, effectively suppressing the cyclization pathway and preserving the linear 5-aminopentanenitrile[4].

Q2: How do I prevent the over-reduction of my product into cadaverine (1,5-pentanediamine)? Causality: Cadaverine is the fully hydrogenated derivative of glutaronitrile[3]. Because both nitrile groups have similar reactivity, the second reduction can occur rapidly if the reaction is not strictly controlled. Solution: Over-reduction is mitigated by strict stoichiometric control of hydrogen uptake and thermal regulation. The reaction must be halted exactly when 1 molar equivalent of


 is consumed. Additionally, utilizing lower reaction temperatures (e.g., 60–70 °C) prevents the thermal activation required for the secondary nitrile reduction[5].

Q3: What is the most reliable protocol for removing secondary amines and oligomers from the crude mixture? Causality: Intermolecular coupling between two 5-aminopentanenitrile molecules creates heavy secondary amines (e.g., bis(5-cyanopentyl)amine). These oligomers have significantly higher molecular weights and boiling points than the target monomer. Solution: Fractional vacuum distillation is the industry standard. Because 5-aminopentanenitrile is thermally sensitive and can degrade or polymerize at high temperatures, distillation must be performed under high vacuum (e.g., 10–15 mmHg) to lower the boiling point, leaving the heavy oligomers behind in the distillation bottoms[6].

Section 3: Quantitative Data for Separation Planning

To successfully isolate 5-aminopentanenitrile, you must exploit the boiling point differentials of the crude mixture components. Use the table below to plan your fractional distillation cuts.

CompoundRole in SynthesisMolecular WeightBoiling Point (1 atm)Separation Strategy
Piperidine Intramolecular Byproduct85.15 g/mol ~106 °CRemoved as the Light Fraction
5-Aminopentanenitrile Target Product 98.15 g/mol ~210 °C (Distill under vacuum)Collected as the Main Fraction
Cadaverine Over-reduction Byproduct102.18 g/mol ~178–180 °CRemains in Heavy Bottoms [3]
Glutaronitrile Unreacted Precursor94.11 g/mol ~286 °CRemains in Heavy Bottoms [7]

Section 4: Step-by-Step Methodology (Synthesis & Purification)

The following protocol integrates side-product suppression directly into the workflow, creating a self-validating system where in-process checks guarantee the integrity of the final product.

Phase 1: Controlled Partial Hydrogenation
  • Reactor Charging: Charge a high-pressure Parr reactor with 1.0 equivalent of glutaronitrile and anhydrous methanol (solvent). Causality: Dilution minimizes the intermolecular collisions that lead to heavy secondary amine oligomers.

  • Catalyst & Suppressant Loading: Add 5–10% w/w washed Raney Nickel catalyst. Inject liquid ammonia at a 5:1 molar ratio relative to glutaronitrile.

  • System Validation Check: Seal the reactor and purge with

    
     gas three times to ensure an oxygen-free environment, validating system safety before introducing flammable 
    
    
    
    .
  • Reaction Execution: Pressurize the reactor with

    
     to 3.0 MPa. Heat the mixture to 70 °C under vigorous stirring.
    
  • In-Process Termination: Monitor the mass flow controller. Crucial: Terminate the reaction by rapidly cooling the vessel to room temperature the moment exactly 1.0 molar equivalent of

    
     is consumed. This self-limits the reaction, preventing cadaverine formation.
    
Phase 2: Isolation and Fractional Vacuum Distillation
  • Filtration: Vent the excess

    
     and 
    
    
    
    . Filter the crude mixture through a Celite pad under an inert argon atmosphere to remove the pyrophoric Raney Nickel catalyst.
  • Solvent Removal: Transfer the filtrate to a distillation apparatus. Apply a mild vacuum to strip off the methanol solvent and residual ammonia.

  • Fractional Distillation:

    • Cut 1 (Light Fraction): Increase vacuum and slowly raise the temperature. Collect the fraction boiling at the equivalent of 106 °C (atm). This removes the piperidine byproduct.

    • Cut 2 (Main Fraction): Apply high vacuum (10–15 mmHg). Collect the purified 5-aminopentanenitrile.

  • Final Validation Check: Analyze Cut 2 via GC-MS. The protocol is validated when the chromatogram shows <0.1% piperidine and no detectable cadaverine.

PurificationWorkflow Crude Crude Reaction Mixture Filter Catalyst Filtration (Remove Ni/Al) Crude->Filter In-process GC-MS Distill Fractional Vacuum Distillation Filter->Distill Light Light Fraction (Piperidine, NH3) Distill->Light Low Temp Main Main Fraction (5-Aminopentanenitrile) Distill->Main Mid Temp Heavy Heavy Bottoms (Cadaverine, Oligomers) Distill->Heavy Residue

Step-by-step purification workflow for isolating 5-aminopentanenitrile.

References

  • Green chemical and biological synthesis of cadaverine: recent development and challenges. RSC Advances. Available at:[Link]

  • Mass transfer and kinetics of the three-phase hydrogenation of a dintrile over a Raney-type nickel catalyst. ResearchGate. Available at:[Link]

  • Preparation of diamines by hydrogenation of dinitriles (WO2015164699A1).Google Patents.

Sources

how to improve the yield and purity of 5-Aminopentanenitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-aminopentanenitrile (also known as 5-aminovaleronitrile). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. Here, we address common challenges through a structured troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles.

Overview of Synthetic Strategies

5-Aminopentanenitrile is a bifunctional molecule containing both a primary amine and a nitrile group, making it a valuable building block in organic synthesis. The two most prevalent synthetic routes start from either 5-chlorovaleronitrile or adiponitrile. The choice of route often depends on starting material availability, scale, and desired purity profile.

  • Route A: Amination of 5-Chlorovaleronitrile. This is a classical nucleophilic substitution (SN2) reaction where an amine source displaces the chloride. It is a straightforward method often preferred for lab-scale synthesis.

  • Route B: Selective Reduction of Adiponitrile. This approach involves the partial hydrogenation of one of the two nitrile groups in adiponitrile. While economically attractive for large-scale production, achieving high selectivity can be challenging, often leading to a mixture of products.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 5-aminopentanenitrile in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My reaction yield is consistently low when synthesizing 5-aminopentanenitrile from 5-chlorovaleronitrile and ammonia. What are the likely causes and how can I improve it?

Answer: Low yields in this SN2 reaction typically stem from incomplete conversion, competing side reactions, or product degradation. Let's break down the potential causes and solutions.

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion due to insufficient reaction time, low temperature, or poor reagent mixing. The nucleophilicity of ammonia can be lower than other amines, requiring more forcing conditions.

    • Solution:

      • Increase Reaction Time & Temperature: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC to determine the optimal duration.[2] A modest increase in temperature can significantly accelerate the reaction rate, but must be balanced against potential side reactions.

      • Use a Sealed Vessel: When using a volatile reagent like ammonia in a solvent such as methanol or ethanol, conduct the reaction in a sealed pressure vessel to maintain a high concentration of the nucleophile and prevent its escape upon heating.

      • Alternative Amine Source: Consider using benzylamine as the nucleophile followed by a debenzylation step (e.g., catalytic hydrogenation).[3] Benzylamine is less volatile and often more nucleophilic, which can lead to higher yields of the intermediate N-benzyl-5-aminopentanenitrile.

  • Side Reactions (E2 Elimination):

    • Causality: The use of a strong, sterically hindered base or high temperatures can promote the competing E2 elimination reaction, leading to the formation of 4-pentenenitrile.

    • Solution: Use a large excess of the ammonia nucleophile, which also acts as the base. This favors the desired SN2 pathway over elimination. Avoid unnecessarily high temperatures.

  • Product Degradation:

    • Causality: The primary amine product can potentially react with the starting material (5-chlorovaleronitrile) to form a secondary amine (dialkylation), especially if the concentration of ammonia is depleted.

    • Solution: Maintain a large molar excess of ammonia throughout the reaction to ensure the electrophile is more likely to react with ammonia than the product.

Issue 2: Purity and Byproduct Formation

Question: I am attempting the selective reduction of adiponitrile to 5-aminopentanenitrile, but my final product is a mixture containing unreacted starting material and hexamethylenediamine (HMDA). How can I improve selectivity?

Answer: Achieving high selectivity in the partial reduction of adiponitrile is a known challenge. The desired product, 5-aminopentanenitrile (often referred to as 6-aminocapronitrile or ACN in this context), is an intermediate that can be further hydrogenated to HMDA.[1]

  • Causality of Over-reduction: The catalytic hydrogenation process that reduces the first nitrile group can readily reduce the second, especially once the starting material concentration is low. The catalyst's activity and reaction conditions are critical variables.

  • Solutions for Improved Selectivity:

    • Catalyst Choice: The choice of catalyst is paramount. While various catalysts can be used for nitrile reduction, achieving partial reduction requires specific catalyst properties. Some research points to modified copper-based catalysts for improved selectivity in electrochemical systems.[1]

    • Control Reaction Stoichiometry: Carefully control the amount of reducing agent (e.g., moles of H₂) supplied to the reaction. Limiting the reductant can prevent the reaction from proceeding to the fully reduced HMDA.

    • Optimize Reaction Conditions: Lowering the reaction temperature and pressure can reduce the rate of the second hydrogenation step more than the first, thereby increasing selectivity for the desired mono-amine.

    • Electrochemical Synthesis: Consider an electrochemical approach. Recent studies have demonstrated that the electrochemical semi-hydrogenation of adiponitrile can achieve high selectivity for 5-aminopentanenitrile (ACN) by carefully controlling the applied potential.[1] This method can achieve over 80% selectivity even at high conversion rates.

Issue 3: Purification Challenges

Question: I am having difficulty purifying the final liquid product. Column chromatography gives poor separation and distillation results in decomposition. What is a reliable purification strategy?

Answer: Direct purification of 5-aminopentanenitrile can be challenging due to its high polarity and potential for decomposition at elevated temperatures. A robust and highly recommended strategy is to convert the basic amine into a salt, which can then be purified by recrystallization.

  • Causality of Purification Problems:

    • High Polarity: The presence of both an amine and a nitrile group makes the compound highly polar, leading to tailing and poor separation on silica gel chromatography.

    • Thermal Instability: Aminonitriles can be susceptible to polymerization or decomposition at the high temperatures required for atmospheric or even vacuum distillation.

  • Recommended Purification Protocol: Salt Formation & Recrystallization

    • Dissolution: Dissolve the crude 5-aminopentanenitrile in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Acidification: Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in ethanol or p-toluenesulfonic acid in isopropanol) with stirring. The corresponding salt will precipitate out of the solution.[4]

    • Isolation: Collect the solid salt by vacuum filtration and wash with cold solvent.

    • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether or methanol/water) to remove impurities.[5] The choice of solvent is critical to avoid "oiling out." If this occurs, add more of the better solvent (e.g., ethanol) to redissolve the oil and allow it to cool more slowly.

    • Liberation of Free Base (Optional): If the free amine is required, the purified salt can be dissolved in water and neutralized with a base (e.g., NaOH solution), followed by extraction with an organic solvent and careful removal of the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better: amination of 5-chlorovaleronitrile or reduction of adiponitrile? A1: The choice depends on your specific needs. The amination of 5-chlorovaleronitrile is generally more straightforward for lab-scale synthesis, offering a cleaner reaction profile if conditions are optimized. The selective reduction of adiponitrile is more atom-economical and is the preferred industrial route, but requires significant process optimization to achieve high selectivity and purity.[1][6]

FeatureAmination of 5-ChlorovaleronitrileSelective Reduction of Adiponitrile
Starting Material 5-Chlorovaleronitrile[7]Adiponitrile[6]
Typical Yield 60-80% (lab scale)Variable; highly dependent on selectivity
Pros More direct, often cleaner reaction profileMore atom-economical, cheaper starting material
Cons Starting material can be more expensiveDifficult to control selectivity; risk of over-reduction to HMDA[1]

Q2: How can I effectively monitor the reaction progress? A2: For the amination of 5-chlorovaleronitrile, Thin-Layer Chromatography (TLC) is an excellent method. Use a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) and visualize with ninhydrin stain, which will specifically stain the primary amine product. For the reduction of adiponitrile, Gas Chromatography (GC) or HPLC are more suitable for quantifying the starting material, intermediate, and final products.[8]

Q3: What are the best analytical methods to confirm the purity of my final product? A3: A combination of techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can identify major impurities.

  • HPLC-MS: The gold standard for purity assessment. It separates impurities and provides their mass-to-charge ratio, aiding in their identification.[2]

  • FTIR Spectroscopy: Will show characteristic peaks for the amine (N-H stretch) and nitrile (C≡N stretch) functional groups.

Q4: What are the recommended storage conditions for 5-aminopentanenitrile? A4: 5-Aminopentanenitrile should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C is common) to prevent degradation from air and moisture.[9]

Q5: What are the primary safety hazards I should be aware of? A5: 5-Aminopentanenitrile is classified as toxic if swallowed and can cause severe skin burns and eye damage.[10] The starting materials, 5-chlorovaleronitrile and adiponitrile, are also toxic.[6][11] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Visualized Workflows and Pathways
Troubleshooting Workflow for Low Yield

This diagram outlines a logical process for diagnosing and solving issues related to low product yield.

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC, GC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes action_incomplete Increase Time / Temp Increase Reagent Concentration incomplete->action_incomplete check_side_products Analyze for Side Products (LC-MS, NMR) complete->check_side_products side_products_found Side Products Identified check_side_products->side_products_found Yes no_side_products No Major Side Products check_side_products->no_side_products No action_side_products Optimize Conditions: Lower Temperature Change Reagent Stoichiometry side_products_found->action_side_products check_workup Review Purification & Workup Check for Emulsions / Losses no_side_products->check_workup workup_issue Purification Losses Identified check_workup->workup_issue Yes action_workup Optimize Purification: Use Salt Recrystallization Modify Extraction pH workup_issue->action_workup

Caption: A decision tree for troubleshooting low reaction yields.

Synthetic Pathway and Potential Side Reactions

This diagram illustrates the synthesis from 5-chlorovaleronitrile, highlighting the desired reaction and a key side reaction.

ReactionPathway cluster_main Desired SN2 Pathway cluster_side Competing E2 Elimination A 5-Chlorovaleronitrile Cl-(CH2)4-CN B 5-Aminopentanenitrile NH2-(CH2)4-CN A->B + NH3 (Excess) C 4-Pentenenitrile CH2=CH-(CH2)2-CN A->C High Temp Strong Base

Caption: Synthesis of 5-aminopentanenitrile showing desired and side reactions.

Detailed Experimental Protocols
Protocol 1: Synthesis from 5-Chlorovaleronitrile

Materials:

  • 5-Chlorovaleronitrile (1.0 eq)[11]

  • 7N Ammonia in Methanol (20 eq)

  • Methanol (as needed for dilution)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a high-pressure steel reactor, add 5-chlorovaleronitrile.

  • Reagent Addition: Cool the reactor in an ice bath and add the 7N solution of ammonia in methanol. Ensure the final concentration of the substrate is approximately 0.5 M.

  • Reaction: Seal the reactor tightly and heat it to 80°C with stirring for 24 hours.

  • Workup - Quenching: After cooling the reactor to room temperature, vent it carefully in a fume hood. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

  • Extraction: Redissolve the residue in diethyl ether and water. Separate the layers. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-aminopentanenitrile as an oil.

  • Purification: Proceed with purification via salt formation and recrystallization as described in the troubleshooting section.

Protocol 2: Purity Assessment by RP-HPLC

This protocol provides a general starting point for method development.[8]

Instrumentation & Materials:

  • System: HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Procedure:

  • Sample Preparation: Prepare a sample solution of ~1.0 mg/mL in the sample diluent.

  • Chromatographic Conditions:

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Analysis: Inject a blank (diluent), followed by the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

References
  • EP0220104A2 - 5-Amino-pentanenitrile derivatives, processes for their preparation and pharmaceutical compositions containing them - Google P
  • NMAM METHOD 5601 - CDC. (URL: [Link])

  • 5-Aminopentanenitrile | C5H10N2 - PubChem. (URL: [Link])

  • Optimization of synthesis process and structural characterization of 5-ATN - ResearchGate. (URL: [Link])

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. (URL: [Link])

  • Electrochemical semi-hydrogenation of adiponitrile over copper nanowires as a key step for the green synthesis of nylon-6 - RSC Publishing. (URL: [Link])

  • US20050038281A1 - Preparation of chiral amino-nitriles - Google P
  • CAS 6066-83-7 | 5-aminopentanenitrile Supplier - Clinivex. (URL: [Link])

  • CAS 6066-83-7 C5H10N2 5-Aminopentanenitrile hydrochoride 98% - Howei Pharm. (URL: [Link])

  • Efficient and selective electrosynthesis of adiponitrile by electrohydrodimerization of acrylonitrile over a bismuth nanosheet modified electrode - Green Chemistry (RSC Publishing). (URL: [Link])

  • AMINOMALONONITRILE p-TOLUENESULFONATE - Organic Syntheses. (URL: [Link])

  • 14.11: Bioconversion Processes for Synthetic Chemicals - Chemistry LibreTexts. (URL: [Link])

  • Production technology of adiponitrile - E3S Web of Conferences. (URL: [Link])

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC. (URL: [Link])

  • Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane - ResearchGate. (URL: [Link])

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition - CDC. (URL: [Link])

  • Synthesis of adiponitrile from dimethyl adipate and ammonia in the vapor-phase over niobium oxide - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Improvement on the Synthesis of Primary Amino Sugar Derivatives via N-Benzyl Intermediates - ResearchGate. (URL: [Link])

  • 5-Chlorovaleronitrile | C5H8ClN - PubChem. (URL: [Link])

  • Peptide synthesis troubleshooting using unnatural amino acids : r/OrganicChemistry - Reddit. (URL: [Link])

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (URL: [Link])

  • Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC. (URL: [Link])

  • Large-Scale Synthesis of the Glucosylceramide Synthase Inhibitor N-[5-(Adamantan-1-yl-methoxy)-pentyl]-1-deoxynojirimycin - ResearchGate. (URL: [Link])

  • A convenient one-step synthesis of L-aminotryptophans and improved synthesis of 5-fluorotryptophan - PubMed. (URL: [Link])

  • A high-yield and simplified procedure for the synthesis of alpha-[11C]methyl-L-tryptophan - PubMed. (URL: [Link])

Sources

Technical Support Center: Optimizing Catalyst Loading and Reaction Time for 5-Aminopentanenitrile Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for the catalytic hydrogenation of 5-aminopentanenitrile to 1,6-hexanediamine (HMD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical industrial reaction. The synthesis of HMD, a key monomer for nylon-6,6, relies on the efficient and selective hydrogenation of its nitrile precursor. This document provides a structured approach to troubleshooting common issues and answering frequently asked questions to enhance your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Q1: Why is my conversion of 5-aminopentanenitrile low or the reaction stalled?

A low or stalled conversion rate is a common issue that can often be traced back to catalyst activity, reactant purity, or mass transfer limitations.

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning: The catalyst is the engine of the reaction; if it's not active, the reaction won't proceed efficiently.

    • The "Why": Catalysts like Raney Nickel are highly active but can be poisoned by impurities such as sulfur or halogen compounds present in the starting materials or solvent. The catalyst may also be old or improperly stored, leading to oxidation and loss of active sites.

    • The "How":

      • Verify Reagent Purity: Ensure all starting materials and the solvent are of high purity and are properly dried.

      • Use Fresh Catalyst: Whenever possible, use a fresh batch of catalyst. Raney Nickel, for instance, is pyrophoric when dry and must be stored under a solvent like water.

      • Catalyst Pre-activation: Some catalysts may require an activation step. For example, stirring the catalyst in the reaction solvent under a hydrogen atmosphere before adding the substrate can sometimes improve performance.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to drive the reaction to completion within a reasonable timeframe.

    • The "Why": The reaction rate is directly proportional to the number of available catalytic active sites. Below a certain threshold, the reaction kinetics will be too slow for practical purposes.

    • The "How": Incrementally increase the catalyst loading. While a low loading of 15% (w/w) might lead to incomplete conversion, simply increasing it to 20% (w/w) could be optimal. Be aware that excessive loading (e.g., 30% w/w) can sometimes trigger higher levels of impurities and is not cost-effective.

  • Poor Hydrogen Mass Transfer: The reaction is dependent on the efficient transfer of gaseous hydrogen to the liquid phase and subsequently to the catalyst surface.

    • The "How":

      • Increase Agitation: Ensure vigorous stirring to maximize the gas-liquid interface and keep the catalyst suspended. Speeds of 1000-1200 rpm are often used in lab-scale reactors.

      • Increase Hydrogen Pressure: Higher H₂ pressure increases the solubility of hydrogen in the solvent, driving a higher reaction rate. Pressures can range from 5 to over 80 bars.

      • System Purge: Before starting the reaction, ensure the reactor is properly purged of air. Oxygen can deactivate the catalyst. A common procedure is to evacuate the reactor and backfill with an inert gas (like nitrogen or argon) several times, followed by a hydrogen purge.

Troubleshooting_Low_Conversion start Low / Stalled Conversion check_catalyst Is the Catalyst Active? start->check_catalyst check_loading Is Catalyst Loading Sufficient? start->check_loading check_h2 Is H2 Mass Transfer Optimal? start->check_h2 check_catalyst->check_loading Yes sol_catalyst_purity Action: Purify Reagents Use Fresh Catalyst check_catalyst->sol_catalyst_purity No check_loading->check_h2 Yes sol_loading Action: Incrementally Increase Loading (e.g., to 20% w/w) check_loading->sol_loading No sol_h2 Action: Increase Agitation and H2 Pressure check_h2->sol_h2 No

Caption: A decision tree for troubleshooting low conversion.

Q2: How can I improve selectivity towards 1,6-hexanediamine and minimize byproduct formation?

The primary challenge in nitrile hydrogenation is preventing the formation of secondary and tertiary amines. High selectivity is crucial for product purity and yield.

Reaction_Pathway sub 5-Aminopentanenitrile (Substrate) imine Iminonitrile Intermediate sub->imine + H2 / Catalyst pa 1,6-Hexanediamine (Desired Primary Amine) imine->pa + H2 / Catalyst (Fast, Desired) sa Secondary Amine Byproduct imine->sa + Primary Amine (Condensation) pa->sa - NH3

Caption: Simplified reaction pathway for nitrile hydrogenation.

Primary Cause: Condensation Reaction

  • The "Why": The intermediate imine formed during the reaction is highly reactive. It can react with the desired primary amine product (1,6-hexanediamine) to form a secondary amine, which can then be hydrogenated. This side reaction is a major cause of yield loss.

  • The "How" - Key Strategies:

StrategyMechanism of ActionTypical Implementation
Add Ammonia The addition of ammonia shifts the equilibrium away from the condensation reaction between the imine intermediate and the primary amine product, thus suppressing byproduct formation.Ammonia can be added to the reaction mixture, typically at 1-10% by weight based on the nitrile. It can be introduced as a gas or dissolved in the solvent (e.g., methanolic ammonia).
Use Basic Additives Alkali metal hydroxides (e.g., LiOH, NaOH, KOH) can improve the selectivity for primary amines. The basic environment helps to inhibit the side reactions that lead to secondary amines.The base can be used to pretreat the catalyst or added directly to the reaction medium in catalytic amounts.
Optimize Catalyst The choice of catalyst has a significant impact. Highly dispersed catalysts can promote the rapid hydrogenation of the adsorbed imine intermediate before it has a chance to react with the product amine.Raney Nickel is a workhorse, but its selectivity can be improved by doping with elements like chromium. Supported catalysts like Ni/SiO₂ or Ni/SiC have also shown high selectivity, sometimes even without ammonia.
Control Temperature Lowering the reaction temperature can sometimes favor the desired hydrogenation pathway over the undesired condensation reaction, although this may require a longer reaction time.Conduct a temperature optimization study, for example, comparing results at 80°C, 100°C, and 120°C, while monitoring both conversion and selectivity.
Q3: My catalyst seems to have deactivated. What are the potential causes and how can I improve its stability?

Catalyst deactivation is a significant issue, especially in continuous or multi-batch processes. It leads to decreased reaction rates and lower throughput.

Potential Causes & Solutions:

  • Sintering: At high temperatures, small metal nanoparticles on a catalyst support can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.

    • Solution: Operate at the lowest possible temperature that still provides an acceptable reaction rate. Choose catalysts with high thermal stability, such as those on robust supports like silica or silicon carbide.

  • Leaching: The active metal can dissolve from the support into the reaction medium, especially under acidic or harsh conditions.

    • Solution: Ensure the reaction medium is not overly acidic, unless specifically required for selectivity. Use catalysts with strong metal-support interactions to prevent leaching.

  • Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites.

    • Solution: Improve selectivity to reduce the formation of fouling agents. The catalyst can sometimes be regenerated by washing with a suitable solvent to dissolve the adsorbed species. A calcination step may be required for more robust, non-pyrophoric catalysts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for 5-aminopentanenitrile hydrogenation?

The choice of catalyst is critical and depends on the desired balance of activity, selectivity, cost, and reusability.

Catalyst TypeProsCons
Raney Nickel High activity, versatile for many functional groups, relatively low cost.Can be non-specific, potentially leading to side reactions. Pyrophoric nature requires careful handling. Often requires additives like ammonia for high primary amine selectivity.
Supported Nickel (e.g., Ni/SiO₂, Ni/SiC) Good activity and often improved selectivity. Higher mechanical and thermal stability compared to Raney Ni. Can be designed for high selectivity without ammonia.May have lower activity than Raney Ni. Preparation method is critical for performance.
Cobalt Catalysts (e.g., Raney Co) Can offer high selectivity for primary amines.Generally less active than nickel-based catalysts for nitrile reduction.
Noble Metals (e.g., Rh, Pd, Ru) Very high activity and selectivity, even under mild conditions. Rhodium, in particular, is effective for nitrile hydrogenation.High cost is a major drawback for industrial-scale applications. Palladium can sometimes promote undesirable hydrogenolysis (cleavage of C-N bonds).
Q2: What is the optimal range for catalyst loading?

There is no single "optimal" loading; it must be determined experimentally for each specific process. However, a general range for slurry-phase reactions with catalysts like Raney Nickel is 5% to 25% by weight relative to the substrate.

  • Too low (<5%): Often results in impractically long reaction times or incomplete conversion.

  • Too high (>25%): Can lead to excessive cost, potential for increased side reactions, and difficulties in filtration and workup.

Q3: How does reaction time affect conversion and selectivity?

Reaction time is a key variable to monitor and optimize.

  • Conversion: Generally, conversion increases with reaction time until all the starting material is consumed.

  • Selectivity: This is more complex. Initially, the selectivity for the primary amine is high. However, if the reaction is left for too long after full conversion is reached, the primary amine product can participate in side reactions, leading to a decrease in overall selectivity and yield. It is crucial to monitor the reaction progress (e.g., by GC or HPLC) and quench it once the optimal balance of conversion and selectivity is achieved. Typical batch reaction times can range from 15 to 600 minutes.

Q4: What is the role of ammonia in this reaction?

Ammonia is primarily used as a selectivity enhancer . Its main function is to suppress the formation of secondary and tertiary amines by reacting with the imine intermediate to regenerate the starting material or by shifting the reaction equilibrium away from byproduct-forming condensation reactions. While some modern catalysts are designed to work without it, the use of ammonia is a well-established and effective method in many industrial processes.

Q5: What are the typical temperature and pressure conditions?
  • Temperature: A typical range is 60°C to 160°C . Higher temperatures increase the reaction rate but may negatively impact selectivity. An optimal temperature is often found between 100°C and 150°C.

  • Hydrogen Pressure: A broad range of 1 to 200 bar can be used. For many lab and industrial processes, a pressure of 30 to 90 bar is effective at ensuring sufficient hydrogen availability without requiring extreme high-pressure equipment.

Section 3: Experimental Protocols

Protocol 1: General Workflow for Catalyst Loading Optimization

This protocol outlines a systematic approach to determine the optimal catalyst loading for your specific reaction conditions.

  • Establish Baseline: Conduct an initial reaction at a moderate, standard loading (e.g., 10% w/w Raney Nickel) using your established temperature, pressure, and solvent conditions.

  • Analyze Results: After a fixed reaction time (e.g., 4 hours), carefully quench the reaction. Analyze the product mixture using a calibrated GC or HPLC to determine the % conversion of 5-aminopentanenitrile and the % selectivity for 1,6-hexanediamine.

  • Vary Loading: Set up a series of parallel reactions where only the catalyst loading is varied (e.g., 5%, 10%, 15%, 20%, 25% w/w). Keep all other parameters (substrate amount, solvent volume, temperature, pressure, stirring speed) constant.

  • Plot and Determine Optimum: Plot both % conversion and % selectivity as a function of catalyst loading. The optimal loading is typically the lowest amount that achieves complete conversion in the desired timeframe without a significant drop in selectivity.

Example Data Table:

Catalyst Loading (% w/w)Reaction Time (h)Conversion (%)Selectivity to HMD (%)Notes
546596Incomplete reaction.
1049595Nearing completion.
154>9994Complete conversion.
204>9994Complete conversion, no selectivity benefit over 15%.

graph TD {
A[Start: Define Reaction Conditions\n(Temp, Pressure, Time)] --> B{Run Baseline Experiment\n(e.g., 10% w/w catalyst)};
B --> C[Analyze Conversion & Selectivity];
C --> D{Set Up Parallel Reactions\n(Vary Catalyst Loading: 5%, 15%, 20%)};
D --> E[Run Experiments];
E --> F[Analyze All Samples];
F --> G[Plot Data: Conversion vs. Loading\nSelectivity vs. Loading];
G --> H[Identify Optimal Loading\n(Lowest loading for full conversion & high selectivity)];
subgraph "Setup"
    A;
end
subgraph "Execution"
    B; C; D; E; F;
end
subgraph "Analysis"
    G; H;
end

style A fill:#F1F3F4,stroke:#5F6368
style H fill:#34A853,stroke:#34A853,color:#FFFFFF

}

Caption: Experimental workflow for optimizing catalyst loading.

References

  • highly active and reusable rhodium catalyst for selective hydrogenation of nitrile–butadiene - Rubber Chemistry and Technology.
  • Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • A ppm level Rh-based composite as an ecofriendly catalyst for transfer hydrogenation of nitriles: triple guarantee of selectivity for primary amines - Green Chemistry (RSC Publishing).
  • Catalytic hydrogenation of nitriles and dehydrogenation of amines with the rhodium(I) hydrido compounds [RhH(PPri3)3] and [Rh2H2(µ-N2){P(cyclohexyl)3}4] - RSC Publishing.
  • US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents.
  • Raney Nickel Catalyst (Active) - Vineeth Chemicals. Available at: [Link]

  • HIGHLY ACTIVE AND REUSABLE RHODIUM CATALYST FOR SELECTIVE HYDROGENATION OF NITRILE–BUTADIENE RUBBER. Available at: [Link]

  • Hydrogenation Catalysts - Grace. Available at: [Link]

  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. Available at: [Link]

  • US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents.
  • US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents.
  • hexamethylenediamine(1,6-hexanediamine) - ChemBK. Available at: [Link]

  • Hexamethylenediamine (HMDA) Advanced Production Technologies. Available at: [Link]

  • US3268588A - Process for producing hexamethylenediamine from 1-6-hexanediol - Google Patents.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC. Available at: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC. Available at: [Link]

  • Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions | Request PDF - ResearchGate. Available at: [Link]

  • Kinetic modeling of the catalytic hydrogenation of nitrile esters to amino esters - SINTEF. Available at: [Link]

  • De Novo Production of 1,6-Hexanediol and 1,6-Hexamethylenediamine from Glucose by Metabolic Engineered Escherichia coli | ACS Synthetic Biology. Available at: [Link]

  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Selection of catalyst and its loading for hydrogenation of 5 - ResearchGate. Available at: [Link]

  • Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. Available at: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. Available at: [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. Available at: [Link]

  • Maximizing Hydrogen Utilization Efficiency in Tandem Hydrogenation of Nitroarenes with Ammonia Borane. Available at: [Link]

  • EP0913388A1 - Hydrogenation of nitriles to produce amines - Google Patents.
  • Kinetics of a catalytic hydrogenation reaction - Endress+Hauser. Available at: [Link]

  • The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding - PMC. Available at: [Link]

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements - ResearchGate. Available at: [Link]

  • Application of supported lanthanum catalysts in the hydrogenation of nitriles. Available at: [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. Available at: [Link]

  • Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation - Frontiers. Available at: [Link]

  • Accelerated Chemical Reaction Optimization Using Multi-Task Learning - PubMed. Available at: [Link]

  • Failed Hydrogenation using H2 gas and Pd/C catalyst : r/Chempros - Reddit. Available at: [Link]

  • A comparison of hydrogen release kinetics from 5- And 6-membered 1,2-BN-cycloalkanes. Available at: [Link]

  • Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - MDPI. Available at: [Link]

  • Highly efficient selective hydrogenation of adiponitrile to hexamethylene diamine over barium and melamine formaldehyde resin-modified nickel-cob

Technical Support Center: Selective Functionalization of 5-Aminopentanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the selective functionalization of 5-aminopentanenitrile. This document is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this bifunctional molecule. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategies effectively.

The primary difficulty in working with 5-aminopentanenitrile arises from the presence of two nucleophilic centers: a primary aliphatic amine and a nitrile group. Achieving chemoselectivity—reacting one group while leaving the other untouched—is paramount for its successful use as a synthetic building block. This guide addresses common questions and experimental hurdles in a practical, Q&A format.

G cluster_molecule 5-Aminopentanenitrile cluster_sites Reactive Sites mol H₂N-CH₂-CH₂-CH₂-CH₂-C≡N amine Primary Amine (Nucleophilic) p_amine amine->p_amine Reacts with electrophiles nitrile Nitrile (Electrophilic Carbon) p_nitrile nitrile->p_nitrile Reacts with nucleophiles/reducing agents

Caption: The dual reactivity of 5-aminopentanenitrile.

Frequently Asked Questions & Troubleshooting

Q1: I need to perform an N-acylation. Why is my yield low and what is the white precipitate that forms?

A1: This is a classic challenge involving reaction stoichiometry and base selection. The primary amine of 5-aminopentanenitrile is a strong nucleophile that readily reacts with acylating agents like acyl chlorides or anhydrides.

Causality: The reaction between the amine and an acyl chloride produces one equivalent of hydrochloric acid (HCl).[1] This acid immediately protonates the starting amine, rendering it non-nucleophilic and effectively stopping the reaction. The white precipitate you observe is likely the hydrochloride salt of 5-aminopentanenitrile.

Solution: Always use at least one equivalent of a non-nucleophilic base to scavenge the acid produced. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices. Using a slight excess (e.g., 1.2 equivalents) of the base is recommended to ensure the reaction goes to completion.

Troubleshooting Guide: N-Acylation

Issue Possible Cause Recommended Action
Low or No Product Insufficient Base: Acid byproduct is quenching the starting amine. Add 1.2-1.5 equivalents of a tertiary amine base (e.g., TEA, DIPEA).[1]
Inactive Reagents: Acyl chloride has been hydrolyzed by atmospheric moisture. Use freshly opened or distilled acyl chloride and ensure anhydrous reaction conditions.[1]
Formation of Di-acylated Product Excess Acylating Agent: The newly formed amide can be further acylated under harsh conditions. Add the acyl chloride dropwise at 0 °C to control the reaction rate. Avoid using a large excess of the acylating agent.[1]

| Complex Mixture of Products | Reaction Temperature Too High: Promotes side reactions. | Maintain the reaction at a lower temperature (0 °C to room temperature) and monitor closely by TLC. |

Q2: How can I selectively reduce the nitrile to a primary amine without affecting other functional groups?

A2: Selective nitrile reduction is a common goal, but strong reducing agents can be indiscriminate. The key is to choose a reagent and conditions that are chemoselective for the nitrile.

Causality: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) will reduce nitriles to primary amines, but they will also readily reduce other carbonyl-containing groups (esters, amides, etc.) that might be present on your molecule.[2][3] Catalytic hydrogenation can also be challenging, as some catalysts may have poor functional group tolerance.

Solution: For molecules with sensitive functional groups, a milder or more specialized reagent is required. One effective method involves using cobalt chloride in the presence of sodium borohydride. This system generates a cobalt boride species in situ that shows high selectivity for nitrile reduction, even in complex molecules, under mild, ambient conditions.[4] If no other reducible groups are present, LiAlH₄ is a standard and effective choice.[2][5][6]

Troubleshooting Guide: Nitrile Reduction

Issue Possible Cause Recommended Action
Incomplete Reaction Insufficient Reducing Agent: Stoichiometry is critical for hydride reagents. Use a sufficient excess of the reducing agent (e.g., 1.5 eq. of LiAlH₄).[2][5]
Inactive Catalyst (Hydrogenation): Catalyst has been poisoned or is not active. Use fresh catalyst (e.g., Raney Nickel, Pd/C). Ensure the system is free of catalyst poisons.[5]
Formation of Secondary Amines Imine Intermediate Reaction: The intermediate imine can react with the product primary amine. For catalytic hydrogenation, adding ammonia to the reaction mixture can suppress the formation of secondary amines.[5]

| Unwanted Reduction of Other Groups | Non-selective Reagent: LiAlH₄ is a very strong reducing agent.[2][3] | If other reducible groups are present, switch to a more chemoselective system like CoCl₂/NaBH₄.[4] Alternatively, protect the sensitive functional group first. |

Q3: I need to protect the amine to react with the nitrile. What is the best protecting group strategy?

A3: Protecting the amine is the most common and effective strategy for isolating the reactivity of the nitrile group. The choice of protecting group is critical and depends on the planned downstream reaction conditions.

Causality: The amine is generally more nucleophilic than the nitrile is electrophilic. Therefore, in most reactions designed to target the nitrile (e.g., addition of organometallics), the amine will interfere. Converting the amine to a non-nucleophilic carbamate is an excellent solution.[7][8]

Solution: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are the most widely used amine protecting groups.[8]

  • Boc Group: Installed using di-tert-butyl dicarbonate (Boc₂O). It is stable to basic and nucleophilic conditions but is easily removed with strong acid (e.g., trifluoroacetic acid, TFA, or HCl in dioxane).[8]

  • Cbz Group: Installed using benzyl chloroformate (Cbz-Cl). It is stable to acidic conditions but is readily removed by catalytic hydrogenation (H₂, Pd/C).[8]

Choose the protecting group that is orthogonal to your planned reaction conditions. For example, if you plan to reduce the nitrile using LiAlH₄, the Boc group is ideal as it is stable to hydrides. If you plan to use catalytic hydrogenation to reduce the nitrile, the Cbz group would be cleaved simultaneously, so Boc would be a better choice.

Data Presentation: Common Amine Protecting Groups

Protecting Group Installation Reagent Key Stability Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O) Base, Nucleophiles, Hydrogenation Strong Acid (TFA, HCl)[8]
Cbz Benzyl chloroformate (Cbz-Cl) Acid, Mild Base Catalytic Hydrogenation (H₂, Pd/C)[8]

| Fmoc | Fmoc-Cl or Fmoc-OSu | Acid, Hydrogenation | Amine Base (e.g., Piperidine)[8] |

Q4: How can I hydrolyze the nitrile to a carboxylic acid without affecting the amine?

A4: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat), which can pose a challenge to the stability of the rest of the molecule.[9][10]

Causality & Solution:

  • Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid like HCl or H₂SO₄ will hydrolyze it to a carboxylic acid.[9][10] Under these conditions, the primary amine is protonated to form an ammonium salt (-NH₃⁺). This positively charged group is non-nucleophilic and is effectively "protected" from participating in side reactions. This is often the preferred method for aminonitriles. The final product will be the hydrochloride salt of the amino acid.

  • Alkaline Hydrolysis: Heating with a strong base like NaOH will also hydrolyze the nitrile, but it will yield the sodium salt of the carboxylic acid.[9] The primary amine remains basic and nucleophilic under these conditions, which can potentially lead to side reactions. A subsequent acidification step is required to obtain the free carboxylic acid.[9]

Troubleshooting Guide: Nitrile Hydrolysis

Issue Possible Cause Recommended Action
Reaction Stalls at Amide Intermediate Insufficiently Harsh Conditions: Hydrolysis occurs in two stages (nitrile -> amide -> acid).[9][11] Increase reaction time, temperature, or concentration of the acid/base.[10]
Degradation of Product Excessive Heat/Time: The resulting amino acid may be unstable to prolonged harsh conditions. Monitor the reaction carefully by TLC or LCMS and stop it as soon as the starting material is consumed.

| Side Reactions (Alkaline Hydrolysis) | Reactive Amine: The free amine can participate in undesired reactions at high temperatures. | If possible, use acidic hydrolysis where the amine is protonated and deactivated.[9] |

Visualizing Reaction Pathways

The choice of reaction conditions dictates the functionalization outcome. The workflow below illustrates the strategic decisions required for selective modification.

G cluster_amine Amine Functionalization cluster_protect Protection Strategy cluster_nitrile Nitrile Functionalization (Post-Protection) start 5-Aminopentanenitrile N_Acylation N-Acylation (Acyl-Cl, Base) start->N_Acylation Selective Conditions N_Alkylation N-Alkylation (R-X, Base) start->N_Alkylation Reductive_Amination Reductive Amination (R₂C=O, NaBH(OAc)₃) start->Reductive_Amination Protect_Amine Protect Amine (e.g., Boc₂O) start->Protect_Amine Required for Nitrile Work Amide N-Acyl Product N_Acylation->Amide Secondary_Amine N-Alkyl Product N_Alkylation->Secondary_Amine Reductive_Amination->Secondary_Amine Protected_Nitrile N-Boc-5-aminopentanenitrile Protect_Amine->Protected_Nitrile Nitrile_Reduction Nitrile Reduction (LiAlH₄ or H₂/cat.) Protected_Amine Protected Diamine Nitrile_Reduction->Protected_Amine Nitrile_Hydrolysis Nitrile Hydrolysis (H₃O⁺, Δ) Protected_Acid Protected Amino Acid Nitrile_Hydrolysis->Protected_Acid Protected_Nitrile->Nitrile_Reduction Protected_Nitrile->Nitrile_Hydrolysis

Caption: Strategic workflow for the selective functionalization of 5-aminopentanenitrile.

Key Experimental Protocols

Protocol 1: Selective N-Boc Protection of 5-Aminopentanenitrile

Objective: To protect the primary amine as a tert-butyl carbamate, enabling subsequent reactions at the nitrile.

Materials:

  • 5-Aminopentanenitrile (1.0 eq.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve 5-aminopentanenitrile (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.2 eq.) and stir the solution at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve Boc₂O (1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate eluent).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with deionized water and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.

Protocol 2: Selective Reduction of N-Boc-5-aminopentanenitrile

Objective: To reduce the nitrile of the N-protected intermediate to a primary amine.

Materials:

  • N-Boc-5-aminopentanenitrile (1.0 eq.)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq.)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve N-Boc-5-aminopentanenitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.[5]

  • After the addition, allow the mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.[2]

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • Water (X mL, where X = grams of LiAlH₄ used)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL) This procedure (Fieser workup) should produce a granular precipitate that is easy to filter.[2]

  • Stir the resulting suspension for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude N-Boc protected diamine, which can be purified further if necessary.

References

  • BenchChem. (2025).
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines.
  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • BenchChem. (2025). Technical Support Center: Aminomalononitrile Reactions and the Critical Role of pH.
  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
  • Common Conditions. (n.d.). Nitrile to Acid.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Satoh, T., et al. (1985). Process for selective nitrile reduction.
  • Beller, M., & Wu, X.-F. (Eds.). (2013). Catalytic Reduction of Nitriles.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018).

Sources

impact of temperature and pressure on 5-Aminopentanenitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It assumes the user is a process chemist or researcher actively synthesizing 5-Aminopentanenitrile (5-APN), likely via the partial hydrogenation of Glutaronitrile (the C5 dinitrile precursor).

Ticket Category: Process Optimization & Troubleshooting Subject: Impact of Temperature and Pressure on Selectivity and Yield Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Thermodynamic & Kinetic Balancing Act

Welcome to the support center. You are likely here because achieving high selectivity for the mono-amine (5-APN) while suppressing the di-amine (Cadaverine) and the cyclic byproduct (Piperidine) is proving difficult.

Synthesis of 5-APN from Glutaronitrile is a classic consecutive reaction problem:



Where:
  • A = Glutaronitrile (GN)

  • B = 5-Aminopentanenitrile (5-APN) [Target]

  • C = 1,5-Diaminopentane (Cadaverine) [Over-reduction]

  • Side Reaction:

    
     Piperidine (Cyclization)
    

Your goal is to maximize


. This requires precise manipulation of Temperature (

) and Hydrogen Pressure (

) to favor

while suppressing

.

Reaction Pathway Visualization

Understanding the competing pathways is critical for troubleshooting.

ReactionPathway GN Glutaronitrile (Starting Material) Imine Hemihydrogenated Imine Intermediate GN->Imine + H2 APN 5-Aminopentanenitrile (TARGET) Imine->APN + H2 (k1) Cadaverine 1,5-Diaminopentane (Over-Reduction) APN->Cadaverine + 2H2 (k2) High Pressure Risk Piperidine Piperidine (Cyclic Byproduct) APN->Piperidine Cyclization SecAmine Secondary Amines (Dimerization) APN->SecAmine Condensation Cadaverine->Piperidine - NH3 High Temp Risk

Figure 1: Reaction network for Glutaronitrile hydrogenation. Green indicates the target; Red indicates critical byproducts controlled by T/P parameters.

Troubleshooting Guides (Q&A Format)

Ticket #1: "I have high conversion, but my product is mostly Piperidine."

Diagnosis: Thermal Runaway / Cyclization Promotion. Root Cause: Piperidine formation is thermodynamically favored at high temperatures due to the stability of the 6-membered ring. If your temperature is


C, you are actively driving the intramolecular deamination of 5-APN or Cadaverine.

Corrective Actions:

  • Lower the Temperature: Reduce reaction temperature to 60–80°C . This is the "Goldilocks" zone where hydrogenation kinetics are acceptable, but cyclization activation energy is not met.

  • Add Ammonia (

    
    ):  This is non-negotiable for C5 dinitrile hydrogenation.
    
    • Mechanism:[1][2][3][4][5][6] The formation of Piperidine releases

      
      . By adding liquid ammonia or saturating the solvent with 
      
      
      
      , you push the equilibrium back toward the linear amine (Le Chatelier’s Principle).
    • Protocol: Use a solvent ratio of Ethanol:Ammonia (3:1).

Ticket #2: "I cannot stop at 5-APN; the reaction goes all the way to the Diamine."

Diagnosis: Poor Selectivity Control (


).
Root Cause:  Hydrogen pressure is likely too high, or the catalyst is too aggressive (e.g., fresh Raney Nickel without modification). High 

drives the reaction to thermodynamic completion (full saturation).

Corrective Actions:

  • Pressure Modulation: Reduce

    
     to 20–30 bar .
    
    • Why: Lower pressure slows the hydrogenation rate, allowing you to monitor consumption and stop the reaction at ~60-70% conversion.

  • Catalyst Doping: Switch to Raney Cobalt or doped Raney Nickel (Fe/Cr promoted).

    • Insight: Cobalt catalysts are intrinsically more selective for primary amines and less active for the second hydrogenation step compared to pure Nickel.

  • Base Promotion: Add an alkali hydroxide (NaOH or KOH).

    • Mechanism:[1][2][3][4][5][6][7] Alkali bases modify the catalyst surface acidity, suppressing the adsorption of the primary amine (5-APN), thereby preventing its further reduction.

Ticket #3: "The reaction stalls at 30% conversion."

Diagnosis: Catalyst Deactivation or Mass Transfer Limitation. Root Cause: If


 is too low (<50°C), the imine intermediate may polymerize on the catalyst surface (fouling). Alternatively, hydrogen availability at the surface is rate-limiting.

Corrective Actions:

  • Increase Agitation: Hydrogenation is a gas-liquid-solid reaction. If the stirrer speed is <800 RPM, you are likely mass-transfer limited.

  • Step-Wise Temperature Ramp: Start at 50°C to initiate, then ramp to 75°C. Do not start "hot" as this causes rapid fouling.

Optimized Experimental Protocol

Objective: Synthesis of 5-APN with >85% Selectivity.

Reagents:

  • Substrate: Glutaronitrile (1.0 eq)

  • Solvent: Methanol or Ethanol (anhydrous)

  • Additive: Liquid Ammonia (approx. 20 wt% of solvent)

  • Catalyst: Raney Cobalt (W.R. Grace 2724 or equivalent), 5-10 wt% loading.

Step-by-Step Workflow:

  • Reactor Prep: Ensure the high-pressure autoclave (e.g., Parr or Buchi) is clean and dry.

  • Loading:

    • Load Raney Cobalt (under water/ethanol slurry—pyrophoric!).

    • Add Solvent and Glutaronitrile.

    • Seal reactor.[1]

  • Ammonia Addition: Cool reactor to 5°C. Transfer liquid ammonia.

  • Purge: Purge with

    
     (3x) then 
    
    
    
    (3x) to remove oxygen.
  • Reaction (The Critical Phase):

    • Set agitation to 1000 RPM .

    • Pressurize with

      
       to 30 bar .
      
    • Heat to 70°C .

  • Monitoring:

    • Monitor

      
       uptake curve.
      
    • Crucial Step: Stop reaction when

      
       consumption reaches 2.05 equivalents . Do not let it run to completion (4.0 equivalents).
      
  • Workup:

    • Cool to room temperature.[1] Vent

      
       and 
      
      
      
      (into scrubber).
    • Filter catalyst (keep wet).

    • Analyze filtrate via GC-MS.

Data Summary: Parameter Impact Matrix

ParameterLow SettingHigh SettingImpact on 5-APN Selectivity
Temperature < 50°C> 100°CLow T: Poor conversion. High T: High Piperidine formation.[4] Optimal: 60-80°C.
Pressure (

)
< 10 bar> 60 barLow P: Deactivation/Fouling. High P: Over-reduction to Diamine. Optimal: 30-40 bar.
Agitation < 500 RPM> 1000 RPMLow: Mass transfer limits (dimers form). High: Improved selectivity.
Ammonia NoneExcessNone: Massive secondary amine/piperidine formation. Excess: Protects primary amine.

Decision Logic for Optimization

Use this flowchart to guide your next experiment based on current results.

TroubleshootingLogic Start Analyze Crude Mixture (GC/HPLC) Result What is the major impurity? Start->Result Piperidine Piperidine (Cyclic) Result->Piperidine Cyclics Diamine Cadaverine (Over-reduced) Result->Diamine Fully Saturated Dimer Secondary Amines (High MW) Result->Dimer Oligomers Action1 Action: 1. Lower Temp (-10°C) 2. Increase Ammonia Piperidine->Action1 Action2 Action: 1. Lower Pressure 2. Stop reaction earlier 3. Switch to Co catalyst Diamine->Action2 Action3 Action: 1. Increase Agitation 2. Check Catalyst Loading Dimer->Action3

Figure 2: Decision tree for process optimization based on impurity profiling.

References

  • Chemical Engineering Science. "Kinetics of the hydrogenation of adiponitrile to hexamethylenediamine over a Raney nickel catalyst." Provides the foundational kinetic models for dinitrile hydrogenation applicable to glutaronitrile.

  • Applied Catalysis A: General. "Selective hydrogenation of nitriles to primary amines." Details the role of ammonia and hydroxide bases in suppressing secondary amine formation.

  • U.S. Patent 5,877,338. "Process for the preparation of 5-aminopentanenitrile." Specific industrial protocol for partial hydrogenation of glutaronitrile.

  • Journal of Catalysis. "Influence of hydrogen pressure on the selectivity of nitrile hydrogenation." Explains the pressure-dependency of the imine intermediate reduction.

  • BenchChem Technical Support. "Catalyst Selection for Nitrile Synthesis." General troubleshooting for catalyst deactivation and poisoning in nitrile reduction.

Sources

identifying and characterizing impurities in 5-Aminopentanenitrile samples

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support Knowledge Base. It assumes the user is an analytical chemist or process engineer dealing with 5-Aminopentanenitrile (5-APN) and requires high-level troubleshooting for impurity profiling.

Status: Operational | Topic: Impurity Profiling & Troubleshooting | Tier: Advanced

Executive Summary: The 5-APN Impurity Landscape

5-Aminopentanenitrile (5-APN) is a critical C5 intermediate, primarily used in the synthesis of Nylon-5 and 1,5-pentanediamine (cadaverine). Unlike its C6 homolog (6-aminocapronitrile), 5-APN exhibits unique instability due to the thermodynamic favorability of forming 6-membered rings (


-valerolactam) upon hydrolysis.

Successful characterization requires distinguishing between process-derived impurities (from Glutaronitrile or Lysine) and storage-induced degradation (cyclization and oxidation).

Core Impurity Profile Table
Impurity ClassSpecific AnalyteOriginDetection Challenge
Starting Material Glutaronitrile (GN)Under-hydrogenationCo-elution with solvent peaks in GC.
Over-Reduction 1,5-Pentanediamine (Cadaverine)Complete hydrogenationSevere peak tailing; requires amine-deactivated columns.
Hydrolysis/Cyclic

-Valerolactam (2-Piperidone)
Hydrolysis of CN

Cyclization
Isobaric interference with linear isomers in low-res MS.
Dimerization Bis(4-cyanobutyl)amineSecondary amine formationHigh boiling point; often lost in GC injection port liners.
Oxidation 5-Aminovaleric AcidHydrolysis of NitrilePoor GC volatility; requires derivatization or HPLC.

Interactive Troubleshooting Guides

Module A: Gas Chromatography (GC) Anomalies

Issue: "I see a broad, tailing peak that shifts retention time, or I'm missing the diamine peak entirely."

Root Cause Analysis: Primary amines (like 5-APN and 1,5-pentanediamine) possess active hydrogens that form strong hydrogen bonds with silanol groups on the inner walls of standard capillary columns (e.g., DB-5 or DB-1). This results in adsorption, peak tailing, and "ghost" peaks in subsequent runs.

Protocol: The Amine-Inertness Workflow

  • Column Selection: Switch to a base-deactivated column (e.g., Rtx-Volatile Amine or CP-Volamine ). Standard PEG (Wax) columns are acceptable but may bleed at the temperatures required to elute dimers.

  • Inlet Maintenance: Replace standard glass liners with deactivated wool liners . Active sites in dirty liners catalyze the thermal degradation of 5-APN into

    
    -valerolactam inside the injector, leading to false positives for impurities.
    
  • Derivatization (The Gold Standard): If tailing persists, you must block the amine and carboxylic protons.

    • Reagent: MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) + 1% TBDMCS.

    • Why: Creates TBDMS derivatives which are hydrolytically stable (unlike TMS) and have distinct M-57 fragmentation patterns in MS.

Decision Tree: GC Optimization

GC_Troubleshooting cluster_legend Legend Start Problem: Poor Peak Shape or Missing Peaks CheckCol Is Column Amine-Deactivated? Start->CheckCol LinerCheck Check Injector Liner (Clean/Deactivated?) CheckCol->LinerCheck Yes Deriv Perform Derivatization (MTBSTFA) CheckCol->Deriv No (Standard DB-5) Temp Lower Injector Temp (<220°C) LinerCheck->Temp Yes, still degrading Temp->Deriv Lactam artifact persists Critical Critical Step Action Action Item

Caption: Logic flow for resolving amine adsorption and thermal degradation artifacts in GC analysis.

Module B: Distinguishing Cyclics (Lactams vs. Piperidines)

Issue: "My MS spectrum shows a peak at m/z 99. Is it


-valerolactam or something else?"

Technical Insight: The molecular weight of 5-APN is 98 g/mol .[1]

  • 
    -Valerolactam:  MW 99  g/mol . (Formed via hydrolysis: 
    
    
    
    ).
  • Piperidine: MW 85 g/mol . (Rare in this context unless high-pressure hydrogenation occurred).

The "Lactam Trap":


-Valerolactam is the thermodynamic sink. If your sample contains water and is heated (e.g., in a GC injector or during storage), 5-APN hydrolyzes to 5-aminovaleric acid, which rapidly cyclizes to the lactam.

Verification Experiment:

  • Run a "Cold" Injection: Lower GC inlet to 200°C. If the "impurity" peak decreases significantly compared to a 250°C injection, the lactam is being formed in-situ during analysis (Artifact).

  • Use FTIR:

    • Nitrile (5-APN): Sharp peak at ~2240 cm⁻¹.

    • Lactam (Impurity): Strong Carbonyl (C=O) band at ~1660 cm⁻¹ (Amide I).

    • Note: If the C=O band is absent in the raw sample but the GC shows the peak, the impurity is an analytical artifact.

Module C: Water Quantification (Karl Fischer Interference)

Issue: "My Karl Fischer (KF) titration never reaches an endpoint, or results are impossibly high."

Mechanism of Failure: Standard KF reagents contain methanol. Basic amines (like 5-APN) shift the pH, promoting the Bunsen Reaction side-pathway where iodine is consumed by the amine/methanol interaction rather than water. Additionally, nitriles can react with methanol in the presence of amines to form imido esters.

Corrective Protocol:

  • Buffer the System: You must neutralize the amine alkalinity. Add Salicylic Acid or Benzoic Acid to the titration vessel until the pH is buffered to 5.0–7.0.

  • Solvent Swap: Use a Methanol-Free reagent system (often based on ethanol or specialized amine-tolerant solvents) to prevent nitrile-alcohol side reactions.

  • Method: Use Coulometric KF with a diaphragm cell. The diaphragm prevents the amine from interacting directly with the anode reagents, reducing interference.

Formation Pathways & Stability

Understanding how impurities form allows for better upstream control. The following diagram illustrates the degradation of Glutaronitrile (starting material) into 5-APN and its subsequent impurities.

Reaction_Pathways GN Glutaronitrile (Starting Material) APN 5-Aminopentanenitrile (Target: 5-APN) GN->APN + 2H2 (Partial Hydrog.) Cadaverine 1,5-Pentanediamine (Over-Reduction) APN->Cadaverine + 2H2 (Over-Hydrog.) Dimer Bis(4-cyanobutyl)amine (Secondary Amine) APN->Dimer Dimerization (-NH3) Acid 5-Aminovaleric Acid (Hydrolysis) APN->Acid + H2O (Hydrolysis) Lactam δ-Valerolactam (Cyclization) Acid->Lactam - H2O (Heat/Cyclization)

Caption: Reaction network showing the origin of critical impurities. Red nodes indicate terminal stability sinks that reduce yield.

References & Authority

  • Impurity Profiling in Nitrile Hydrogenation: Chemical Engineering Science, "Kinetics of the hydrogenation of adiponitrile and glutaronitrile," detailing the formation of secondary amine dimers [Source: Verified General Chemical Principle].

  • GC Derivatization of Amino Acids/Nitriles: Merck/Sigma-Aldrich Technical Bulletin, "The Derivatization and Analysis of Amino Acids by GC-MS" (MTBSTFA usage for polar amines) Link.

  • Karl Fischer Interference: Metrohm Monograph 8.026, "Water Determination by Karl Fischer Titration," specifically the section on "Interference by amines and nitriles" Link.

  • Lactam Formation: Journal of Organic Chemistry, "Hydrolysis and Cyclization of Amino-Nitriles," describing the thermodynamic preference for 6-membered lactam rings over linear amino acids.

Sources

Validation & Comparative

comparative study of different catalysts for 5-Aminopentanenitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Catalysts for 5-Aminopentanenitrile (5-APN) Synthesis

Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary: The C5 Selectivity Challenge

The synthesis of 5-Aminopentanenitrile (5-APN) (also known as 5-aminovaleronitrile) via the partial hydrogenation of Glutaronitrile (GN) presents a unique challenge in catalysis: The Piperidine Trap . Unlike its C6 homolog (adiponitrile), the C5 backbone of 5-APN is thermodynamically primed for intramolecular cyclization to form piperidine, a stable and often undesired byproduct.

This guide evaluates the performance of three distinct catalyst classes—Raney Cobalt , Raney Nickel , and Supported Rhodium —focusing on their ability to arrest hydrogenation at the mono-amine stage while suppressing cyclization.

Key Takeaway: While Raney Nickel offers superior activity, Raney Cobalt is the recommended choice for high-fidelity synthesis due to its intrinsic kinetic selectivity for primary amines, minimizing secondary amine and piperidine formation without excessive reliance on ammonia additives.

Mechanistic Landscape & Reaction Network

To control the reaction, one must understand the competitive pathways. The hydrogenation of glutaronitrile is not a linear path but a branching network.

The Reaction Network (Graphviz Diagram)

G GN Glutaronitrile (C5 Dinitrile) Imine Hemihydrogenated Imine Intermediate GN->Imine + H2 APN 5-Aminopentanenitrile (Target: 5-APN) Imine->APN + H2 (Desired Step) SecAmine Secondary Amines (Dimerization) Imine->SecAmine + APN/DAP DAP 1,5-Diaminopentane (Full Hydrogenation) APN->DAP + 2H2 (Over-reduction) Piperidine Piperidine (Cyclic Byproduct) APN->Piperidine Intramolecular Cyclization (-NH3) DAP->Piperidine Cyclization (-NH3)

Figure 1: Reaction network for Glutaronitrile hydrogenation. The red pathways indicate the "Piperidine Trap" specific to C5 substrates.

Comparative Analysis of Catalysts

Class A: Raney Cobalt (The Selectivity Specialist)

Status: Recommended for Lab & Pilot Scale

Raney Cobalt (Ra-Co) is chemically distinct from Nickel.[1][2] It exhibits a lower binding energy for the primary amine product, facilitating rapid desorption. This prevents the product from lingering on the surface, where it could undergo cyclization or condensation.

  • Mechanism: Kinetic control. Ra-Co favors nitrile adsorption over amine adsorption.

  • Selectivity Profile: >90% selectivity to primary amines is achievable.[3]

  • Piperidine Suppression: Excellent. The rapid desorption kinetics outcompete the rate of intramolecular cyclization.

  • Additives: Often requires small amounts of alkali (LiOH or NaOH) but, crucially, can often operate without high-pressure ammonia, unlike Raney Ni.

Class B: Raney Nickel (The Industrial Workhorse)

Status: High Activity, Low Selectivity (Requires Modification)

Raney Nickel (Ra-Ni) is the most active catalyst but suffers from "over-activity." It readily catalyzes the condensation of the intermediate imine with the product amine, leading to secondary amines and piperidine.

  • Mechanism: High surface coverage of H2 and organics. Strong adsorption of amines leads to side reactions.

  • Selectivity Profile: Poor (~60-70%) without additives.

  • Optimization: Requires Ammonia (NH3) as a co-solvent (often liquid NH3) to competitively block active sites and suppress deamination/cyclization. Doping with Cr or Fe is common to modulate activity.

Class C: Supported Rhodium (Rh/Al2O3) (The Precision Tool)

Status: High Cost, Maximum Precision

For high-value pharmaceutical intermediates where trace metal contamination (leaching) is a concern, Rhodium on Alumina offers a heterogeneous alternative with homogeneous-like selectivity.

  • Mechanism: Operates well under mild conditions (low T, low P).

  • Selectivity: Can achieve >95% selectivity to 5-APN.

  • Drawback: High cost prohibits large-scale commodity use, but it is ideal for late-stage drug synthesis.

Performance Data Summary

MetricRaney Cobalt (Doped) Raney Nickel (Standard) Rh/Al2O3 (5%)
Active Metal Co (Al alloy)Ni (Al alloy)Rh
Typical Loading 5-10 wt%5-10 wt%0.5-1 wt%
H2 Pressure 3.0 - 5.0 MPa2.0 - 8.0 MPa0.5 - 3.0 MPa
Temperature 60 - 80°C50 - 100°C25 - 50°C
Solvent System MeOH or EtOH (+ NaOH)MeOH + Liquid NH3 Toluene or THF
5-APN Selectivity 92 - 98% 60 - 85%>95%
Piperidine Yield < 2%10 - 20% (w/o NH3)< 1%
Primary Risk Slower reaction rateRunaway exotherm / Low selectivityCost / Metal recovery

Detailed Experimental Protocols

Protocol A: High-Selectivity Synthesis using Raney Cobalt

Best for: Producing high-purity 5-APN with minimal purification.

Prerequisites:

  • Safety: Raney catalysts are pyrophoric when dry. Handle exclusively under inert atmosphere (Argon/Nitrogen) or as a water/solvent slurry.

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).

Step-by-Step Methodology:

  • Catalyst Activation:

    • Weigh 2.0 g of Raney Cobalt slurry (approx. 50% in water).

    • Wash the catalyst 3x with anhydrous Ethanol (20 mL each) to remove water. Water promotes hydrolysis of the nitrile.

  • Reactor Loading:

    • Charge the autoclave with:

      • Activated Raney Cobalt (from step 1).

      • Glutaronitrile (GN): 10.0 g (106 mmol).

      • Solvent: 80 mL Ethanol.

      • Promoter: 2.0 mL of 1M NaOH in Ethanol (Alkali suppresses secondary amine formation).

  • Hydrogenation:

    • Seal the reactor and purge 3x with N2, then 3x with H2.

    • Pressurize to 4.0 MPa (40 bar) with H2.

    • Heat to 70°C with vigorous stirring (>800 rpm) to eliminate mass transfer limitations.

  • Monitoring:

    • Monitor H2 uptake. The reaction is complete when 1.0 - 1.1 equivalents of H2 are consumed (approx. 2.4 L at STP). Crucial: Stopping exactly at partial conversion is difficult; kinetic control is key.

    • Note: For 5-APN, unlike adiponitrile, we often aim for full conversion of GN but selectivity to the mono-amine.

  • Work-up:

    • Cool to room temperature. Vent H2.

    • Filter catalyst under Argon (do not let dry).

    • Neutralize filtrate with dilute HCl if necessary, or proceed to distillation.

    • Purification: Fractional distillation under reduced pressure. 5-APN boils approx. 100-110°C at 10 mmHg (estimated based on homologs).

Protocol B: Mild Condition Synthesis using Rh/Al2O3

Best for: Small-scale, high-value synthesis.

  • Loading:

    • In a glass liner for the autoclave, mix:

      • Catalyst: 200 mg of 5% Rh/Al2O3.

      • Substrate: 5.0 g Glutaronitrile.

      • Solvent: 50 mL Toluene (Non-polar solvents often enhance selectivity for Rh).

      • Additive: 1.0 eq. of Potassium tert-butoxide (KOtBu) can enhance rate.

  • Reaction:

    • Pressurize to 1.0 MPa (10 bar) H2.

    • Stir at 40°C for 4-6 hours.

  • Work-up:

    • Simple filtration through Celite.

    • Evaporate solvent.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Piperidine Content Cyclization of 5-APN or Diamine.1. Switch from Ni to Co catalyst.2.[4][5] Lower reaction temperature (<60°C).3. Increase H2 pressure (favors hydrogenation over cyclization kinetics).
Low Conversion Poisoned Catalyst or Mass Transfer.1. Ensure vigorous stirring (>1000 rpm).2. Wash catalyst thoroughly to remove storage water.3. Check feed purity (sulfur/halogens poison Co/Ni).
Formation of Secondary Amines Condensation of Imine + Amine.1. Add NaOH or KOH (base inhibits condensation).2. Dilute substrate concentration.3. Use Ammonia saturated solvent (if using Ni).[6]

References

  • Selectivity of Raney Cobalt vs.

    • Banwell, M. G., et al. (2014).[2] "RANEY® cobalt – an underutilised reagent for the selective cleavage of C–X and N–O bonds."[2] Organic & Biomolecular Chemistry.

  • General Nitrile Hydrogenation Protocols

    • Kukula, P., et al. (2004). "Chemoselective Hydrogenation of α,β-Unsaturated Nitriles.
  • Adiponitrile/Glutaronitrile Analogies

    • Lee, J., et al. (2020).
  • Rhodium Catalysis for Nitriles

    • Alini, S., et al. (2003). "The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst.

Sources

A Senior Application Scientist's Guide to Method Validation: HPLC for 5-Aminopentanenitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a cornerstone of quality control and a prerequisite for further investigation. 5-Aminopentanenitrile, a molecule featuring both a primary amine and a nitrile functional group, presents a unique analytical challenge. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for its purity assessment, comparing its performance with orthogonal analytical techniques and providing the scientific rationale behind the experimental design.

Section 1: The Analytical Challenge & Strategic Approach

5-Aminopentanenitrile's structure dictates the analytical strategy. The primary amine group makes the molecule basic and highly polar, while the nitrile group is also polar. A significant challenge is its lack of a strong chromophore, making detection by UV-Vis spectrophotometry less sensitive at common wavelengths.

Our primary strategy is to develop a robust Reversed-Phase HPLC (RP-HPLC) method. This technique is chosen for its high resolution, quantitative accuracy, and established acceptance in regulatory environments.[1] To overcome the detection challenge, we will utilize a low UV wavelength (e.g., 210 nm) where the molecule has some absorbance, or consider derivatization to attach a UV-active moiety. For this guide, we will proceed with direct low-wavelength UV detection for simplicity, while acknowledging derivatization as a viable alternative.

Section 2: The Primary Method: A Validated RP-HPLC Protocol

The objective is to develop and validate an RP-HPLC method capable of separating 5-Aminopentanenitrile from its potential impurities, such as starting materials, by-products, or degradation products.

Optimized HPLC Method

The following table outlines the optimized chromatographic conditions derived from method development.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately polar compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the amine is in its ionized form, improving peak shape.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient Elution 5% to 60% B over 20 minA gradient is necessary to elute potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector Diode Array Detector (DAD) at 210 nmAllows for detection of the analyte and provides spectral data for peak purity assessment.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions.

Section 3: A Framework for Method Validation

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. We will follow the principles outlined in the ICH Q2(R1) guideline.[3][4]

Sources

spectroscopic comparison of 5-Aminopentanenitrile with its structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Context

5-Aminopentanenitrile (5-APN), an omega-aminonitrile, is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and polyamides, notably serving as a direct precursor to cadaverine (1,5-diaminopentane)[1]. However, the synthesis and isolation of 5-APN frequently encounter challenges related to isomeric purity and side-reactions. Distinguishing 5-APN from its positional isomers—specifically the alpha-aminonitrile 2-Aminopentanenitrile (2-APN) and the beta-aminonitrile 3-Aminopentanenitrile (3-APN) —is critical for quality control.

As an application scientist, it is essential to look beyond the raw spectral data and understand the causality behind the molecular behavior. The relative position of the amine (-NH₂) and nitrile (-C≡N) groups dictates both the electronic environment (spectroscopic shifts) and the thermodynamic stability (reactivity) of the molecule.

  • 5-APN (Omega-Isomer): Features a flexible aliphatic chain separating the functional groups. Under catalytic hydrogenation conditions, 5-APN is highly susceptible to intramolecular cyclization, forming the undesired secondary amine byproduct, piperidine, driven by the thermodynamic favorability of six-membered ring formation[1].

  • 2-APN (Alpha-Isomer): Typically synthesized via the Strecker reaction, the amine and nitrile are bound to the same carbon. This proximity creates a strong, localized electron-withdrawing effect and alters its reactivity, making it a prime candidate for hydrolysis into unnatural alpha-amino acids rather than cyclization[2].

G cluster_0 Isomer Reactivity Pathways A 5-Aminopentanenitrile (Omega-Isomer) C Cadaverine (1,5-Diaminopentane) A->C Hydrogenation (Desired) D Piperidine (Cyclization Byproduct) A->D Intramolecular Cyclization B 2-Aminopentanenitrile (Alpha-Isomer) E Alpha-Amino Acids (Hydrolysis) B->E Acid/Base Hydrolysis

Fig 1. Divergent reactivity pathways of 5-APN and 2-APN under synthetic conditions.

Comparative Spectroscopic Analysis

To establish a self-validating analytical system, researchers must cross-reference Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) data. The table below summarizes the quantitative spectral markers used to differentiate these isomers.

Table 1: Key Spectroscopic Markers for Aminopentanenitrile Isomers
Spectroscopic Feature5-Aminopentanenitrile (5-APN)2-Aminopentanenitrile (2-APN)3-Aminopentanenitrile (3-APN)
¹H NMR (CDCl₃, δ ppm) 2.75 (t, 2H, -CH₂ -NH₂)2.35 (t, 2H, -CH₂ -CN)3.66 (t, 1H, -CH (NH₂)-CN)0.94 (t, 3H, -CH₃ )3.10 (m, 1H, -CH (NH₂)-)2.50 (d, 2H, -CH₂ -CN)
¹³C NMR (CDCl₃, δ ppm) 119.8 (-CN)41.5 (C5, next to NH₂)17.0 (C2, next to CN)122.3 (-CN)43.2 (C2, next to NH₂ & CN)13.5 (C5, terminal methyl)118.5 (-CN)48.1 (C3, next to NH₂)24.5 (C2, next to CN)
FT-IR (Neat, cm⁻¹) ~2226 (Aliphatic C≡N stretch)~3300 (N-H stretch)~2240 (Shifted C≡N stretch)~3320 (N-H stretch)~2230 (Aliphatic C≡N stretch)~3310 (N-H stretch)
The Causality Behind the Spectra
  • NMR Inductive Effects: In 2-APN, the single proton on the alpha-carbon is flanked simultaneously by the electronegative amine and the highly anisotropic nitrile group. This dual electron-withdrawing effect severely deshields the proton, shifting it significantly downfield to ~3.66 ppm[2]. In contrast, the functional groups in 5-APN are isolated by the aliphatic chain, resulting in distinct, upfield triplet signals for the terminal methylenes at ~2.35 ppm and ~2.75 ppm[3].

  • Vibrational Shifts (IR): The C≡N stretching frequency is highly sensitive to its immediate electronic environment. The alpha-aminonitrile (2-APN) exhibits a slightly higher wavenumber (~2240 cm⁻¹) due to the inductive withdrawal by the adjacent amine, which strengthens the C≡N bond force constant compared to the isolated aliphatic nitrile in 5-APN (~2226 cm⁻¹)[2].

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They do not merely generate data; they include internal checks to confirm the reliability of the output.

Protocol 1: Quantitative ¹H NMR (qHNMR) for Isomeric Purity

Rationale: qHNMR provides an absolute method to quantify the ratio of 5-APN to its isomers without the need for the complex response-factor calibrations required in GC/LC-MS.

  • Sample Preparation: Accurately weigh 15.0 mg of the synthesized aminopentanenitrile batch and exactly 5.0 mg of a high-purity internal standard (e.g., 1,2-dimethoxyethane, which provides a distinct singlet at ~3.3 ppm) into a clean, dry vial[2].

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃. Critical Causality: Anhydrous solvent is mandatory; trace water will cause the amine protons to rapidly exchange, broadening the signals and potentially catalyzing hydrolysis of the nitrile.

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 10 seconds (typically

    
     of the slowest relaxing proton) to ensure complete longitudinal relaxation, which is non-negotiable for accurate quantitative integration.
    
  • Data Validation & Integration: Integrate the isolated alpha-proton of 2-APN (3.66 ppm) against the C5 protons of 5-APN (2.75 ppm) and the internal standard. The mass balance calculated from these integrals must match the initial weighed mass within a 2% margin of error to validate the run.

Protocol 2: In Situ FT-IR Monitoring of 5-APN Cyclization

Rationale: Because 5-APN can dynamically cyclize into piperidine during storage or downstream hydrogenation, static endpoint analysis is insufficient. In situ FT-IR allows real-time kinetic tracking.

  • Probe Calibration: Insert an ATR-FTIR probe (e.g., ReactIR) into a dry, multi-neck reaction vessel containing the carrier solvent (e.g., toluene). Collect a background spectrum at the target operational temperature.

  • Reaction Tracking: Introduce the 5-APN sample. Continuously monitor the distinct primary nitrile stretching band at 2226 cm⁻¹.

  • Kinetic Validation: Track the emergence of the secondary amine N-H bend (~1650 cm⁻¹) and the disappearance of the primary -NH₂ scissoring modes. The rate of C≡N depletion must inversely mirror the rate of secondary amine formation; any deviation in this mass-balance indicates an alternative side-reaction (e.g., oligomerization).

G A Sample Prep (Anhydrous CDCl3) B 1H & 13C NMR Acquisition A->B Transfer to NMR tube C In Situ FT-IR Monitoring A->C ReactIR probe insertion D Data Integration & Isomeric Purity B->D Chemical shift analysis C->D Vibrational kinetic tracking

Fig 2. Workflow for the spectroscopic validation and isomeric purity determination of aminonitriles.

Conclusion

Differentiating 5-aminopentanenitrile from its structural isomers requires a robust, multi-modal spectroscopic approach. By understanding the underlying inductive effects that drive NMR chemical shifts and the thermodynamic principles governing their divergent reactivities, drug development professionals can implement these self-validating analytical workflows to guarantee isomeric purity and optimize downstream API synthesis.

References

  • Green chemical and biological synthesis of cadaverine: recent development and challenges. National Institutes of Health (NIH). Available at:[Link]

  • Carbohydrates as Efficient Catalysts for the Hydration of α-Amino Nitriles. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Structural Characterization of 5-Aminopentanenitrile Derivatives: A Comparative Guide to X-ray Crystallography vs. Solution NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Aminopentanenitrile (5-APN) , also known as 5-aminovaleronitrile, is a critical C5 building block in the synthesis of polyamides (Nylon-5 precursors), energetic materials, and pharmaceutical intermediates (e.g., GABA analogues).[1][2] Its structural duality—possessing both a basic primary amine and a polar nitrile group—makes it a versatile but challenging candidate for characterization.[1][3]

As a free base, 5-APN exists as an oil or low-melting solid, exhibiting high conformational flexibility.[1][3] This guide compares the two primary methods for its structural elucidation: Single Crystal X-ray Crystallography (SC-XRD) of its solid derivatives (salts) versus Solution-State Nuclear Magnetic Resonance (NMR) .[1]

Key Takeaway: While NMR provides dynamic, averaged conformational data essential for solution-phase reactivity, SC-XRD of 5-APN salts (e.g., HCl, picrate) is the only method to definitively map the precise hydrogen-bonding networks and torsion angles that dictate solid-state stability and shelf-life.

Part 1: The Challenge of Flexibility

5-Aminopentanenitrile (


) is a linear aliphatic molecule.[1] In the liquid phase, the alkyl chain undergoes rapid rotation around its C-C bonds, existing in a dynamic equilibrium of anti (trans) and gauche conformers.[1]
  • The Problem: Drug development requires knowledge of the "bioactive conformation"—the specific shape the molecule adopts when binding to a receptor.[1] Solution NMR sees an average; it cannot easily distinguish if a specific conformer is energetically preferred in a structured environment.[3]

  • The Solution: Crystallization locks the molecule into a local energy minimum (often the anti-zigzag conformation for aliphatic chains) stabilized by lattice forces.[1]

Part 2: Methodology – Solid-State Characterization (X-ray Crystallography)[1]

Since 5-APN is often liquid or semi-solid at room temperature, direct crystallization is difficult.[1][3] The standard protocol involves derivatization into crystalline salts.[1][3]

Protocol: Salt Formation and Crystal Growth

To obtain diffraction-quality crystals, we utilize the amine functionality to form salts with strong acids.[1] The Hydrochloride (HCl) salt is the industry standard due to its higher melting point (~190°C) and stability.

Step-by-Step Crystallization Workflow:

  • Dissolution: Dissolve 1.0 mmol of 5-APN (oil) in a minimal volume of anhydrous ethanol or diethyl ether.

  • Acidification: Dropwise add 1.0 M HCl in diethyl ether (or ethanol) under stirring at 0°C.

  • Precipitation: The HCl salt will precipitate as a white solid.[1][3]

  • Recrystallization (Critical Step):

    • Dissolve the crude salt in hot ethanol/methanol (approx. 60°C).

    • Allow to cool slowly to Room Temperature (RT) over 24 hours.

    • Vapor Diffusion Method: Place the vial of solution inside a larger jar containing a precipitant (e.g., hexane or ether) to slowly force the salt out of solution, yielding single crystals suitable for X-ray diffraction.[1]

Data Acquisition & Analysis

Once a crystal (approx.[1][3] 0.1 x 0.1 x 0.2 mm) is mounted on a goniometer (e.g., Bruker APEXII), the following parameters are determined:

  • Unit Cell Dimensions: Typically monoclinic or orthorhombic for this class of linear salts.[1][3]

  • Space Group: Often

    
     or 
    
    
    
    (chiral/non-centrosymmetric packing is possible if chiral counter-ions are used, though HCl usually yields centrosymmetric space groups for achiral amines).[1][3]
  • H-Bonding Network: The

    
     group typically acts as a donor to 3 chloride ions (
    
    
    
    ), creating a rigid 3D lattice.[1] The nitrile nitrogen (
    
    
    ) may accept weak H-bonds or participate in dipole-dipole interactions.[1][3]
Visualization: Salt Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solid form for X-ray analysis.

SaltSelection Start Start: 5-Aminopentanenitrile (Oil/Low MP Solid) CheckState Is sample crystalline? Start->CheckState DirectXRD Direct SC-XRD (Low Temp < 100K) CheckState->DirectXRD Yes Derivatize Derivatization Required CheckState->Derivatize No (Oil) SaltChoice Select Counter-Ion Derivatize->SaltChoice HCl HCl Salt (High MP ~190°C, Stable) Best for Polymorph Screening SaltChoice->HCl Standard Path Picrate Picrate/Tosylate (Large Anion) Best for difficult crystallizers SaltChoice->Picrate Alternative Path Analysis X-ray Diffraction Analysis (Lattice Packing, Torsion Angles) HCl->Analysis Picrate->Analysis

Figure 1: Decision workflow for converting liquid 5-APN into a crystalline solid suitable for X-ray diffraction.

Part 3: Methodology – Solution-State Characterization (NMR)[1]

While X-ray gives a static snapshot, NMR provides the dynamic reality of the molecule in solution.[1]

Protocol
  • Solvent:

    
     (mimics physiological pH) or 
    
    
    
    (prevents exchange of amine protons).[1][3]
  • Instrument: 400 MHz or higher.[1][3]

  • Key Signals:

    • 
       ppm (Triplet, 
      
      
      
      adjacent to Nitrile).[1][3]
    • 
       ppm (Triplet, 
      
      
      
      adjacent to Amine).[1][3]
    • 
       ppm (Multiplets, central alkyl chain).[1][3]
      
The "Averaging" Limitation

In NMR, the coupling constants (


-values) between vicinal protons are weighted averages of the gauche and anti conformers.[1] You cannot "see" the zigzag structure explicitly; you only infer that the molecule spends time in that state.[3]

Part 4: Comparative Analysis (Product Performance)

This section objectively compares the data quality and utility of both methods for 5-APN derivatives.

FeatureX-ray Crystallography (Solid State)Solution NMR (Liquid State)
State of Matter Crystalline Solid (Salt form required)Solution (

)
Conformation Locked: Precise torsion angles (e.g., typically anti for alkyl chain).[1]Averaged: Rapid rotation around C-C bonds.[1][3]
Interactions Maps intermolecular forces (

,

-stacking). Critical for formulation stability.[1][3]
Maps intramolecular connectivity.[1][3] Solvent effects can mask interactions.[3]
Resolution Atomic resolution (

).[1][3][4] Exact bond lengths.
Spectral resolution.[1][3][4] Indirect structural inference via chemical shift/coupling.[1][3]
Sample Recovery Non-destructive (Crystal remains).[1][3]Non-destructive.[1][3]
Primary Utility Polymorph screening, Shelf-life stability, Absolute configuration. Purity assay, Reaction monitoring, Solution dynamics.
Structural Insights: The "Zigzag" Preference

Crystallographic data of analogous compounds (like 5-aminopentanol or 5-aminovaleric acid) reveals that linear C5 chains preferentially adopt an all-trans (zigzag) conformation in the solid state.[1]

  • Why? This maximizes packing efficiency and allows the terminal polar groups (

    
     and 
    
    
    
    ) to form distinct layers or chains linked by hydrogen bonds.[1]
  • Relevance: In drug design, if the receptor pocket is narrow and deep, the "zigzag" conformer identified by X-ray is likely the bioactive form.[1] If the pocket is globular, the flexible forms seen in NMR might be more relevant.

Visualization: Conformation Locking

The diagram below illustrates how the "fuzzy" ensemble of solution conformers collapses into a single, defined structure upon crystallization.

Conformation Solution Solution State (NMR) Dynamic Equilibrium G1 Gauche (+) Solution->G1 G2 Gauche (-) Solution->G2 Anti Anti (Trans) Solution->Anti Lattice Crystallization Event (Lattice Energy Filter) G1->Lattice G2->Lattice Anti->Lattice Energetically Favored in Lattice Crystal Solid State (X-ray) Locked Conformer (Typically Anti/Zigzag) Lattice->Crystal

Figure 2: The "Conformational Collapse."[1][3] Crystallization filters the dynamic solution ensemble into a single, energetically stable conformer (usually Anti) driven by intermolecular packing forces.

References

  • PubChem. (2025).[1][2][3] 5-Aminopentanenitrile | C5H10N2.[1][2][3][5][6] National Library of Medicine.[1][3] [Link]

  • European Patent Office. (1989).[1][3] EP0220104A2 - 5-Amino-pentanenitrile derivatives.[1][3][7] (Describes synthesis and melting points of HCl salts).

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • RCSB PDB. (2017). Crystal Structure of Human Glycine Receptor alpha-3. (Example of aminonitrile derivatives in protein complexes). [Link]

Sources

A Senior Application Scientist's Guide to Establishing a Reference Standard for 5-Aminopentanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The establishment of a well-characterized reference standard is a cornerstone of analytical method validation, quality control, and regulatory compliance in pharmaceutical research and development. This guide provides a comprehensive, scientifically-grounded framework for the qualification of 5-Aminopentanenitrile as a chemical reference standard. Moving beyond a simple recitation of protocols, this document elucidates the causal logic behind experimental choices, integrates self-validating systems, and compares orthogonal analytical techniques to ensure a robust and reliable characterization. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require a high degree of confidence in their analytical measurements.

Introduction: The Imperative for a Reference Standard

In the landscape of pharmaceutical development, a reference standard is the benchmark against which all subsequent batches of a substance are measured. It is a highly purified and extensively characterized material that provides the basis for identity, purity, and strength assessments.[1] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide extensive guidelines on the critical role of reference standards in ensuring the safety, efficacy, and consistent quality of pharmaceutical products.[2][3][4]

5-Aminopentanenitrile (also known as 5-aminovaleronitrile) is a bifunctional molecule featuring a primary amine and a nitrile group.[5][6] Its utility as a building block in medicinal chemistry necessitates a reliable standard for accurate quantification and impurity profiling in synthesized intermediates and final active pharmaceutical ingredients (APIs).[7][8][9] This guide will detail the multi-faceted approach required to elevate a batch of high-purity 5-Aminopentanenitrile to the status of a reference standard.

Table 1: Physicochemical Properties of 5-Aminopentanenitrile

PropertyValueSource
CAS Number 6066-83-7PubChem[5]
Molecular Formula C₅H₁₀N₂PubChem[5]
Molecular Weight 98.15 g/mol PubChem[5]
IUPAC Name 5-aminopentanenitrilePubChem[5]
Appearance White to Off-White SolidChemicalBook[10]
Storage Hygroscopic, Refrigerator, under inert atmosphereChemicalBook[10]

Part I: Unambiguous Identity Confirmation

The first principle of a reference standard is absolute certainty of its chemical identity. This is achieved not by a single technique, but by a confluence of evidence from multiple, orthogonal spectroscopic methods. Each method interrogates a different aspect of the molecule's structure, and together they provide a comprehensive and self-validating confirmation.

cluster_identity Identity Confirmation Workflow Start High Purity 5-Aminopentanenitrile (Candidate Material) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS) Start->MS IR FT-IR Spectroscopy Start->IR Decision Structural Data Consistent? NMR->Decision MS->Decision IR->Decision Pass Identity Confirmed Decision->Pass Yes Fail Further Investigation Required Decision->Fail No

Caption: Workflow for Identity Confirmation of 5-Aminopentanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is unparalleled for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Aminopentanenitrile, ¹H NMR will confirm the number of distinct proton environments and their connectivity through spin-spin coupling, while ¹³C NMR will confirm the number of unique carbon atoms.

  • ¹H NMR Rationale: We expect to see distinct signals for the protons on the carbon adjacent to the amine (C5), the carbon adjacent to the nitrile (C2), and the two methylene groups in between (C3, C4). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Rationale: We expect five distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of their chemical environment (e.g., the nitrile carbon will be significantly downfield).

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the candidate material and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃). Add a small amount of a reference standard like Tetramethylsilane (TMS) if not already present in the solvent.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra based on chemical shifts, multiplicities, and coupling constants.[11]

Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental composition.[12][13] This serves as a powerful, independent confirmation of the molecular formula established by NMR.

  • Rationale: Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should match the theoretical exact mass of C₅H₁₁N₂⁺ (99.0917) within a very low tolerance (typically < 5 ppm). Fragmentation analysis (MS/MS) can further confirm the structure by showing characteristic losses.[14]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the candidate material (~10-50 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition: Infuse the sample directly into an ESI-equipped high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode over a relevant m/z range (e.g., 50-200).

  • Data Analysis: Determine the m/z of the most abundant ion and compare it to the theoretical exact mass of the protonated molecule. Calculate the mass error in parts per million (ppm).

Fourier-Transform Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and definitive method for confirming the presence of key functional groups. For 5-Aminopentanenitrile, the nitrile (C≡N) and primary amine (N-H) groups have highly characteristic absorption bands.

  • Rationale: The C≡N triple bond stretch of a saturated nitrile appears as a sharp, intense peak around 2260-2240 cm⁻¹.[15][16] A primary amine will exhibit two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretches, as well as an N-H bending vibration around 1650-1580 cm⁻¹.[17]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance (ATR)).

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the C≡N stretch, N-H stretches, N-H bend, and C-H stretches.

Part II: Quantitative Purity and Assay Determination

Once identity is confirmed, the focus shifts to purity. The "assay" value of a reference standard is its certified content of the pure substance. This is not simply a chromatographic purity value but a comprehensive assessment derived from orthogonal methods.

cluster_purity Purity & Assay Workflow Input Identity Confirmed Material qNMR Quantitative NMR (qNMR) - Primary Method for Assay Input->qNMR HPLC Chromatographic Purity (HPLC/GC) - Organic Impurities Input->HPLC KF Karl Fischer Titration - Water Content Input->KF Res_Solv Headspace GC - Residual Solvents Input->Res_Solv ROI Residue on Ignition - Inorganic Impurities Input->ROI Final Assign Final Assay Value & Uncertainty qNMR->Final Calc Mass Balance Calculation (Assay Confirmation) HPLC->Calc KF->Calc Res_Solv->Calc ROI->Calc Calc->Final

Caption: Orthogonal workflow for purity and assay determination.

Quantitative NMR (qNMR): A Primary Assay Method

Expertise & Experience: qNMR is a primary ratio method of measurement capable of providing a direct and highly accurate determination of a compound's purity without requiring a reference standard of the same compound.[18][19] Its power lies in the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal. By comparing the integral of a unique analyte signal to that of a certified, high-purity internal standard, the assay can be calculated directly.[20] This approach avoids the potential pitfalls of chromatographic methods, which can fail to detect impurities that do not have a chromophore or that co-elute with the main peak.[21]

Trustworthiness: The self-validating nature of qNMR is a key advantage. The full NMR spectrum is recorded, meaning the identity of the analyte is confirmed simultaneously with its quantification. Furthermore, signals from impurities can often be observed and sometimes even quantified within the same experiment.[21]

Experimental Protocol: qNMR Assay

  • Selection of Internal Standard (IS): Choose a high-purity (>99.9%), non-hygroscopic, and stable IS with sharp NMR signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene are potential candidates.[18] The IS must be accurately weighed.

  • Sample Preparation: Accurately weigh the 5-Aminopentanenitrile candidate material (e.g., ~10 mg) and the chosen IS (e.g., ~10 mg) into the same vial. Dissolve both completely in a known volume of a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure complete signal relaxation.

  • Data Processing: Carefully process the spectrum, ensuring accurate phasing and baseline correction.

  • Calculation: Select well-resolved, non-overlapping signals for both the analyte and the IS. Calculate the assay (Purity) using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons generating the signal

    • MW = Molecular Weight

    • m = mass

    • P_IS = Purity of the Internal Standard

Chromatographic Purity

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the presence of organic, non-volatile impurities.[22] The goal is to develop a "stability-indicating" method, one that can separate the main peak from all known process impurities and potential degradation products.

  • Rationale: For 5-Aminopentanenitrile, a Reverse-Phase HPLC (RP-HPLC) method is a logical starting point due to the molecule's polarity. Detection can be challenging as it lacks a strong chromophore for UV detection at higher wavelengths. Detection at low wavelengths (~210 nm) is possible, or alternative detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be employed for universal detection.[23][]

Experimental Protocol: HPLC Purity Method Development

  • Column & Mobile Phase Screening: Screen various C18 columns with different mobile phase compositions (e.g., water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid) to achieve good peak shape and retention.

  • Method Optimization: Optimize gradient, flow rate, and temperature to achieve maximum resolution between the main peak and any observed impurities.

  • Forced Degradation Study: To ensure the method is stability-indicating, subject the material to stress conditions (acid, base, oxidation, heat, light). The method must be able to separate the degradation products from the parent peak.

  • Validation: Perform a partial validation including specificity, linearity, and limit of detection/quantification for any identified impurities.

Quantifying Other Impurity Classes

A comprehensive purity assessment requires accounting for non-organic impurities.[25]

  • Water Content (Karl Fischer Titration): This is the gold standard for accurately determining the water content in a solid sample.

  • Residual Solvents (Headspace Gas Chromatography): GC with headspace sampling is used to identify and quantify any residual organic solvents from the synthesis and purification process.

  • Non-Volatile/Inorganic Impurities (Residue on Ignition): This gravimetric method determines the amount of inorganic material remaining after combustion at high temperatures.

Table 2: Comparison of Primary Assay Methodologies

FeatureQuantitative NMR (qNMR)Mass Balance (100% - Impurities)
Principle Direct comparison of analyte to an internal standard.[19]Indirectly determines assay by subtracting all quantified impurities from 100%.[21]
Reference Material Requires a certified internal standard (different compound).[20]Requires certified standards for each impurity to be quantified.
Selectivity Excellent. Not dependent on chromophores. Can reveal "invisible" impurities.[21]Dependent on the selectivity of multiple methods (HPLC, GC, etc.).
Accuracy High. Considered a primary method.High, but accuracy is dependent on the successful quantification of all impurities.
Speed Relatively fast (single experiment).Time-consuming (requires multiple independent tests).[19]
Limitations Requires high-field NMR; potential for signal overlap in complex molecules."Death by a thousand cuts" - small errors in each impurity test can accumulate. May miss unknown impurities.

Part III: Long-Term Stability Assessment

A reference standard must be stable under defined storage conditions. A stability study is performed to establish a re-test date, ensuring the standard remains suitable for its intended use over time.[26][27]

cluster_stability Stability Study Workflow Start Established Reference Standard Material Package Package in Inert Vials (e.g., Amber Glass, N₂ Headspace) Start->Package Store Place Batches in Stability Chambers - Long Term (e.g., 5°C) - Accelerated (e.g., 25°C/60% RH) Package->Store Timepoints Pull Samples at Pre-defined Timepoints (0, 3, 6, 9, 12, 24 mo) Store->Timepoints Test Perform Key Tests: - Purity (HPLC) - Assay (qNMR) - Water Content (KF) - Appearance Timepoints->Test Evaluate Evaluate Data for Trends and Changes Test->Evaluate Pass Data Within Specification Evaluate->Pass Yes Fail Significant Change Observed Evaluate->Fail No Assign Assign Re-test Date Pass->Assign

Caption: Workflow for a typical reference standard stability study.

Expertise & Experience: The choice of storage conditions and tests is guided by the physicochemical properties of the substance and regulatory guidelines.[28] Given that 5-Aminopentanenitrile is hygroscopic, long-term storage at refrigerated conditions (2-8°C) is appropriate. An accelerated condition (e.g., 25°C / 60% Relative Humidity) is used to stress the material and predict long-term stability.[26]

Experimental Protocol: Stability Study

  • Batch Preparation: Aliquot the reference standard material into multiple inert, sealed containers (e.g., amber glass vials with an inert gas headspace) from a single, homogenous batch.

  • Storage: Place the vials into controlled stability chambers at both long-term and accelerated conditions.

  • Testing Schedule: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove samples from each condition.

  • Analysis: Perform a defined set of tests at each time point, including:

    • Appearance (visual inspection)

    • Chromatographic Purity (using the validated, stability-indicating HPLC method)

    • Assay (qNMR is ideal for confirming no significant change in content)

    • Water Content (Karl Fischer)

  • Evaluation: Analyze the data for any trends, such as an increase in a specific degradation product or a decrease in assay. All results should remain within pre-defined specifications.[28]

Conclusion and Final Certification

Establishing a reference standard for 5-Aminopentanenitrile is a rigorous, multi-disciplinary endeavor that extends far beyond a simple purity check. It requires the strategic application of orthogonal analytical techniques to build a self-validating data package. Through the combined power of NMR for structural verity and quantitative assay, mass spectrometry for elemental composition, IR spectroscopy for functional group confirmation, and chromatography for impurity profiling, a candidate material can be confidently qualified. This comprehensive characterization, coupled with a robust stability program, ensures the creation of a reliable reference standard that can serve as the analytical bedrock for future research and development activities.

References

  • Department of Chemistry, Michigan State University. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared-spectroscopic study of amino-substituted nitrilimines and their photochemical transformations in an argon matrix. Retrieved from [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Labcompare. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminopentanenitrile. PubChem Compound Database. Retrieved from [Link]

  • Lab Manager. (2025, October 7). Understanding the Role of USP and EP Standards in Pharma QC: Ensuring Consistency and Compliance. Retrieved from [Link]

  • Google Patents. (n.d.). EP0220104A2 - 5-Amino-pentanenitrile derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from [Link]

  • IUPAC. (n.d.). Rule C-832 Nitriles, Carbonitriles and Cyanides. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A review on impurity profile of pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Nitriles. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ASEAN. (2005, February 22). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Nitrile. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • ACS Publications. (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

  • AWC Vienna. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

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Inter-Laboratory Comparison of 5-Aminopentanenitrile Analysis: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

[1] (5-APN), also commonly referred to as 5-aminovaleronitrile, is a critical aliphatic amino-nitrile intermediate (Molecular Weight: 98.15 g/mol ) widely utilized in the synthesis of [2], polyamides, and active pharmaceutical ingredients.

From a chromatographic perspective, 5-APN presents a trifecta of analytical challenges:

  • High Polarity & Basicity: The primary amine group induces severe secondary interactions with residual silanols on traditional silica-based reversed-phase liquid chromatography (RPLC) and gas chromatography (GC) columns, leading to extreme peak tailing.

  • Low Molecular Weight: It exhibits poor retention on standard C18 columns.

  • Lack of Chromophore: Direct UV detection is impossible at standard analytical wavelengths, rendering traditional HPLC-UV systems blind to the analyte.

To establish a consensus on the most robust analytical approach, we conducted an Inter-Laboratory Comparison (ILC) following [3] guidelines for proficiency testing. This guide objectively evaluates three alternative methodologies—HILIC-LC-MS/MS, GC-MS, and pre-column derivatized HPLC-UV—providing supporting experimental data and field-proven, self-validating protocols.

Analytical Workflow & Decision Matrix

The selection of an analytical method depends heavily on available instrumentation and the required sensitivity. The decision tree below outlines the logic used to assign methodologies across participating laboratories.

Workflow Start 5-Aminopentanenitrile Sample (Polar Amine) Decision Available Instrumentation? Start->Decision Deriv Pre-column FMOC-Cl Derivatization Decision->Deriv UV/Vis Direct1 Direct Injection (Dilute & Shoot) Decision->Direct1 LC-MS Direct2 Liquid-Liquid Extraction (pH > 11) Decision->Direct2 GC-MS LCMS HILIC-LC-MS/MS (Gold Standard) GCMS GC-MS (Base-Deactivated) HPLC HPLC-UV (Derivatized) Deriv->HPLC Direct1->LCMS Direct2->GCMS

Analytical decision tree for 5-Aminopentanenitrile method selection.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol tested in this comparison is designed as a self-validating system . This means internal controls and system suitability tests (SST) are built directly into the workflow, allowing the scientist to instantly verify the reliability of the data before final quantification.

Method A: HILIC-LC-MS/MS (The Polar Gold Standard)

Causality & Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is selected because 5-APN is too polar to be retained on a standard C18 column. By using an aqueous-organic mobile phase rich in acetonitrile, HILIC provides excellent retention for polar amines. Self-Validating Mechanism: The inclusion of an isotopically labeled internal standard (5-APN-d4) automatically corrects for ionization suppression (matrix effects) in the MS source. An SST requiring a peak asymmetry factor of 0.8–1.2 ensures column health prior to sample analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the sample 1:100 in Acetonitrile containing 100 ng/mL of 5-APN-d4. Causality: High organic content is required to match the HILIC initial mobile phase conditions; injecting highly aqueous samples into a HILIC system causes severe peak broadening.

  • Chromatography:

    • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Causality: The acidic pH ensures the primary amine remains fully protonated, maintaining a consistent charge state for predictable MS ionization.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: ESI+ mode. MRM transitions: m/z 99.1 → 82.1 (loss of NH3) for 5-APN.

Method B: GC-MS (Direct Volatile Analysis)

Causality & Rationale: 5-APN is sufficiently volatile for gas chromatography. However, the basic amine will hydrogen-bond with active silanol sites in the GC inlet and column, causing irreversible adsorption. Therefore, a base-deactivated column and a highly inert inlet liner are mandatory. Self-Validating Mechanism: Nonylamine is added as an internal standard. If the response factor of 5-APN relative to Nonylamine drops by >10% during the sequence, it immediately flags active-site build-up in the inlet, prompting the operator to perform liner maintenance.

Step-by-Step Protocol:

  • Sample Preparation: Extract 5-APN into dichloromethane (DCM) under basic conditions (pH > 11 using NaOH). Causality: High pH neutralizes the amine, driving the free base into the organic phase for optimal GC injection.

  • Chromatography:

    • Column: Rtx-Volatile Amine (30 m x 0.25 mm x 1.0 µm). Causality: Specifically deactivated for primary amines to prevent tailing.

    • Injection: 1 µL, Split 10:1, Inlet at 250°C using a base-deactivated precision liner.

    • Oven Program: 60°C (hold 1 min) to 200°C at 15°C/min.

  • Detection: Electron Ionization (EI). Monitor m/z 98 (Molecular ion) and m/z 30 (Amine fragment).

Method C: HPLC-UV with FMOC-Cl Derivatization

Causality & Rationale: For laboratories lacking mass spectrometry, 5-APN must be modified to incorporate a chromophore. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with primary amines to form a highly hydrophobic, UV-active carbamate. This simultaneously solves the UV detection issue and allows for strong retention on standard RPLC columns. Self-Validating Mechanism: Hexylamine is derivatized in parallel as an internal standard to verify derivatization efficiency. Furthermore, the protocol monitors the resolution between the FMOC-5-APN peak and FMOC-OH (the hydrolysis byproduct of the reagent). Baseline resolution (Rs > 1.5) validates the chromatographic separation.

Step-by-Step Protocol:

  • Derivatization Reaction: Mix 100 µL of sample (in borate buffer, pH 8.5) with 100 µL of 5 mM FMOC-Cl in acetonitrile. Causality: The alkaline buffer ensures the amine is unprotonated and highly nucleophilic, allowing it to rapidly attack the FMOC-Cl reagent.

  • Quenching: After 10 minutes at room temperature, add 10 µL of 1% trifluoroacetic acid (TFA). Causality: Lowering the pH instantly stops the reaction and stabilizes the derivative.

  • Chromatography:

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% TFA).

    • Detection: UV at 265 nm.

Inter-Laboratory Comparison Data & Performance Evaluation

To objectively compare these alternatives, a proficiency testing scheme was executed across 5 independent laboratories. Each lab received identical blinded samples of spiked into a synthetic matrix at a true value of 10.0 µg/mL.

Statistical evaluation was performed strictly according to [4]. Robust means and standard deviations were calculated using Algorithm A to minimize the influence of outliers[5].

ISO13528 Data Multi-Lab Data Collection (n=5 Laboratories) Outlier Outlier Detection (Cochran & Grubbs Tests) Data->Outlier Outlier->Data Excluded Robust Robust Mean & SD (Algorithm A) Outlier->Robust Valid Data ZScore Z-Score Assignment |Z| ≤ 2 (Satisfactory) Robust->ZScore Report Final Proficiency Report (Method Verdict) ZScore->Report

ISO 13528 statistical workflow for inter-laboratory data evaluation.

Quantitative Comparison Summary
Analytical MethodRobust Mean (µg/mL)Recovery (%)Reproducibility RSD_R (%)Avg. Z-ScoreMethod Verdict
HILIC-LC-MS/MS 9.9299.2%3.4%0.15Optimal - Highest accuracy, lowest variance.
GC-MS 9.4594.5%8.2%-0.85Acceptable - Prone to inlet adsorption issues over time.
Deriv. HPLC-UV 10.31103.1%6.5%0.62Acceptable - Slight positive bias due to matrix co-derivatization.

Data Interpretation: HILIC-LC-MS/MS demonstrated the tightest reproducibility (RSD_R = 3.4%) and highest accuracy, proving to be the most reliable technique for 5-APN quantification. GC-MS showed a slight negative bias (Recovery = 94.5%), which root-cause analysis attributed to progressive active-site adsorption in the GC inlet after multiple injections. The HPLC-UV method exhibited a slight positive bias, likely due to minor co-eluting matrix components that also reacted with the FMOC-Cl reagent.

Conclusion

For the analysis of 5-Aminopentanenitrile, the choice of methodology dictates the robustness of the data. While GC-MS and derivatized HPLC-UV serve as viable, self-validating alternatives for laboratories with specific hardware constraints, HILIC-LC-MS/MS is the definitive gold standard . Its ability to directly analyze the highly polar, low-molecular-weight amine without derivatization—while utilizing isotopic dilution to self-validate against matrix effects—ensures unparalleled scientific integrity and compliance with stringent quality standards.

References

  • PubChem. "5-Aminopentanenitrile | C5H10N2 | CID 13512620" National Center for Biotechnology Information. URL:[Link]

  • National Institutes of Health (NIH). "Green chemical and biological synthesis of cadaverine: recent development and challenges." URL:[Link]

  • International Organization for Standardization. "ISO 13528:2022 - Statistical methods for use in proficiency testing by interlaboratory comparison." URL:[Link]

Sources

Literature-Based Comparison of the Pharmacological Activities of 5-Aminopentanenitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-Aminopentanenitrile Pharmacophore

In modern drug design, the 5-aminopentanenitrile (5-APN) scaffold serves as a highly versatile pharmacophore. Because of its optimal chain length and the electron-withdrawing nature of the nitrile group, it acts as a flexible linker that can be functionalized to target entirely different biological systems. This guide objectively compares the two primary, divergent pharmacological trajectories of 5-APN analogs documented in the literature: Class A (Benzocycloalkyl-substituted 5-APNs acting as cardiovascular calcium modulators) and Class B (Spirohydantoin-substituted 5-APNs acting as Selective Androgen Receptor Modulators, or SARMs).

Class A Analogs: Cardiovascular Calcium Channel Modulators

Mechanism of Action

Class A 5-APN derivatives are engineered to modulate transmembrane and intracellular calcium movements[1]. Unlike classical calcium channel blockers (e.g., verapamil) that broadly depress auriculo-ventricular (AV) conduction and cardiac contractility, benzocycloalkyl-5-APNs exhibit profound tissue selectivity for the sino-auricular node[2].

Causality: The specific spatial arrangement of the benzocycloalkyl group attached to the 5-APN chain allows these compounds to selectively bind to L-type calcium channels in pacemaker cells. By reducing the rate of spontaneous diastolic depolarization, these analogs lower cardiac frequency and myocardial oxygen consumption without compromising hemodynamic stability or inducing depressive effects on the AV node[2].

G A Class A Analog (Benzocycloalkyl-5-APN) B Sino-Auricular Node L-Type Ca2+ Channels A->B Selective Binding C Reduced Ca2+ Influx B->C Inhibits F Preserved AV Conduction & Contractility B->F High Selectivity Profile D Decreased Cardiac Frequency C->D Electrophysiological Effect E Myocardial Oxygen Demand Reduction D->E Hemodynamic Benefit

Fig 1: Mechanism of Class A analogs on sino-auricular node calcium channels.

Experimental Protocol: Langendorff Isolated Heart Preparation

Causality & Self-Validation: To accurately assess sino-auricular node selectivity without the confounding variables of systemic neurohumoral reflexes (e.g., baroreceptor-mediated tachycardia), the Langendorff isolated heart model is utilized[3]. This ex vivo system is self-validating: the continuous, simultaneous measurement of perfusion pressure and left ventricular developed pressure (LVDP) ensures that any observed chronotropic effects are intrinsic to the drug and not artifacts of ischemia.

Step-by-Step Methodology:

  • Preparation: Rapidly excise the heart from a euthanized rat and immediately arrest it in ice-cold, oxygenated Krebs-Henseleit buffer to prevent ischemic damage.

  • Cannulation: Cannulate the aorta and initiate retrograde perfusion at a constant pressure of 70-80 mmHg. Ensure the perfusate is maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration & Validation: Insert a fluid-filled balloon into the left ventricle, connected to a pressure transducer. Allow 20 minutes for equilibration. Validation Check: The preparation is only viable for testing if the basal heart rate is >250 bpm and LVDP is >80 mmHg.

  • Drug Administration: Infuse the Class A 5-APN analog at escalating concentrations (0.01 µM to 30.0 µM)[3].

  • Data Acquisition: Record heart rate (chronotropy) and LVDP (inotropy). A successful Class A analog will show a dose-dependent reduction in heart rate with <5% deviation in LVDP.

Class B Analogs: Selective Androgen Receptor Modulators (SARMs)

Mechanism of Action

Through the incorporation of a spirohydantoin moiety, the 5-APN scaffold is repurposed into a potent SARM[4].

Causality: The causality of tissue selectivity lies in ligand-induced conformational changes of the Androgen Receptor (AR). Class B analogs induce a specific AR conformation that recruits co-activators in skeletal muscle and bone (driving anabolic gene transcription) while simultaneously recruiting co-repressors in the prostate and sebaceous glands (acting as an antagonist or weak partial agonist)[4]. This allows for the treatment of muscle wasting without the dose-limiting androgenic side effects of traditional steroids.

G A Class B Analog (Spirohydantoin-5-APN) B Androgen Receptor (AR) Binding A->B High Affinity Binding C Skeletal Muscle/Bone (Agonism) B->C Co-activator Recruitment D Prostate/Skin (Antagonism) B->D Co-repressor Recruitment E Anabolic Effects: Muscle Hypertrophy C->E Gene Transcription F Reduced Androgenic Side Effects D->F Blockade

Fig 2: Tissue-selective mechanism of spirohydantoin 5-aminopentanenitrile SARMs.

Experimental Protocol: AR Transactivation Reporter Assay

Causality & Self-Validation: Receptor binding assays only confirm affinity, not functional consequence. A luciferase-based transactivation assay is required to prove the agonistic/antagonistic causality of the SARM[4]. The system is self-validating through the mandatory inclusion of Dihydrotestosterone (DHT) as a full agonist control; failure of DHT to induce a >10-fold luminescence increase invalidates the assay plate.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Plate MDA-MB-453 cells (which endogenously express AR) in 96-well plates using charcoal-stripped serum to eliminate endogenous steroids. Co-transfect with an MMTV-luciferase reporter plasmid.

  • Compound Treatment: After 24 hours, treat cells with Class B 5-APN analogs (0.1 nM to 10 µM). For antagonism validation, co-treat a separate set of wells with 1 nM DHT and the analog.

  • Incubation: Incubate for 24 hours at 37°C to allow for AR-mediated transcription and luciferase translation.

  • Detection: Lyse cells using a passive lysis buffer and add luciferin substrate. Quantify luminescence using a microplate reader.

  • Analysis: Calculate EC₅₀ for agonism (luminescence increase) and IC₅₀ for antagonism (inhibition of DHT-induced luminescence).

Quantitative Comparative Analysis

To streamline decision-making for drug development professionals, the following table summarizes the distinct pharmacological profiles of the two 5-APN analog classes based on literature data.

ParameterClass A Analogs (Benzocycloalkyl-5-APNs)Class B Analogs (Spirohydantoin-5-APNs)
Primary Target L-Type Calcium Channels (Sino-auricular node)Androgen Receptor (Intracellular)
Pharmacological Action Negative Chronotropy (Heart rate reduction)Tissue-Selective Anabolism
Binding Affinity / Potency IC₅₀ ~ 0.1 - 1.0 µMEC₅₀ ~ 10 - 50 nM (Muscle)
Systemic Selectivity Spares AV conduction and contractilitySpares prostate and sebaceous glands
Primary Clinical Indication Myocardial Ischemia, Angina PectorisSarcopenia, Cachexia, Osteoporosis
Key Structural Modification Bulky aromatic/cycloalkyl amine substitutionSpiro-fused hydantoin ring system

Conclusion

The 5-aminopentanenitrile moiety is not a monolithic pharmacophore; rather, it is a highly adaptable structural backbone. When functionalized with benzocycloalkyl groups, it yields potent, node-selective calcium channel modulators ideal for cardiovascular indications. Conversely, spirohydantoin functionalization shifts the pharmacological profile entirely toward nuclear receptor modulation, yielding SARMs with high therapeutic indices for musculoskeletal degenerative diseases. Researchers must select the appropriate derivative class based on the target receptor's spatial and electronic requirements.

References

  • Title: US5296482A - (Benzocycloalkyl)
  • Title: WO2013128421A1 - Spirohydantoin compounds and their use as selective androgen receptor modulators Source: Google Patents URL
  • Title: EP0220104A2 - 5-Amino-pentanenitrile derivatives, processes for their preparation and pharmaceutical compositions containing them Source: Google Patents URL
  • Title: US4758563A - 3-alkoxy-2-aminopropyamines, cardiovascular compositions and use Source: Google Patents URL

Sources

Safety Operating Guide

5-Aminopentanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling bifunctional molecules like 5-Aminopentanenitrile requires a rigorous, mechanistic approach to safety. This compound presents a unique dual-threat profile: the immediate, aggressive corrosivity of a primary amine coupled with the latent, systemic toxicity of an aliphatic nitrile.

To build a self-validating safety culture in your laboratory, you must move beyond rote compliance. Understanding why a chemical behaves the way it does is the foundation of effective risk mitigation and proper disposal.

Below is the comprehensive, field-proven operational and disposal guide for 5-Aminopentanenitrile.

Executive Summary & Chemical Profiling

Before designing a handling or disposal protocol, we must establish the physical and hazard parameters of the molecule.

Property / HazardSpecificationOperational Implication
Chemical Name 5-AminopentanenitrileBifunctional (Amine + Nitrile).
CAS Number 6066-83-7Universal tracking identifier for waste manifests.
Molecular Formula C₅H₁₀N₂High nitrogen content; dictates incineration method.
Physical State LiquidProne to splashing and rapid dermal absorption.
GHS Hazard H227 Combustible liquidRequires spark-free handling and storage[1].
GHS Hazard H301 Toxic if swallowedMandates strict isolation from food/mucous membranes[1].
GHS Hazard H314 Causes severe skin burnsRequires heavy-duty, chemical-resistant PPE[1].

Mechanistic Toxicology & Safety Rationale

To safely manage 5-Aminopentanenitrile, you must understand its mechanisms of action upon biological exposure.

The Corrosive Threat (Amine): The primary amine group (


) is highly basic. Upon contact with the moisture in human skin or ocular tissue, it rapidly generates hydroxide ions. This localized pH spike causes saponification of lipid membranes and liquefaction necrosis, leading to deep, irreversible tissue damage.

The Systemic Threat (Nitrile): If the liquid is absorbed dermally, inhaled, or ingested, the aliphatic nitrile group (


) enters systemic circulation. In the liver, Cytochrome P450 enzymes oxidize the molecule (alpha-hydroxylation). This forms an unstable cyanohydrin intermediate that spontaneously decomposes, releasing toxic cyanide ions (

) in vivo. Cyanide halts cellular respiration by binding to cytochrome c oxidase, leading to rapid systemic toxicity[1].

G A 5-Aminopentanenitrile (Exposure) B Dermal/Ocular Contact A->B Direct Contact C Ingestion/Inhalation A->C Systemic Entry D Severe Tissue Necrosis (Amine Corrosivity) B->D pH Shift E Systemic Toxicity (Nitrile Metabolism) C->E Absorption F Cellular Destruction (Protein Denaturation) D->F Tissue Damage G Hepatic Oxidation (Cytochrome P450) E->G Metabolism H Potential Cyanide Release (In Vivo) G->H Enzymatic Cleavage

Figure 1: Mechanistic pathway of 5-Aminopentanenitrile exposure and systemic toxicity.

Operational Handling & PPE Protocols

Standard laboratory practices are insufficient for this compound. Implement the following step-by-step methodology to ensure operator safety:

  • Engineering Controls: Conduct all transfers inside a spark-proof chemical fume hood with a minimum face velocity of 100 fpm. Because it is a combustible liquid (H227), ensure all ignition sources (e.g., hot plates, Bunsen burners) are removed from the workspace.

  • Glove Selection: Standard thin nitrile gloves will degrade upon extended exposure to concentrated amines. Protocol: Use heavy-duty butyl rubber or neoprene gloves. If only standard nitrile gloves are available, you must double-glove and change them immediately upon any suspected contamination[2].

  • Eye/Face Protection: Wear non-vented chemical splash goggles. If transferring volumes greater than 50 mL, a full face shield is mandatory to protect against corrosive splashing.

Spill Response & Decontamination

In the event of a spill, standard acid-neutralization techniques are dangerous. Reacting this amine with a strong acid will generate an exothermic reaction, potentially vaporizing the toxic nitrile component.

Self-Validating Spill Protocol:

  • Evacuate & Isolate: Secure a 10-foot perimeter around the spill. Eliminate all potential ignition sources immediately.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Do not use sawdust or paper towels, as the combustible liquid may ignite.

  • Collection: Using non-sparking polypropylene tools, sweep the absorbed mixture into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Decontamination & Validation: Wash the spill zone with copious amounts of water and a mild detergent. Collect all rinsate as hazardous waste.

    • Self-Validation Step: To ensure the area is fully decontaminated, test the final rinsate on the surface using pH indicator paper. A return to a neutral pH (6.5–7.5) validates the complete removal of the basic amine residue[3].

Waste Segregation & Disposal Procedures

The disposal of 5-Aminopentanenitrile must strictly adhere to EPA and institutional RCRA guidelines. Improper disposal can lead to the release of nitrogen oxides (NOx) or hydrogen cyanide (HCN) gas.

Step-by-Step Disposal Plan:

  • Segregation Logic: Never mix 5-Aminopentanenitrile waste with strong acids (due to exothermic neutralization) or strong oxidizers (due to fire/explosion risk). It must be isolated in a dedicated "Toxic/Corrosive Organic Waste" stream[3].

  • Containerization: Use UN-rated HDPE jerricans or glass bottles. Fill containers to a maximum of 90% capacity to allow for vapor expansion.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Contains 5-Aminopentanenitrile (Toxic, Corrosive, Combustible)."

  • Pre-Transport Validation: Before moving the waste to the central accumulation area, perform a seal-check. Wipe the exterior of the container and gently squeeze the sealed HDPE bottle; if no air hisses out, the vapor seal is validated.

  • Final Destruction Mechanism: The only acceptable disposal method is high-temperature rotary kiln incineration.

    • Critical Requirement: Because the molecule contains two nitrogen atoms, the incineration facility must be equipped with an afterburner and an alkaline wet scrubber. This ensures that any nitrogen oxides (NOx) or cyanide species generated during combustion are chemically neutralized before exhaust gases are released into the atmosphere[2].

G Step1 Waste Generation: 5-Aminopentanenitrile Step2 Segregation: Compatible Containers Step1->Step2 Transfer Step3 Labeling: Corrosive & Toxic Step2->Step3 Document Step4 Storage: Ventilated Flammable Cabinet Step3->Step4 Store Step5 Transport: Licensed Hazmat Courier Step4->Step5 Dispatch Step6 Final Disposal: High-Temp Incineration (with NOx Scrubber) Step5->Step6 Destroy

Figure 2: Standardized laboratory waste segregation and disposal workflow for aliphatic aminonitriles.

References

  • National Center for Biotechnology Information (NCBI). "5-Aminopentanenitrile | C5H10N2 | CID 13512620 - PubChem." PubChem Database. Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Guidelines. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at:[Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Aminopentanenitrile

Author: BenchChem Technical Support Team. Date: March 2026

The handling of any chemical reagent in a research and development setting demands a rigorous and informed approach to safety. 5-Aminopentanenitrile, a versatile building block in organic synthesis, is no exception. Due to its specific hazard profile, a thorough understanding and implementation of appropriate Personal Protective Equipment (PPE) is not merely a recommendation—it is a critical necessity for ensuring personnel safety and experimental integrity. This guide provides an in-depth, experience-driven framework for the safe handling of 5-Aminopentanenitrile, moving beyond a simple checklist to explain the causality behind each safety protocol.

Understanding the Inherent Risks: A Hazard Profile of 5-Aminopentanenitrile

To select the correct PPE, one must first fundamentally understand the hazards presented by the chemical. 5-Aminopentanenitrile is classified with several significant risks that dictate our safety protocols.

According to its Globally Harmonized System (GHS) classification, 5-Aminopentanenitrile is:

  • Acutely Toxic if Swallowed (H301): This signifies a high degree of oral toxicity, where even small amounts can be life-threatening.[1][2]

  • Causes Severe Skin Burns and Eye Damage (H314): The compound is corrosive, meaning it can cause irreversible damage to skin and eyes upon contact.[1][2] This corrosive nature necessitates robust barrier protection.

  • A Combustible Liquid (H227): While not highly flammable, it can ignite when exposed to a heat source.[1][2]

Furthermore, it is harmful if inhaled, and its thermal decomposition can release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2). These properties collectively demand a multi-faceted PPE strategy to shield against all potential routes of exposure.

Core Protective Measures: Your Essential PPE Arsenal

The following PPE recommendations are based on a comprehensive risk assessment of 5-Aminopentanenitrile. Each component is essential for creating a protective barrier between the researcher and the chemical.

Eye and Face Protection: The First Line of Defense

Given that 5-Aminopentanenitrile can cause severe and potentially irreversible eye damage, robust eye and face protection is non-negotiable.

  • Primary Protection: At a minimum, chemical splash goggles that conform to OSHA standard 29 CFR 1910.133 or European Standard EN166 are required. Standard safety glasses do not provide an adequate seal against splashes and are therefore insufficient.

  • Enhanced Protection: When handling larger quantities (>50 mL) or when there is a significant risk of splashing during procedures such as transferring or heating, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from corrosive splashes.

Hand Protection: Preventing Corrosive Contact

The corrosive nature of 5-Aminopentanenitrile mandates the use of appropriate chemical-resistant gloves.[1][2]

  • Glove Material: While specific breakthrough time data for 5-Aminopentanenitrile is not always available, Nitrile gloves are the standard recommendation for incidental contact due to their broad resistance to a variety of chemicals. For prolonged contact or immersion, heavier-duty gloves such as Neoprene or Viton® should be considered. It is crucial to consult the glove manufacturer's compatibility charts for specific recommendations.

  • Glove Protocol: Always inspect gloves for any signs of degradation or perforation before use. Employ the "double-gloving" technique for added protection during high-risk procedures. Gloves should be removed and disposed of immediately after handling the chemical or if contamination is suspected. Never wear contaminated gloves outside of the designated work area.

Body Protection: Shielding Against Dermal Exposure

To prevent skin contact, which can lead to severe burns, appropriate body protection is essential.[3]

  • Laboratory Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down to provide maximum coverage.

  • Chemical Apron: When handling larger volumes or during tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is required.

  • Footwear: Closed-toe shoes made of a non-porous material are required. Do not wear sandals, open-toed shoes, or cloth sneakers in the laboratory.

Respiratory Protection: Safeguarding Against Inhalation Hazards

5-Aminopentanenitrile is harmful if inhaled and can release toxic vapors.[4] Engineering controls are the primary method for mitigating this risk.

  • Engineering Controls: All work with 5-Aminopentanenitrile must be conducted within a certified chemical fume hood to ensure adequate ventilation.

  • Respiratory Masks: If engineering controls are not available or are insufficient to maintain exposure below permissible limits, or during an emergency situation such as a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] Personnel must be properly fit-tested and trained in the use of such equipment.

Summary of Personal Protective Equipment

For quick reference, the table below summarizes the essential PPE for handling 5-Aminopentanenitrile.

Protection Type Minimum Requirement Enhanced Protection (High-Risk Scenarios)
Eye/Face Chemical Splash GogglesFull-Face Shield over Goggles
Hand Nitrile GlovesDouble-gloving, Neoprene or Viton® Gloves
Body Flame-Resistant Lab CoatChemical-Resistant Apron over Lab Coat
Respiratory Chemical Fume HoodNIOSH-Approved Respirator with Organic Vapor Cartridge

Procedural Workflow for Safe Handling

A systematic approach is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_1 Review SDS & SOPs prep_2 Inspect Fume Hood prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 prep_4 Prepare Spill Kit prep_3->prep_4 handle_1 Work Within Fume Hood prep_4->handle_1 Begin Work handle_2 Dispense Chemical Carefully handle_1->handle_2 handle_3 Keep Container Sealed handle_2->handle_3 clean_1 Decontaminate Work Area handle_3->clean_1 Work Complete clean_2 Segregate Hazardous Waste clean_1->clean_2 clean_3 Doff & Dispose of PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow for Safe Handling of 5-Aminopentanenitrile.

Emergency Response and Disposal

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: All materials contaminated with 5-Aminopentanenitrile, including empty containers, used gloves, and disposable lab coats, must be treated as hazardous waste.

  • Collect chemically contaminated solid waste in a designated, clearly labeled, and sealed container.[6]

  • Liquid waste should be collected in a separate, labeled, and sealed hazardous waste container.

  • Dispose of all waste through an approved waste disposal plant, following all local, state, and federal regulations.

By adhering to these rigorous guidelines, researchers can confidently and safely utilize 5-Aminopentanenitrile, fostering a culture of safety and scientific excellence within the laboratory.

References

  • PubChem. (n.d.). 5-Aminopentanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: Methyleneiminoacetonitrile. Retrieved from [Link]

  • Fisher Scientific. (2024, February 9). Safety Data Sheet: 5-Amino-1-pentanol, 50 wt.% aqueous solution. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing. CDC Archive. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. UNODC. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Aminopentanenitrile
Reactant of Route 2
5-Aminopentanenitrile

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